molecular formula C21H41N5O7 B1678213 Netilmicin CAS No. 56391-56-1

Netilmicin

Katalognummer: B1678213
CAS-Nummer: 56391-56-1
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: CIDUJQMULVCIBT-MQDUPKMGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Netilmicin is a semisynthetic, water-soluble aminoglycoside antibiotic and a derivative of sisomicin, produced by the fermentation of Micromonospora inyoensis . It is structurally characterized as a 1-N-ethyl derivative and functions by irreversibly binding to the bacterial 30S ribosomal subunit . This binding action specifically targets the 16S rRNA and the S12 protein, interfering with the initiation complex and causing misreading of mRNA, which ultimately leads to the incorporation of incorrect amino acids into the polypeptide chain and the production of non-functional or toxic peptides . As a research tool, this compound is valuable for its activity against a wide spectrum of aerobic, Gram-negative bacteria, including Escherichia coli , Klebsiella , Enterobacter , Serratia , and Proteus species . A key area of research interest is its effectiveness against certain strains of bacteria that are resistant to other aminoglycosides, such as gentamicin and tobramycin . It is also active against some Gram-positive bacteria, such as Staphylococcus species, and exhibits synergistic bactericidal effects when combined with penicillins against strains of Streptococcus faecalis (enterococcus) and with beta-lactam antibiotics against Pseudomonas aeruginosa . Researchers should note that the principal safety concerns associated with this compound in clinical settings are its potential for nephrotoxicity and ototoxicity . Its pharmacokinetic profile includes poor oral absorption and an elimination half-life of approximately 2.5 hours . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
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InChI

InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDUJQMULVCIBT-MQDUPKMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

56391-57-2 (sulfate (2:5) salt)
Record name Netilmicin [INN:BAN]
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DSSTOX Substance ID

DTXSID1048542
Record name Netilmicin
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Molecular Weight

475.6 g/mol
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CAS No.

56391-56-1, 56391-57-2
Record name Netilmicin
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Record name NETILMICIN
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Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to Netilmicin's Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with the 30S ribosomal subunit. We delve into the specifics of its binding, the resultant inhibition of crucial translational processes, and the quantitative measures of its efficacy. This document also outlines detailed experimental protocols for studying these interactions and visualizes the key pathways and workflows using Graphviz diagrams, offering a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. This compound, a 1-N-ethyl derivative of sisomicin, is an aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its primary cellular target is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[2][3] This guide will explore the intricate details of this compound's interaction with the bacterial ribosome, providing a technical overview for scientific professionals.

Mechanism of Action: A Multi-pronged Attack on Protein Synthesis

This compound's bactericidal effect stems from its high-affinity binding to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome.[1][2] This interaction disrupts protein synthesis through several distinct mechanisms:

  • Inhibition of Initiation Complex Formation: this compound binding to the 30S subunit can obstruct the proper assembly of the initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA). This blockage prevents the commencement of protein synthesis.

  • Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codon by the tRNA anticodon at the A-site (aminoacyl site) of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

  • Premature Termination of Translation: The presence of this compound can also cause the premature detachment of the ribosome from the mRNA template. This results in the production of truncated, non-functional proteins.

  • Inhibition of Ribosomal Translocation: Like other aminoglycosides, this compound can inhibit the translocation of the ribosome along the mRNA, a critical step for the sequential reading of codons.

The culmination of these effects is a catastrophic failure of protein synthesis, leading to bacterial cell death.

The Binding Site: A Precise Molecular Interaction

This compound, along with other 2-deoxystreptamine (B1221613) aminoglycosides, binds to a specific region on the 16S rRNA of the 30S ribosomal subunit. The primary binding pocket is located in the A-site, a critical region for decoding the mRNA. Specifically, this compound interacts with four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. This binding stabilizes a conformation of the ribosome that mimics the state adopted upon the binding of a correct (cognate) tRNA, thereby facilitating the misincorporation of amino acids.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Isolates
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa242-->3.1
Escherichia coli--≤0.8-
Klebsiella pneumoniae--≤0.8-
Enterobacter spp.--≤0.8-
Staphylococcus aureus--≤0.8-
Gram-negative clinical isolates420.5 - 2--

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources and testing conditions may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Ribosome Binding Assay

This protocol describes a method to determine the binding of radiolabeled this compound to bacterial ribosomes.

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)

  • [³H]-Netilmicin (or other suitable radiolabel)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)

  • Nitrocellulose filters (0.45 µm pore size)

  • Washing buffer (same as binding buffer)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a series of reaction mixtures in microcentrifuge tubes, each containing a fixed concentration of purified 70S ribosomes (e.g., 1 µM) in binding buffer.

  • Add increasing concentrations of [³H]-Netilmicin to the tubes. Include a control with no ribosomes to determine non-specific binding.

  • Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled this compound will be retained on the filter.

  • Wash the filters with an excess of cold washing buffer to remove any unbound [³H]-Netilmicin.

  • Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Subtract the non-specific binding (from the control with no ribosomes) from all other readings.

  • Plot the amount of bound [³H]-Netilmicin as a function of the free [³H]-Netilmicin concentration to determine the binding affinity (Kd).

In Vitro Translation Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

  • Bacterial S30 extract (a cell-free extract containing all the necessary components for translation)

  • mRNA template (e.g., encoding luciferase or another reporter protein)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • This compound stock solution

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or spectrophotometer

Procedure:

  • Prepare a master mix containing the S30 extract, mRNA template, amino acid mixture, and energy source.

  • Aliquot the master mix into a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a control with no this compound.

  • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • If using a luciferase reporter, add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • If using a different reporter, measure the corresponding signal (e.g., fluorescence or colorimetric change).

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited).

Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Netilmicin_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit Protein_Synthesis Normal Protein Synthesis 30S_Subunit->Protein_Synthesis Inhibition Inhibition of Protein Synthesis 30S_Subunit->Inhibition Misreading mRNA Misreading 30S_Subunit->Misreading Premature_Termination Premature Termination 30S_Subunit->Premature_Termination 50S_Subunit 50S Subunit 50S_Subunit->Protein_Synthesis This compound This compound This compound->30S_Subunit Binds to A-site mRNA mRNA mRNA->30S_Subunit tRNA tRNA tRNA->30S_Subunit Cell_Death Bacterial Cell Death Inhibition->Cell_Death Nonfunctional_Proteins Non-functional/ Truncated Proteins Misreading->Nonfunctional_Proteins Premature_Termination->Nonfunctional_Proteins Nonfunctional_Proteins->Cell_Death

Caption: this compound's multifaceted attack on the bacterial ribosome.

Experimental_Workflow Start Start: Investigate this compound's Ribosomal Action Purify_Ribosomes Purify 70S Ribosomes from Bacteria Start->Purify_Ribosomes Radiolabel_this compound Radiolabel this compound (e.g., with ³H) Start->Radiolabel_this compound S30_Extract Prepare Bacterial S30 Cell-Free Extract Start->S30_Extract Binding_Assay Perform Ribosome Binding Assay Purify_Ribosomes->Binding_Assay Radiolabel_this compound->Binding_Assay Determine_Kd Determine Binding Affinity (Kd) Binding_Assay->Determine_Kd Analyze_Results Analyze and Correlate Binding and Inhibition Data Determine_Kd->Analyze_Results In_Vitro_Translation Perform In Vitro Translation Assay S30_Extract->In_Vitro_Translation Determine_IC50 Determine IC₅₀ In_Vitro_Translation->Determine_IC50 Determine_IC50->Analyze_Results Conclusion Conclusion: Elucidate Mechanism of Action Analyze_Results->Conclusion

Caption: Workflow for characterizing this compound's ribosomal activity.

Conclusion

This compound's efficacy as an antibiotic is rooted in its precise and disruptive interaction with the bacterial ribosome. By binding to the 30S subunit's A-site, it triggers a cascade of events, including the inhibition of translation initiation, induction of mRNA misreading, and premature termination, all of which are detrimental to bacterial survival. The quantitative data from MIC studies underscore its potent antibacterial activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other aminoglycosides, which is crucial for overcoming the challenges of antibiotic resistance and for the rational design of new antimicrobial agents. Further research to determine the specific binding kinetics and structural details of the this compound-ribosome complex will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of next-generation antibiotics.

References

What is the chemical structure of Netilmicin sulfate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Netilmicin Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound sulfate, a potent, semisynthetic aminoglycoside antibiotic. It covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Synthesis

This compound is a semisynthetic 1-N-ethyl derivative of sisomicin (B1680986), an aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[1][2][3][4] The addition of an ethyl group to the sisomicin molecule enhances its resistance to certain bacterial enzymes that inactivate other aminoglycosides, while also conferring a reduced toxicity profile compared to parent compounds like gentamicin.[5]

The chemical name for this compound is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol. The sulfate salt form is a complex of two this compound molecules with five molecules of sulfuric acid.

  • Molecular Formula (this compound Base): C₂₁H₄₁N₅O₇

  • Molecular Formula (this compound Sulfate): (C₂₁H₄₁N₅O₇)₂·5H₂SO₄ or C₄₂H₉₂N₁₀O₃₄S₅

G cluster_0 Synthesis Overview Sisomicin Sisomicin (from Micromonospora inyoensis) Alkylation Alkylation Reaction (+ Acetaldehyde) Sisomicin->Alkylation This compound This compound (1-N-ethylsisomicin) Alkylation->this compound Sulfation Sulfation (+ H₂SO₄) This compound->Sulfation Netilmicin_Sulfate This compound Sulfate Sulfation->Netilmicin_Sulfate

Fig. 1: Synthesis pathway from Sisomicin to this compound Sulfate.

Physicochemical Properties

This compound sulfate is a white to faint yellowish, hygroscopic, and light-sensitive powder. It is soluble in water but practically insoluble in organic solvents like DMSO.

PropertyValueReference(s)
Molecular Formula (C₂₁H₄₁N₅O₇)₂·5H₂SO₄
Molecular Weight 1441.55 g/mol
Appearance White to faint yellowish powder/solid
Melting Point >194°C (decomposes)
Boiling Point 868°C
Solubility Soluble in water (10 mg/mL)
Storage Temperature 2-8°C
CAS Number 56391-57-2
Optical Rotation [a]D20 = +88 to +96°

Mechanism of Action

As an aminoglycoside, this compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This multi-faceted process disrupts essential cellular functions, ultimately leading to bacterial cell death.

  • Binding to 30S Ribosomal Subunit : this compound irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit.

  • Inhibition of Initiation : This binding interferes with the formation of the initiation complex between the mRNA and the ribosome.

  • mRNA Misreading : The drug induces errors in the decoding of the mRNA template, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or faulty proteins.

  • Premature Termination : this compound can also cause the premature detachment of the ribosome from the mRNA, leading to incomplete and nonfunctional proteins.

  • Cell Membrane Disruption : The accumulation of faulty proteins and the overall disruption of protein synthesis can compromise the integrity of the bacterial cell membrane, leading to leakage of essential components and cell death.

G cluster_1 Mechanism of Action of this compound This compound This compound Sulfate Binding Irreversible Binding to 16S rRNA & S12 Protein This compound->Binding Ribosome Bacterial 30S Ribosomal Subunit Binding->Ribosome Initiation Inhibition of Initiation Complex Binding->Initiation Misreading mRNA Misreading Binding->Misreading Termination Premature Termination of Translation Binding->Termination Death Bacterial Cell Death Initiation->Death Faulty_Proteins Production of Faulty/ Nonfunctional Proteins Misreading->Faulty_Proteins Termination->Faulty_Proteins Membrane Cell Membrane Disruption Faulty_Proteins->Membrane Membrane->Death

Fig. 2: Signaling pathway of this compound's antibacterial action.

Experimental Protocols

A. Synthesis of this compound

This compound is synthesized from sisomicin. A high-yield process involves the selective protection of amino groups, followed by alkylation and deprotection.

Protocol Outline:

  • Protection of Sisomicin : The 3, 2', and 6' amino groups of sisomicin are selectively blocked, often using an acetyl group, to form 3,2',6'-tri-N-acetyl sisomicin.

  • Silylation : The hydroxyl groups at the 5 and 2'' positions (and optionally the 4'' position) are silylated to protect them. This can be achieved by heating the protected sisomicin with hexamethyldisilazane.

  • Alkylation : The unprotected 1-amino group is converted to a 1-N-ethylamino group. This was originally performed by reacting sisomicin sulfate with acetaldehyde (B116499) under reducing conditions, though this method resulted in low yields. More advanced methods convert the 1-amino substituent to a 1-N-imino substituent, which is then converted to an ethylamino group.

  • Deprotection : The protecting groups (silyl and acetyl) are removed.

  • Isolation : The final product, this compound, is isolated as a free base or as an acid addition salt, such as the sulfate salt.

B. Analytical Method: RP-HPLC with Charged Aerosol Detection (CAD)

Due to its weak UV chromophore, analyzing this compound sulfate and its related substances at low levels requires specialized detection methods. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method using a Charged Aerosol Detector (CAD) has been developed for this purpose.

Methodology:

  • Chromatographic Column : Restek Pentafluorophenyl (PFP) column (10 cm x 4.6 mm).

  • Mobile Phase :

    • Solvent A : Pentafluoropropionic acid-water-acetonitrile (0.1:96:4, v/v/v).

    • Solvent B : Trifluoroacetic acid-water-acetonitrile (1:96:4, v/v/v).

  • Detector : Charged Aerosol Detector (CAD).

  • Sample Preparation : Standard solutions are prepared by dissolving this compound sulfate in water to a concentration of approximately 0.25 mg/mL.

  • Linearity : The method demonstrates linearity in a concentration range of 0.0025 mg/mL to 0.5 mg/mL.

  • Limit of Detection (LOD) : 0.0025 mg/mL.

  • Limit of Quantitation (LOQ) : 0.005 mg/mL.

G cluster_2 Analytical Workflow: RP-HPLC-CAD Sample Sample Preparation (this compound Sulfate in H₂O) Injection HPLC Injection (10-40 µL) Sample->Injection Separation Chromatographic Separation (PFP Column, Gradient Elution) Injection->Separation Nebulization Nebulization (Eluent -> Aerosol) Separation->Nebulization To CAD Detector Charging Particle Charging (Ionized Nitrogen Gas) Nebulization->Charging Detection Charge Measurement (Electrometer) Charging->Detection Data Data Acquisition & Analysis Detection->Data

Fig. 3: Workflow for the analysis of this compound Sulfate via HPLC-CAD.

Applications and Scope

This compound sulfate is a broad-spectrum antibiotic used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. It is effective against strains of E. coli, Klebsiella, Enterobacter, Proteus spp., and Pseudomonas aeruginosa, including some that are resistant to gentamicin. Its clinical applications include the treatment of bacteremia, respiratory tract infections, and skin and soft-tissue infections.

References

The Discovery and Development of Netilmicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Netilmicin, a semi-synthetic aminoglycoside antibiotic, emerged from the quest for safer and more effective treatments for serious bacterial infections. Developed by the Schering Corporation in the 1970s, it represents a significant advancement in the aminoglycoside class, offering a broader spectrum of activity against certain resistant Gram-negative bacteria and, notably, a reduced risk of nephrotoxicity and ototoxicity compared to its predecessors like gentamicin. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development History

This compound's story begins with sisomicin (B1680986), a naturally occurring aminoglycoside produced by the fermentation of Micromonospora inyoensis.[1][2] Recognizing the potential to improve upon the therapeutic profile of existing aminoglycosides, researchers at the Schering Corporation embarked on a program of semi-synthetic modification of sisomicin.[3] This effort culminated in the synthesis of 1-N-ethylsisomicin, which was given the generic name this compound.[4]

The key innovation in the development of this compound was the addition of an ethyl group to the 1-N position of the deoxystreptamine ring of sisomicin.[5] This structural modification proved crucial in conferring resistance to certain bacterial enzymes that inactivate other aminoglycosides, thereby expanding its antibacterial spectrum. Furthermore, extensive preclinical studies in animal models demonstrated that this compound possessed a significantly lower potential for kidney and inner ear damage compared to gentamicin, a widely used aminoglycoside at the time. Following successful clinical trials that confirmed its efficacy and improved safety profile in humans, this compound was approved for clinical use.

Logical Development Flow of this compound

Netilmicin_Development cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Development Sisomicin Sisomicin 1-N-ethylation 1-N-ethylation Sisomicin->1-N-ethylation Chemical Modification This compound This compound 1-N-ethylation->this compound In_vitro_studies In vitro Efficacy & Spectrum Analysis This compound->In_vitro_studies Animal_models Animal Toxicity Studies (Nephrotoxicity & Ototoxicity) This compound->Animal_models Improved_Safety_Profile Improved Safety Profile Animal_models->Improved_Safety_Profile Phase_I Phase I Trials (Pharmacokinetics in Humans) Improved_Safety_Profile->Phase_I Phase_II_III Phase II & III Trials (Efficacy & Safety in Patients) Phase_I->Phase_II_III Regulatory_Approval Regulatory Approval Phase_II_III->Regulatory_Approval

Caption: Logical progression from the natural product sisomicin to the regulatory approval of this compound.

Synthesis of this compound

The synthesis of this compound from sisomicin involves the selective 1-N-ethylation of the sisomicin molecule. A key challenge in this process is to prevent the ethylation of other amino groups present in the sisomicin structure. Various patented methods have been developed to achieve this selective modification.

General Synthetic Scheme:

Netilmicin_Synthesis Sisomicin Sisomicin Protecting_Groups Selective Protection of 3, 2', and 6' Amino Groups Sisomicin->Protecting_Groups Protected_Sisomicin Protected Sisomicin Protecting_Groups->Protected_Sisomicin 1-N-ethylation 1-N-ethylation with Acetaldehyde and a Reducing Agent Protected_Sisomicin->1-N-ethylation Protected_this compound Protected this compound 1-N-ethylation->Protected_this compound Deprotection Removal of Protecting Groups Protected_this compound->Deprotection This compound This compound Deprotection->this compound

Caption: A generalized workflow for the semi-synthesis of this compound from sisomicin.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to the production of non-functional or truncated proteins and disruption of the bacterial cell membrane.

Signaling Pathway of this compound's Action:

Mechanism_of_Action This compound This compound Binding Irreversible Binding This compound->Binding 30S_Subunit Bacterial 30S Ribosomal Subunit 30S_Subunit->Binding Interference Interference with Initiation Complex (mRNA, tRNA, and Ribosomal Subunits) Binding->Interference Misreading Misreading of mRNA Codons Binding->Misreading Premature_Termination Premature Termination of Translation Binding->Premature_Termination Nonfunctional_Proteins Production of Non-functional or Truncated Proteins Interference->Nonfunctional_Proteins Misreading->Nonfunctional_Proteins Premature_Termination->Nonfunctional_Proteins Membrane_Damage Disruption of Cell Membrane Integrity Nonfunctional_Proteins->Membrane_Damage Cell_Death Bacterial Cell Death Membrane_Damage->Cell_Death

Caption: The molecular mechanism of this compound leading to bacterial cell death.

Quantitative Data

In Vitro Efficacy

The in vitro activity of this compound has been extensively compared to other aminoglycosides against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC90).

OrganismThis compound (µg/mL)Gentamicin (µg/mL)Tobramycin (µg/mL)Amikacin (µg/mL)
Escherichia coli0.81.60.83.1
Klebsiella pneumoniae0.81.61.63.1
Enterobacter spp.0.81.61.66.3
Serratia marcescens3.16.36.312.5
Proteus mirabilis1.63.11.66.3
Pseudomonas aeruginosa3.13.11.66.3
Staphylococcus aureus0.40.40.43.1

Data compiled from multiple in vitro studies.

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of this compound has been well-characterized in healthy adult volunteers.

ParameterValue
Route of Administration Intramuscular (IM) / Intravenous (IV)
Bioavailability (IM) >90%
Peak Serum Time (IM) 0.5 - 1 hour
Elimination Half-life 2 - 2.5 hours
Volume of Distribution 0.2 - 0.3 L/kg
Protein Binding <10%
Excretion Primarily unchanged in urine (>80%)

Data from pharmacokinetic studies in humans.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10).

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_MIC cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation Prepare_Antimicrobial_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth Prepare_Antimicrobial_Stock->Serial_Dilution Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_MIC Determine MIC: Lowest Concentration with No Visible Growth Incubate_Plate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as specified by the manufacturer.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16 to 20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Animal Toxicity Studies - Assessment of Nephrotoxicity in Rats

This is a generalized protocol based on common practices for evaluating aminoglycoside-induced nephrotoxicity.

  • Animal Model: Use male Sprague-Dawley rats weighing 200-250g. House the animals in individual metabolic cages to allow for urine collection.

  • Dosing Regimen: Administer this compound subcutaneously once daily for a period of 7 to 14 days at multiple dose levels (e.g., 20, 50, and 100 mg/kg/day). A control group should receive saline.

  • Monitoring:

    • Daily: Record body weight, food and water consumption, and urine volume.

    • Urine Analysis (e.g., every 2-3 days): Measure urinary markers of kidney damage such as N-acetyl-β-D-glucosaminidase (NAG), protein, and glucose.

    • Blood Analysis (at baseline and termination): Collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Examine the sections under a light microscope for evidence of proximal tubular necrosis, cellular vacuolization, and loss of brush border.

Clinical Trial Design for Complicated Urinary Tract Infections (cUTI)

This represents a typical design for a Phase III clinical trial to evaluate the efficacy and safety of this compound in patients with cUTI.

  • Study Design: A multicenter, randomized, double-blind, active-controlled trial.

  • Patient Population: Adult patients with a clinical diagnosis of cUTI, confirmed by a positive urine culture.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Symptoms of UTI (e.g., dysuria, frequency, urgency, flank pain).

    • Positive urine culture with a uropathogen susceptible to this compound and the comparator drug.

  • Exclusion Criteria:

    • Known hypersensitivity to aminoglycosides.

    • Pregnancy or lactation.

    • Severe renal impairment (e.g., creatinine clearance < 30 mL/min).

    • Concurrent use of other nephrotoxic or ototoxic medications.

  • Intervention:

    • Experimental Arm: this compound administered intravenously or intramuscularly at a specified dose and interval (e.g., 3 mg/kg once daily).

    • Control Arm: A standard-of-care antibiotic for cUTI (e.g., another aminoglycoside or a fluoroquinolone) administered at its approved dose.

  • Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 7-10 days after the end of therapy), defined as the resolution of baseline signs and symptoms of UTI.

  • Secondary Efficacy Endpoint: Microbiological eradication rate at the test-of-cure visit, defined as the absence of the baseline pathogen in the urine culture.

  • Safety Endpoints: Incidence of adverse events, with a particular focus on nephrotoxicity (defined by a significant increase in serum creatinine) and ototoxicity (assessed by audiometry).

Conclusion

The discovery and development of this compound marked a significant step forward in the clinical utility of aminoglycoside antibiotics. Its semi-synthetic modification from sisomicin resulted in an agent with a favorable balance of potent broad-spectrum antibacterial activity and a reduced risk of the debilitating toxicities associated with earlier members of its class. The detailed experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the development of future antimicrobial agents.

References

In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Properties of Netilmicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, exhibits a potent, concentration-dependent bactericidal activity primarily against aerobic Gram-negative bacteria, including many strains resistant to other aminoglycosides like gentamicin (B1671437). Its mechanism of action involves irreversible binding to the 30S ribosomal subunit, leading to the inhibition of bacterial protein synthesis. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its spectrum of antimicrobial activity. This document is intended to serve as a technical resource, incorporating detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to support further research and drug development efforts.

Pharmacodynamic Properties

Mechanism of Action

This compound exerts its bactericidal effect by disrupting bacterial protein synthesis.[1] The primary target is the 30S ribosomal subunit. The binding of this compound to the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit interferes with the initiation complex, causes misreading of the mRNA codon, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2] This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death. Furthermore, this binding can also cause premature termination of translation.[1]

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. It is particularly effective against aerobic Gram-negative organisms.

Gram-Negative Bacteria:

  • Pseudomonas aeruginosa[3]

  • Escherichia coli

  • Klebsiella pneumoniae

  • Enterobacter species

  • Serratia marcescens

  • Proteus species

  • Citrobacter species

Gram-Positive Bacteria: While generally less active against Gram-positive bacteria compared to Gram-negative bacilli, this compound shows efficacy against:

  • Staphylococcus aureus (including methicillin-resistant strains, MRSA)

This compound is often active against strains resistant to other aminoglycosides, such as gentamicin and tobramycin.

Quantitative Antimicrobial Susceptibility

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa3.13-12.5>64
Escherichia coli≤0.8≤0.8
Klebsiella pneumoniae≤0.8≤0.8
Enterobacter spp.≤0.8-
Staphylococcus aureus (Methicillin-susceptible)--
Staphylococcus aureus (Methicillin-resistant)--

Note: MIC values can vary depending on the testing methodology and the geographic location of the isolates.

Pharmacokinetic Properties

Absorption

This compound is poorly absorbed from the gastrointestinal tract and therefore requires parenteral administration, typically via intravenous (IV) or intramuscular (IM) injection. Following IM administration, it is rapidly and completely absorbed, with peak serum concentrations generally achieved within 30 to 60 minutes.

Distribution

This compound is distributed primarily in the extracellular fluid. The volume of distribution in adults with normal renal function is approximately 0.2 L/kg. It penetrates into various body fluids and tissues, including synovial fluid, pleural fluid, and peritoneal fluid. Penetration into the cerebrospinal fluid is generally poor, even in the presence of inflamed meninges.

Metabolism

This compound is not significantly metabolized in the body and is excreted primarily as the unchanged drug.

Excretion

The primary route of elimination for this compound is renal excretion through glomerular filtration. In individuals with normal renal function, over 80% of an administered dose is excreted in the urine within 24 hours. The elimination half-life is approximately 2 to 2.5 hours. However, this can be significantly prolonged in patients with impaired renal function, necessitating dose adjustments.

Pharmacokinetic Parameters in Different Populations

The pharmacokinetic profile of this compound can be influenced by various patient factors.

Patient PopulationElimination Half-life (t½)Volume of Distribution (Vd)Clearance (CL)Notes
Healthy Adults 2-3 hours~0.2 L/kg--
Pediatrics (Neonates) ~4.5 hours (term infants)--Half-life is longer in preterm infants.
Elderly Prolonged compared to young adults-ReducedDose adjustments are often necessary due to age-related decline in renal function.
Renal Impairment Significantly prolonged (up to 42 hours in anephric patients)-Decreased in proportion to creatinine (B1669602) clearanceDosage adjustments are critical to avoid toxicity.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in treating a variety of serious bacterial infections.

Complicated Urinary Tract Infections

In patients with complicated urinary tract infections, this compound has shown high cure rates. In a study of male patients with complicated UTIs, 69% of those treated with this compound were cured. Another study reported a 14 out of 15 patient cure rate for severe or complicated UTIs.

Respiratory Tract Infections

This compound has been shown to be safe and effective in the treatment of bacterial respiratory tract infections, with a significant clinical improvement observed in 88% of treated patients in one study. It has been found to penetrate well into bronchial secretions.

Sepsis and Other Severe Infections

In patients with septicemia and other severe infections, this compound treatment resulted in the disappearance of all signs and symptoms of infection in 22 out of 25 patients. Overall, favorable clinical responses have been observed in 90% of infections treated in large-scale clinical trials.

Safety Profile

The primary dose-limiting toxicities of this compound, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity (both auditory and vestibular). Clinical trials have reported nephrotoxicity in a small percentage of patients, which is often reversible upon discontinuation of the drug. The incidence of auditory and vestibular toxicity is also low. Therapeutic drug monitoring is recommended to minimize the risk of these adverse effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • This compound powder of known potency

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL. The eleventh well serves as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Pharmacokinetic Analysis using a Two-Compartment Model

The pharmacokinetic properties of this compound are often best described by a two-compartment model. This model assumes the body is composed of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues).

Data Collection:

  • Administer a single intravenous dose of this compound to the study subjects.

  • Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analyze the plasma concentrations of this compound using a validated assay (e.g., fluorescence polarization immunoassay).

Data Analysis: The plasma concentration-time data are then fitted to a biexponential equation characteristic of a two-compartment model:

C(t) = A * e^(-αt) + B * e^(-βt)

Where:

  • C(t) is the plasma concentration at time t

  • A and B are the y-intercepts of the distribution and elimination phases, respectively

  • α is the rate constant for the distribution phase

  • β is the rate constant for the elimination phase

From these hybrid constants, the following microconstants and pharmacokinetic parameters can be calculated:

  • k10: Elimination rate constant from the central compartment

  • k12: Rate constant for transfer from the central to the peripheral compartment

  • k21: Rate constant for transfer from the peripheral to the central compartment

  • V_c: Volume of the central compartment

  • V_d(ss): Volume of distribution at steady state

  • CL: Total body clearance

  • t½α: Distribution half-life

  • t½β: Elimination half-life

These parameters are typically estimated using non-linear mixed-effects modeling software such as NONMEM.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

Netilmicin_Mechanism cluster_bacterium Bacterial Cell This compound This compound Ribosome_30S 30S Ribosomal Subunit This compound->Ribosome_30S Binds to A-site Protein Functional Protein NonFunctional_Protein Non-functional/ Truncated Protein Ribosome_30S->NonFunctional_Protein Causes misreading of mRNA & premature termination mRNA mRNA mRNA->Ribosome_30S tRNA tRNA tRNA->Ribosome_30S Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death MIC_Workflow start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_antibiotic->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Two_Compartment_Model Dose IV Dose Central Central Compartment (Blood, Highly Perfused Organs) Vc, C1 Dose->Central Peripheral Peripheral Compartment (Less Perfused Tissues) Vp, C2 Central->Peripheral k12 Elimination Elimination Central->Elimination k10 Peripheral->Central k21

References

Netilmicin: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the semi-synthetic aminoglycoside, netilmicin, focusing on its efficacy against clinically relevant Gram-negative bacteria. This compound, a 1-N-ethyl derivative of sisomicin, was developed to overcome certain enzymatic resistance mechanisms that affect earlier aminoglycosides like gentamicin (B1671437).[1][2] It is a bactericidal agent used for various serious infections caused by aerobic Gram-negative bacteria, including those of the respiratory tract, skin and soft tissue, and urinary tract, as well as bacteremia.[3][4][5] This document details its mechanism of action, in-vitro activity through quantitative data, common bacterial resistance pathways, and standardized experimental protocols for susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. This interaction interferes with protein synthesis through several key disruptions:

  • Inhibition of Initiation Complex: The binding of this compound to the 16S rRNA within the 30S subunit obstructs the formation of the 70S initiation complex, a critical first step in protein synthesis.

  • mRNA Misreading: It causes the misreading of the mRNA codon at the decoding site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

  • Premature Termination: The drug can also induce the premature release of the ribosome from the mRNA, resulting in truncated, non-functional proteins.

The accumulation of these aberrant proteins and the overall disruption of normal protein synthesis ultimately lead to bacterial cell death.

G cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis ssu30 30S Subunit ssu50 50S Subunit mrna mRNA init 1. Initiation Complex Formation elong 2. Elongation & Codon Recognition init->elong protein Functional Protein elong->protein This compound This compound This compound->ssu30 This compound->block1 Inhibits Initiation This compound->block2 Causes mRNA Misreading & Premature Termination block1->init block2->elong

Caption: Mechanism of action of this compound on the bacterial ribosome.

In-Vitro Spectrum of Activity

This compound demonstrates potent activity against a wide range of clinically significant Gram-negative pathogens. Its efficacy is particularly noted against many members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Many strains resistant to gentamicin and tobramycin, particularly those producing certain adenylylating and phosphorylating enzymes, may remain susceptible to this compound.

Table 1: In-Vitro Activity of this compound Against Key Gram-Negative Bacilli
Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)% Susceptibility (at specified concentration)Reference(s)
Escherichia coli342 (pooled)N/A92% (≤0.8)
Klebsiella pneumoniae342 (pooled)N/A93% (≤0.8)
Enterobacter spp.342 (pooled)N/A92% (≤0.8)
Pseudomonas aeruginosa342 (pooled)N/A78% (≤3.1)
Serratia marcescensMultiple studiesGenerally higherGentamicin often more active
Proteus spp. (indole-positive)Multiple studiesOften resistantAmikacin often more active
General Gram-Negatives42 (clinical isolates)Median: 0.5 - 2N/A

Note: Susceptibility percentages and MIC values can vary significantly based on geographic location, local prescribing patterns, and the specific resistance mechanisms prevalent in a given area. The activity of all aminoglycosides, including this compound, is influenced by the testing medium, with decreased activity observed in the presence of divalent cations (Ca²⁺, Mg²⁺) and at acidic pH.

Table 2: Activity of this compound Against Gentamicin-Resistant Gram-Negative Strains
Bacterial Species% Susceptibility to this compoundReference(s)
Klebsiella spp.88% - 100%
Citrobacter freundii100%
Serratia spp.67%
Pseudomonas aeruginosa54% (but often resistant)
Escherichia coli73% (but often resistant)

Mechanisms of Resistance

The most significant mechanism of resistance to aminoglycosides in Gram-negative bacteria is the enzymatic modification of the drug by plasmid-mediated Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, which are categorized into three main families, alter the structure of this compound, preventing it from binding effectively to its ribosomal target.

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of an amino group using acetyl-CoA.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group using ATP.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of an adenyl group from ATP to a hydroxyl group.

This compound's 1-N-ethyl group provides steric hindrance, making it a poor substrate for several AMEs that inactivate gentamicin and tobramycin, such as ANT(2") and some AAC(3) enzymes. However, it remains susceptible to modification by other enzymes, particularly certain acetyltransferases like AAC(6').

G cluster_cell Gram-Negative Bacterium cluster_enzymes Aminoglycoside-Modifying Enzymes (AMEs) netilmicin_in This compound ribosome 30S Ribosome netilmicin_in->ribosome inactivated Inactivated This compound protein_syn Protein Synthesis Inhibition ribosome->protein_syn ribosome->inactivated Binding Blocked aac AAC (Acetyltransferase) aac->netilmicin_in Acetylation aph APH (Phosphotransferase) aph->netilmicin_in Phosphorylation ant ANT (Nucleotidyltransferase) ant->netilmicin_in Adenylylation netilmicin_out This compound netilmicin_out->netilmicin_in Uptake

Caption: Primary mechanisms of resistance to this compound via enzymatic modification.

Experimental Protocols: Broth Microdilution MIC Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative susceptibility testing. The broth microdilution method is a standardized protocol outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Detailed Methodology
  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a high concentration. The solution is sterilized by filtration.

  • Preparation of Microdilution Plates:

    • 96-well microtiter plates are used.

    • A serial two-fold dilution of this compound is prepared directly in the plates using cation-adjusted Mueller-Hinton Broth (CAMHB). This results in wells with decreasing concentrations of the antibiotic (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Inoculum Preparation:

    • Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar (B569324) plate.

    • The colonies are suspended in a sterile saline or broth solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension is then diluted (typically 1:100 in CAMHB) to achieve the final target inoculum concentration.

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

    • The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI or EUCAST.

G start Start: Isolate Bacterial Colony prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of this compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read 5. Read Plate for Visible Growth (Turbidity) incubate->read determine_mic 6. Determine MIC Value (Lowest concentration with no growth) read->determine_mic interpret 7. Compare MIC to Breakpoints (CLSI/EUCAST) determine_mic->interpret end Report as S, I, or R interpret->end

Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

References

The In Vitro Efficacy of Netilmicin: A Comparative Analysis Against Other Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of netilmicin, a semisynthetic aminoglycoside, in comparison to other commonly used aminoglycosides such as gentamicin (B1671437), tobramycin (B1681333), and amikacin (B45834). This document synthesizes data from multiple studies to offer a detailed comparison of their efficacy against a broad range of bacterial pathogens, outlines the experimental methodologies employed in these assessments, and visually represents the underlying molecular mechanisms of action.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and other aminoglycosides against various clinically significant bacterial isolates. The data is compiled from several key studies and presented as the concentration required to inhibit 90% of the tested strains (MIC₉₀).

Table 1: Comparative In Vitro Activity Against Pseudomonas aeruginosa

AminoglycosideMIC₉₀ (µg/mL)Key Observations
This compound 3.1 - 128Generally less active than tobramycin but comparable or slightly less active than gentamicin.[1][2] Activity is significantly affected by cation concentrations in the testing medium.[1][3][4]
Gentamicin 1 - 64Often the most active against this species, though some studies show comparable activity with this compound and tobramycin.
Tobramycin 0.5 - 32Frequently demonstrates the highest in vitro activity against P. aeruginosa.
Amikacin 3.2 - 256Activity is comparable to this compound against gentamicin-susceptible strains.

Table 2: Comparative In Vitro Activity Against Enterobacteriaceae

AminoglycosideBacterial SpeciesMIC₉₀ (µg/mL)Key Observations
This compound Escherichia coli0.8 - 4More active than gentamicin, sisomicin, tobramycin, or amikacin against E. coli.
Klebsiella pneumoniae0.8 - 8More active than gentamicin, sisomicin, tobramycin, or amikacin against K. pneumoniae.
Enterobacter spp.0.8 - 8Activity is similar to gentamicin and sissomicin and more active than amikacin or tobramycin.
Serratia marcescens3.1 - 64Gentamicin and amikacin are generally more active than this compound against this species.
Gentamicin E. coli1 - 8
K. pneumoniae1 - 8
Enterobacter spp.1 - 16
S. marcescens2 - 16
Tobramycin E. coli1 - 8
K. pneumoniae2 - 16
Enterobacter spp.2 - 16
S. marcescens4 - 32
Amikacin E. coli2 - 16
K. pneumoniae2 - 16
Enterobacter spp.2 - 16
S. marcescens4 - 32

Table 3: Activity Against Gentamicin-Resistant Strains

AminoglycosideBacterial SpeciesKey Observations
This compound Klebsiella spp.The most active drug against gentamicin-resistant strains, significantly more so than other tested aminoglycosides.
Serratia marcescensMore active than amikacin, gentamicin, and sissomicin against gentamicin-resistant isolates.
E. coliInhibited 73% of gentamicin-resistant isolates.
Providencia stuartiiGenerally resistant to this compound.
Amikacin GeneralParallels the activity of this compound against many gentamicin-resistant strains, with the exception of Providencia stuartii, which is often inhibited by amikacin but not this compound.

Experimental Protocols

The in vitro activity data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental protocol for determining Minimum Inhibitory Concentrations (MICs).

Bacterial Isolates
  • Clinically relevant bacterial strains are isolated from various sources such as blood, urine, and sputum.

  • Isolates are identified to the species level using standard microbiological techniques.

Antimicrobial Agents
  • Stock solutions of this compound, gentamicin, tobramycin, amikacin, and other comparative aminoglycosides are prepared from pure powder.

  • Fresh dilutions of the antibiotics are prepared for each experiment in sterile distilled water or an appropriate broth medium.

Culture Media
  • Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (B569324) (MHA) are the standard media used for susceptibility testing of non-fastidious bacteria.

  • The concentration of divalent cations, such as Mg²⁺ and Ca²⁺, in the medium is a critical factor, as it can significantly impact the activity of aminoglycosides against Pseudomonas aeruginosa. Cation concentrations are often adjusted to physiological levels to better mimic in vivo conditions.

MIC Determination Methods

Two primary methods are utilized for determining MICs:

  • Agar Dilution:

    • Serial twofold dilutions of each antibiotic are prepared and incorporated into molten MHA.

    • The agar is poured into petri dishes and allowed to solidify.

    • A standardized inoculum of each bacterial isolate (typically 10⁴ colony-forming units [CFU] per spot) is applied to the surface of the agar plates.

    • Plates are incubated at 35-37°C for 18-24 hours.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Broth Microdilution:

    • Serial twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate containing MHB.

    • Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Plates are incubated at 35-37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

The following diagram illustrates the typical workflow for determining MIC using the agar dilution method.

experimental_workflow Experimental Workflow: Agar Dilution for MIC Determination cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Perform Serial Twofold Dilutions of Antibiotics prep_antibiotic->serial_dilution prep_media Prepare Mueller-Hinton Agar add_to_agar Incorporate Antibiotic Dilutions into Molten Agar prep_media->add_to_agar prep_inoculum Prepare Standardized Bacterial Inoculum (10^4 CFU/spot) inoculate Inoculate Agar Surface with Bacterial Strains prep_inoculum->inoculate serial_dilution->add_to_agar pour_plates Pour Agar into Petri Dishes add_to_agar->pour_plates pour_plates->inoculate incubate Incubate Plates at 35-37°C for 18-24 hours inoculate->incubate observe Observe for Bacterial Growth incubate->observe determine_mic Determine MIC (Lowest Concentration with No Visible Growth) observe->determine_mic

Agar Dilution Method Workflow

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, which is a crucial component of the machinery responsible for protein synthesis. This binding event disrupts the normal translation process in several ways, ultimately leading to bacterial cell death.

The key steps in the mechanism of action are:

  • Inhibition of the Initiation Complex: this compound interferes with the formation of the initiation complex, which is the first step in protein synthesis where the mRNA and the initiator tRNA assemble with the ribosomal subunits.

  • mRNA Misreading: The binding of this compound to the 30S subunit causes a misreading of the mRNA codon by the tRNA anticodon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

  • Premature Termination: The antibiotic can also cause the premature detachment of the ribosome from the mRNA, leading to the formation of truncated, non-functional proteins.

  • Disruption of Cell Membrane Integrity: The accumulation of faulty proteins and the overall disruption of cellular processes can lead to damage to the bacterial cell membrane, increasing its permeability and contributing to cell death.

The following diagram illustrates the signaling pathway of this compound's action on the bacterial ribosome.

signaling_pathway Mechanism of Action of this compound cluster_entry Cellular Entry cluster_ribosome Ribosomal Interaction cluster_effects Downstream Effects cluster_outcome Cellular Outcome This compound This compound entry Transport into Cytoplasm This compound->entry cell_membrane Bacterial Cell Membrane binding Irreversible Binding entry->binding ribosome_30s 30S Ribosomal Subunit inhibit_initiation Inhibition of Initiation Complex Formation ribosome_30s->inhibit_initiation mrna_misreading mRNA Misreading ribosome_30s->mrna_misreading premature_termination Premature Termination of Translation ribosome_30s->premature_termination nonfunctional_proteins Production of Non-functional/Toxic Proteins inhibit_initiation->nonfunctional_proteins mrna_misreading->nonfunctional_proteins premature_termination->nonfunctional_proteins cell_death Bacterial Cell Death nonfunctional_proteins->cell_death

This compound's Ribosomal Action

Conclusion

This compound demonstrates a broad spectrum of in vitro activity against many clinically important Gram-negative bacteria. While its potency against Pseudomonas aeruginosa may be slightly less than that of tobramycin, it exhibits excellent activity against many Enterobacteriaceae, often surpassing that of other aminoglycosides. A key advantage of this compound is its enhanced activity against certain gentamicin-resistant strains, particularly Klebsiella species. The choice of aminoglycoside for therapeutic use should be guided by local susceptibility patterns and the specific pathogen identified. The standardized methodologies for in vitro susceptibility testing are crucial for providing reliable data to inform clinical decisions. The mechanism of action, centered on the disruption of bacterial protein synthesis, is a hallmark of the aminoglycoside class and underscores their potent bactericidal effects.

References

Understanding Netilmicin Resistance Mechanisms in Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semi-synthetic aminoglycoside, has been a valuable therapeutic agent against serious Gram-negative bacterial infections. However, its clinical efficacy is increasingly threatened by the emergence and dissemination of antibiotic resistance. Understanding the molecular underpinnings of this resistance is critical for the development of novel diagnostic tools, resistance surveillance strategies, and next-generation therapeutics. This guide provides an in-depth technical overview of the core mechanisms governing this compound resistance in clinical isolates, including enzymatic modification, target site alteration, and active drug efflux. It details the experimental protocols used to identify these mechanisms and presents quantitative data to illustrate their clinical impact.

Core Mechanisms of this compound Resistance

Resistance to this compound in clinical bacteria is primarily driven by three distinct, yet sometimes co-occurring, mechanisms:

  • Enzymatic Modification: The most prevalent mechanism involves the structural modification of the this compound molecule by Aminoglycoside-Modifying Enzymes (AMEs), rendering it incapable of binding to its ribosomal target.

  • Target Site Alteration: Methylation of the 16S rRNA component of the bacterial ribosome prevents this compound from binding to its site of action, typically conferring high-level resistance to a broad range of aminoglycosides.

  • Active Efflux: Bacterial efflux pumps can actively transport this compound out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.

Enzymatic Modification by Aminoglycoside-Modifying Enzymes (AMEs)

AMEs are a diverse group of enzymes, often encoded on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species.[1] They are categorized into three main classes based on the chemical modification they catalyze:

  • Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA.

  • Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group from ATP.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group (adenylyl or guanylyl) from ATP or GTP.

This compound's structure, derived from sisomicin, makes it inherently resistant to modification by certain AMEs, such as APH(3') and ANT(4') enzymes. However, it remains vulnerable to inactivation by several AACs, particularly those acting on the 6' and 2' positions of the aminoglycoside molecule.[2] The AAC(6') family of enzymes is of significant clinical concern due to its ability to confer resistance to this compound and amikacin.[2]

Quantitative Data: AMEs and this compound MIC

The presence of specific AME-encoding genes directly correlates with an increase in the Minimum Inhibitory Concentration (MIC) of this compound, as detailed in the table below.

Aminoglycoside-Modifying Enzyme (Gene)Bacterial Species ExampleTypical this compound MIC Range (µg/mL)Fold Increase in MIC (Approx.)Reference(s)
AAC(6')-Ie part of AAC(6')-Ie/APH(2")-IaCoagulase-Negative Staphylococci4 - 16 (median)Varies[2]
AAC(6')-ImAcinetobacter baumannii, E. coli>328 to 128-fold[3]
AAC(6')-IbEnterobacterales, P. aeruginosa4 - >164 to 8-fold

Note: MIC values can be highly variable depending on the specific isolate, gene expression levels, and the presence of other resistance mechanisms.

Signaling Pathway: Enzymatic Inactivation

The following diagram illustrates the process of this compound inactivation by an AAC(6') enzyme.

G cluster_ribosome Cellular Consequence This compound Active this compound AAC AAC(6') Enzyme (e.g., from aac(6')-Ib gene) This compound->AAC Substrate Inactive_this compound 6'-N-Acetylated this compound (Inactive) AAC->Inactive_this compound Acetylation No_Binding Binding Failure Inactive_this compound->No_Binding Ribosome Bacterial Ribosome (Target) No_Binding->Ribosome G cluster_unmodified Unmodified Ribosome cluster_modified Modified Ribosome Netilmicin_S This compound A_Site_S 16S rRNA A-Site (Unmethylated) Netilmicin_S->A_Site_S Binds Binding_S Successful Binding & Protein Synthesis Inhibition A_Site_S->Binding_S Methyltransferase 16S rRNA Methyltransferase (e.g., ArmA, RmtB) A_Site_M 16S rRNA A-Site (Methylated G1405) Methyltransferase->A_Site_M Methylates Binding_Failure Binding Blocked & Resistance A_Site_M->Binding_Failure Netilmicin_R This compound Netilmicin_R->A_Site_M Fails to Bind G cluster_pump Membrane-Bound Efflux System Extracellular Extracellular Space Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Netilmicin_in This compound Pump RND Efflux Pump (e.g., AdeABC) Netilmicin_in->Pump Enters Pump Netilmicin_out This compound Pump->Netilmicin_out Extrusion (Proton Motive Force) G Isolate Clinical Isolate MIC_Test Broth Microdilution MIC Test (CLSI M07) Isolate->MIC_Test Resistant Resistant Phenotype (MIC > Breakpoint) MIC_Test->Resistant DNA_Extraction Genomic DNA Extraction Resistant->DNA_Extraction EPI_Assay Efflux Pump Inhibitor (EPI) Assay (MIC with/without PAβN) Resistant->EPI_Assay PCR Multiplex PCR for Resistance Genes DNA_Extraction->PCR AME_Genes AME Genes? (e.g., aac(6')-Ib) PCR->AME_Genes Methylase_Genes Methylase Genes? (e.g., armA, rmtB) PCR->Methylase_Genes Sequencing Sanger Sequencing of Amplicons AME_Genes->Sequencing Positive Methylase_Genes->Sequencing Positive Mechanism_ID Mechanism Identified Sequencing->Mechanism_ID Efflux_Positive Efflux Activity? (≥4-fold MIC reduction) EPI_Assay->Efflux_Positive Efflux_Positive->Mechanism_ID Positive

References

An In-Depth Technical Guide to Netilmicin Degradation Pathways and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of Netilmicin. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this important aminoglycoside antibiotic. This document summarizes key findings from various stability studies, outlines detailed experimental protocols for forced degradation, and presents visual representations of degradation pathways and analytical workflows.

Introduction to this compound Stability

This compound, a semi-synthetic aminoglycoside antibiotic, is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and shelf-life. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions. Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.

This compound Degradation Pathways

This compound's complex structure, featuring multiple amino and hydroxyl groups, makes it susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, particularly under acidic conditions. The glycosidic linkages are susceptible to cleavage.

  • Acidic Conditions: In the presence of acid, this compound undergoes hydrolysis, leading to the formation of N-ethyl garamine (B8066852) as a primary degradation product[1]. This occurs through the cleavage of the glycosidic bond.

  • Basic Conditions: While extensive degradation is expected under strong basic conditions, detailed characterization of specific degradation products in publicly available literature is limited.

Oxidative Degradation

Oxidative degradation can be induced by oxidizing agents such as hydrogen peroxide. The amino groups in the this compound molecule are potential sites for oxidation. Detailed studies on the specific oxidative degradation products of this compound are not extensively reported in the available literature.

Thermal Degradation

Exposure to heat can induce the degradation of this compound. Studies have shown that thermal stress leads to the formation of N-ethyl garamine and at least two other unidentified degradation products[1]. The identification of these unknown degradants is crucial for a complete understanding of the thermal degradation pathway. A study characterizing 16 impurities in this compound using LC-MS/MS may provide insights into the identity of these thermal degradants.

Photolytic Degradation

Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine the impact of light on the stability of this compound. While specific photolytic degradation products of this compound are not detailed in the reviewed literature, the general approach to photostability testing is well-established.

Diagram of Postulated Hydrolytic Degradation Pathway of this compound

G This compound This compound Acid Acidic Conditions This compound->Acid Hydrolysis Hydrolysis (Cleavage of Glycosidic Bond) Acid->Hydrolysis NEthylGaramine N-ethyl garamine Hydrolysis->NEthylGaramine

Caption: Postulated hydrolytic degradation of this compound to N-ethyl garamine under acidic conditions.

Quantitative Stability Data

The stability of this compound has been evaluated in various solutions and under different storage conditions. The following tables summarize the available quantitative data.

Table 1: Stability of this compound Sulfate (B86663) in Intravenous Solutions

Intravenous SolutionConcentration (mg/mL)Storage Temperature (°C)DurationRemaining Concentration (%)Reference
5% Dextrose Injection347 daysNo significant loss
5% Dextrose Injection3257 daysNo significant loss
0.9% Sodium Chloride Injection347 daysNo significant loss
0.9% Sodium Chloride Injection3257 daysNo significant loss

Table 2: Compatibility and Stability of this compound Sulfate with Other Drugs

AdmixtureStorage Temperature (°C)Duration of StabilityReference
Multivitamin Injection4 and 251 day
Vitamin B Complex4 and 251 day
Diphenhydramine HCl4 and 253 days
Neostigmine Methylsulfate4 and 253 days
22 other common additives4 and 25At least 7 days

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following are detailed methodologies for key experiments.

General Preparation for Forced Degradation

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a mild buffer) at a known concentration, typically 1 mg/mL. This stock solution is then subjected to various stress conditions.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To an aliquot of the this compound stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

    • Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 8 hours).

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of sodium hydroxide.

    • Dilute the resulting solution to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the this compound stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

    • Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 8 hours).

    • After the incubation period, cool the solution to room temperature.

    • Neutralize the solution with an equivalent amount of hydrochloric acid.

    • Dilute the resulting solution to a suitable concentration for analysis.

Oxidative Degradation
  • To an aliquot of the this compound stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30% v/v).

  • Keep the mixture at room temperature or a slightly elevated temperature for a specified duration, protected from light.

  • Monitor the reaction periodically.

  • Once significant degradation is observed, dilute the solution to a suitable concentration for analysis.

Thermal Degradation
  • Place the solid this compound powder in a thermostatically controlled oven.

  • Expose the sample to a high temperature (e.g., 70-105°C) for a defined period.

  • Alternatively, reflux a solution of this compound at a high temperature.

  • After exposure, dissolve the solid sample or cool the solution and dilute to a suitable concentration for analysis.

Photolytic Degradation (as per ICH Q1B)
  • Expose the this compound drug substance (solid or in solution) to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples at appropriate time points.

Diagram of a General Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal (Heat) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: General workflow for conducting forced degradation studies of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often containing an ion-pairing agent like heptafluorobutyric acid or trifluoroacetic acid to improve peak shape and retention of the polar aminoglycoside) and an organic modifier like acetonitrile (B52724) or methanol.

  • Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Methods include:

    • UV detection at low wavelengths (e.g., 200-210 nm).

    • Pulsed Amperometric Detection (PAD).

    • Evaporative Light Scattering Detection (ELSD).

    • Charged Aerosol Detection (CAD).

    • Mass Spectrometry (MS) detection, which also aids in the identification of degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Diagram of a Typical Analytical Workflow for Stability Testing

G Sample Degraded Sample HPLC HPLC Separation (C18 Column) Sample->HPLC Detector Detection (UV/CAD/MS) HPLC->Detector Quant Quantification of This compound Detector->Quant Ident Identification of Degradation Products Detector->Ident

References

The Molecular Underpinnings of Netilmicin Ototoxicity and Nephrotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, remains a valuable therapeutic agent against serious Gram-negative bacterial infections.[1][2][3][4] However, its clinical utility is circumscribed by the potential for ototoxicity and nephrotoxicity, adverse effects characteristic of the aminoglycoside class.[1] This technical guide provides an in-depth exploration of the molecular mechanisms driving these toxicities. We will dissect the signaling pathways implicated in this compound-induced hair cell and renal proximal tubule damage, present available quantitative data in a structured format, and detail key experimental protocols for studying these phenomena. A central feature of this guide is the visualization of complex biological processes and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the core molecular basis of this compound's adverse effects. While this compound is generally considered to have a lower toxicity profile compared to other aminoglycosides like gentamicin (B1671437), understanding its molecular interactions is paramount for the development of safer therapeutic strategies.

Introduction: The Double-Edged Sword of Aminoglycosides

Aminoglycoside antibiotics exert their bactericidal effects by binding to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and inhibition of protein synthesis. This mechanism is highly effective against a broad spectrum of aerobic Gram-negative bacilli. Unfortunately, this potent antibacterial action is accompanied by a narrow therapeutic window, with the primary dose-limiting toxicities being damage to the inner ear (ototoxicity) and the kidneys (nephrotoxicity).

This compound was developed as a derivative of sisomicin (B1680986) with the aim of reducing the toxicity associated with earlier aminoglycosides. Indeed, numerous studies in both animal models and clinical settings have suggested that this compound possesses a more favorable safety profile, exhibiting lower ototoxic and nephrotoxic potential than gentamicin and tobramycin. This guide will delve into the molecular subtleties that may account for this difference, while also acknowledging that the fundamental mechanisms of toxicity are largely shared across the aminoglycoside class.

Molecular Basis of this compound Ototoxicity

Aminoglycoside-induced ototoxicity manifests as irreversible damage to the sensory hair cells of the cochlea and vestibular system, leading to hearing loss and balance disorders. The process is multifactorial, involving cellular uptake, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.

Cellular Uptake in the Inner Ear

The entry of this compound into inner ear hair cells is a critical initiating step. Aminoglycosides cross the blood-labyrinth barrier and accumulate in the perilymph and endolymph. From there, they are thought to enter hair cells through several proposed mechanisms:

  • Mechano-electrical Transduction (MET) Channels: These channels, located on the stereocilia of hair cells, are considered a primary entry point.

  • Endocytosis: Aminoglycosides can be taken up via endocytosis at the apical and basolateral membranes of hair cells.

  • Other Ion Channels: Transient receptor potential (TRP) channels have also been implicated in aminoglycoside uptake.

Key Signaling Pathways in Ototoxicity

Once inside the hair cells, this compound triggers a cascade of events culminating in apoptosis. The intrinsic apoptotic pathway appears to be the major route for aminoglycoside-induced hair cell death.

A central tenet of aminoglycoside ototoxicity is the formation of ROS. This process is thought to be initiated by the interaction of this compound with transition metals like iron, leading to the formation of highly reactive hydroxyl radicals. These free radicals can damage cellular components, including lipids, proteins, and DNA. Mitochondria are a primary source and target of this oxidative stress.

Ototoxicity_ROS_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Cell ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Production Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Causes Apoptosis Apoptosis Cellular_Damage->Apoptosis Leads to

Figure 1. ROS Generation in Ototoxicity

Mitochondria play a crucial role in aminoglycoside-induced ototoxicity. This compound can disrupt mitochondrial protein synthesis by binding to the 12S rRNA of the mitochondrial ribosome, particularly in individuals with certain genetic predispositions (e.g., the 1555A>G mutation). This disruption leads to decreased ATP production and compromised mitochondrial integrity, resulting in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

Cytochrome c then binds to apoptotic protease-activating factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Intrinsic_Apoptosis_Pathway_Ototoxicity This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. Intrinsic Apoptosis in Ototoxicity

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family, is also activated by cellular stress, including that induced by aminoglycosides. Activation of the JNK pathway can contribute to the apoptotic process in hair cells.

Molecular Basis of this compound Nephrotoxicity

This compound-induced nephrotoxicity primarily affects the proximal tubular cells of the kidneys. Unlike ototoxicity, this damage is often reversible upon discontinuation of the drug.

Cellular Uptake in the Renal Proximal Tubules

Following glomerular filtration, this compound is actively reabsorbed from the tubular fluid into the proximal tubular cells. This process is primarily mediated by the endocytic receptor megalin, which is highly expressed on the apical membrane of these cells. The cationic nature of aminoglycosides facilitates their binding to the anionic sites on the megalin receptor.

Key Signaling Pathways in Nephrotoxicity

Once inside the proximal tubular cells, this compound accumulates in lysosomes and the endoplasmic reticulum (ER), triggering several cytotoxic pathways.

The accumulation of this compound within lysosomes can lead to lysosomal enlargement and rupture. This releases lysosomal hydrolases, such as cathepsins, into the cytoplasm, which can directly damage cellular components and activate the intrinsic apoptotic pathway.

This compound can also induce ER stress by interfering with protein synthesis and folding. This leads to the activation of the unfolded protein response (UPR), which, if prolonged or severe, can trigger apoptosis through the activation of caspase-12 and calpain.

Similar to ototoxicity, mitochondrial dysfunction is a key event in this compound-induced nephrotoxicity. The accumulation of the drug in mitochondria can lead to oxidative stress, disruption of the electron transport chain, and the release of pro-apoptotic factors, ultimately leading to apoptosis of the proximal tubular cells.

Nephrotoxicity_Pathway This compound This compound in Tubular Fluid Megalin Megalin-mediated Endocytosis This compound->Megalin Lysosome Lysosomal Accumulation Megalin->Lysosome ER ER Stress Megalin->ER Mitochondria Mitochondrial Dysfunction Megalin->Mitochondria Lysosomal_Rupture Lysosomal Rupture Lysosome->Lysosomal_Rupture UPR Unfolded Protein Response ER->UPR ROS_Nephro ROS Generation Mitochondria->ROS_Nephro Apoptosis Proximal Tubule Cell Apoptosis Lysosomal_Rupture->Apoptosis UPR->Apoptosis ROS_Nephro->Apoptosis

Figure 3. Cellular Mechanisms of Nephrotoxicity

Quantitative Data on this compound Toxicity

Table 1: Comparative Nephrotoxicity of Aminoglycosides in Rats

AminoglycosideDosage (mg/kg/day)DurationObservationReference
This compound50, 100, 1508-14 daysLess decrease in urine osmolality and less increase in serum creatinine (B1669602) compared to gentamicin.
Gentamicin50, 100, 1508-14 daysDose-related decrease in urine osmolality and increase in serum creatinine.
This compound10, 15, 25 times human dose15 daysLess histologic damage compared to gentamicin, sisomicin, amikacin, and kanamycin.
Gentamicin10, 15, 25 times human dose15 daysMost toxic among the tested aminoglycosides.

Table 2: Clinical Observations of this compound Toxicity

ToxicityPatient CohortIncidenceNotesReference
Ototoxicity21 patients1/21 (4.8%)Unilateral and partially reversible.
Nephrotoxicity25 patients4/25 (16%)Confounding host factors in two patients.
Nephrotoxicity69 patients (once-daily)10/69 (14.5%)No significant difference compared to gentamicin in a once-daily regimen.
Ototoxicity57 patients (thrice-daily)5/57 (8.8%)High-frequency hearing loss.

Experimental Protocols for Assessing Ototoxicity and Nephrotoxicity

Standardized protocols are essential for the reproducible assessment of this compound-induced toxicities.

Assessment of Ototoxicity

A comprehensive ototoxicity monitoring program should include baseline and serial testing.

Protocol 1: Audiometric Monitoring in Patients

  • Baseline Assessment: Conduct a comprehensive audiologic evaluation before the first dose of this compound, or within 72 hours. This should include a thorough case history, otoscopy, and pure-tone audiometry (conventional and high-frequency).

  • Serial Monitoring: Perform weekly or bi-weekly audiometric testing during the course of treatment.

  • Post-Treatment Follow-up: Schedule a follow-up assessment a few months after cessation of therapy to monitor for delayed-onset hearing loss.

  • Objective Measures: For non-responsive patients, otoacoustic emissions (OAEs), particularly distortion-product OAEs (DPOAEs), are recommended for their sensitivity to outer hair cell damage.

Ototoxicity_Monitoring_Workflow Start Patient Prescribed This compound Baseline Baseline Audiometry (Pre-treatment or <72h) Start->Baseline Treatment This compound Administration Baseline->Treatment Monitoring Weekly/Bi-weekly Audiometry Treatment->Monitoring Change Significant Hearing Change Detected? Monitoring->Change Action Consult with Physician Consider Treatment Modification Change->Action Yes Continue Continue Treatment and Monitoring Change->Continue No Action->Continue End_Treatment End of Treatment Continue->End_Treatment Follow_up Follow-up Audiometry (Post-treatment) End_Treatment->Follow_up

Figure 4. Ototoxicity Monitoring Workflow
Assessment of Nephrotoxicity

Monitoring renal function is critical during this compound therapy.

Protocol 2: Renal Function Monitoring in Patients

  • Baseline Assessment: Obtain baseline serum creatinine levels and calculate the estimated creatinine clearance before initiating therapy.

  • Serial Monitoring: Monitor serum creatinine levels every 2-3 days during treatment.

  • Urinalysis: Perform periodic urinalysis to check for proteinuria, glucosuria, and the presence of casts or renal tubular epithelial cells.

  • Electrolyte Monitoring: Monitor serum electrolytes, including magnesium, potassium, and calcium, as abnormalities can occur.

  • Therapeutic Drug Monitoring: Measure peak and trough serum concentrations of this compound to ensure levels are within the therapeutic range and to avoid toxic accumulation.

Nephrotoxicity_Monitoring_Workflow Start Patient Prescribed This compound Baseline Baseline Serum Creatinine & Creatinine Clearance Start->Baseline Treatment This compound Administration Baseline->Treatment Monitoring Monitor Serum Creatinine (every 2-3 days) Urinalysis & Electrolytes Treatment->Monitoring Change Significant Increase in Serum Creatinine? Monitoring->Change Action Consult with Physician Adjust Dose or Discontinue Change->Action Yes Continue Continue Treatment and Monitoring Change->Continue No Action->Continue End_Treatment End of Treatment Continue->End_Treatment

Figure 5. Nephrotoxicity Monitoring Workflow

Conclusion and Future Directions

The molecular basis of this compound ototoxicity and nephrotoxicity is complex, involving a confluence of cellular uptake mechanisms, oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways. While this compound generally exhibits a more favorable safety profile compared to its predecessors, the risk of these serious adverse effects remains. A thorough understanding of these molecular underpinnings is essential for the development of otoprotective and nephroprotective strategies. Future research should focus on elucidating the precise molecular interactions that differentiate the toxicity of various aminoglycosides, identifying robust biomarkers for early detection of toxicity, and exploring novel therapeutic interventions that can mitigate these debilitating side effects without compromising the antibiotic efficacy of this important class of drugs.

References

An In-Depth Technical Guide to the Interaction of Netilmicin with Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its potent bactericidal activity primarily through the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[1][2] However, a critical and often multifaceted aspect of its mechanism of action involves its interaction with the bacterial cell membrane. This guide provides a comprehensive technical overview of the core principles governing the interaction of this compound with bacterial cell membranes, with a focus on its impact on membrane integrity and function. This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols to study these phenomena, and provides visual representations of the involved pathways and workflows.

Introduction: The Dual Assault of this compound

This compound, derived from sisomicin, is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[3][4] Its primary intracellular target is the 30S ribosomal subunit, where it interferes with protein synthesis, leading to the production of non-functional or truncated proteins.[1] This disruption of essential cellular processes is a key component of its bactericidal effect.

Beyond this well-established mechanism, this compound also directly impacts the bacterial cell envelope. This interaction is crucial for the antibiotic's entry into the bacterial cell and contributes to its overall lethal efficacy. The initial binding to the outer membrane of Gram-negative bacteria is a critical first step, followed by permeabilization of the inner membrane, which ultimately dissipates the membrane potential and disrupts cellular homeostasis.

Interaction with the Gram-Negative Outer Membrane

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. This asymmetric bilayer is composed of an inner leaflet of phospholipids (B1166683) and an outer leaflet of lipopolysaccharide (LPS). The LPS molecules are stabilized by divalent cations, primarily Mg²⁺ and Ca²⁺, which bridge the negatively charged phosphate (B84403) groups of adjacent LPS molecules.

This compound, being a polycationic molecule, initiates its interaction with the Gram-negative outer membrane through an electrostatic attraction to the anionic LPS. This binding displaces the stabilizing divalent cations, leading to a localized disruption of the outer membrane's integrity. This "self-promoted uptake" pathway increases the permeability of the outer membrane, allowing this compound to traverse this barrier and access the periplasmic space.

G cluster_OM Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) MgCa Mg²⁺/Ca²⁺ LPS->MgCa Stabilized by Periplasm Periplasmic Space LPS->Periplasm Increased Permeability Netilmicin_ext Extracellular this compound Netilmicin_ext->LPS Electrostatic Binding Netilmicin_ext->MgCa Displaces

Permeabilization of the Inner Membrane and Depolarization

Following its transit through the outer membrane, this compound interacts with the inner cytoplasmic membrane. This interaction leads to a further increase in membrane permeability, allowing the leakage of essential intracellular components such as ions (e.g., K⁺) and small molecules.

A critical consequence of this increased permeability is the dissipation of the bacterial membrane potential. The membrane potential is a vital component of bacterial bioenergetics, driving essential processes such as ATP synthesis, nutrient transport, and motility. The disruption of this potential by this compound contributes significantly to its bactericidal activity.

G cluster_IM Bacterial Inner Membrane Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability (Ion Leakage) Potential Membrane Potential (Energized State) Depolarization Membrane Depolarization (Dissipated State) Potential->Depolarization Dissipation Netilmicin_peri Periplasmic this compound Netilmicin_peri->Membrane Interacts with

Quantitative Data

The following tables summarize the available quantitative data regarding the antibacterial activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Pseudomonas aeruginosaATCC 278531.0
Pseudomonas aeruginosaClinical Isolates0.5 - 2.0
Escherichia coliClinical Isolates≤0.8
Klebsiella pneumoniaeClinical Isolates≤0.8
Enterobacter spp.Clinical Isolates≤0.8

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Not explicitly found
Staphylococcus aureusMethicillin-Resistant (MRSA)100% susceptibility
Staphylococcus aureusClinical Isolates≤0.8

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with bacterial cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain a final inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 256 to 0.016 µg/mL).

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

G A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Determine MIC (Lowest concentration with no growth) E->F

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. An increase in NPN fluorescence indicates that the outer membrane has been permeabilized, allowing NPN to partition into the phospholipid bilayer.

Protocol:

  • Cell Preparation: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Assay Setup: In a black 96-well microtiter plate, add the bacterial suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • This compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., polymyxin (B74138) B) and a negative control (buffer only).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. Record the fluorescence over time to monitor the kinetics of NPN uptake.

  • Data Analysis: The increase in fluorescence intensity is proportional to the degree of outer membrane permeabilization.

G A Prepare Bacterial Cell Suspension (OD₆₀₀ = 0.5) B Add NPN (10 µM) A->B C Add this compound (varying conc.) B->C D Measure Fluorescence (Ex: 350 nm, Em: 420 nm) C->D E Analyze Data (Increase in fluorescence = permeabilization) D->E

Inner Membrane Depolarization Assay (DiSC₃(5) Assay)

This assay uses the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in energized bacterial cells with a negative-inside membrane potential, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye into the extracellular medium, resulting in an increase in fluorescence.

Protocol:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest and wash the cells as described for the NPN assay. Resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2).

  • Dye Loading: Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved. This indicates that the dye has accumulated within the cells.

  • Assay Setup: Transfer the dye-loaded cell suspension to a cuvette in a fluorometer.

  • This compound Addition: Add varying concentrations of this compound to the cuvette. Include a positive control for depolarization (e.g., valinomycin (B1682140) or gramicidin) and a negative control (buffer only).

  • Fluorescence Measurement: Record the fluorescence intensity over time using an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

  • Data Analysis: An increase in fluorescence intensity indicates depolarization of the inner membrane.

G A Prepare Bacterial Cell Suspension B Load cells with DiSC₃(5) dye A->B C Add this compound (varying conc.) B->C D Measure Fluorescence (Ex: 622 nm, Em: 670 nm) C->D E Analyze Data (Increase in fluorescence = depolarization) D->E

Conclusion

The interaction of this compound with bacterial cell membranes is a critical component of its antibacterial activity, complementing its primary role as a protein synthesis inhibitor. Its ability to disrupt the outer membrane of Gram-negative bacteria facilitates its own uptake, while the subsequent permeabilization and depolarization of the inner membrane contribute directly to cell death. A thorough understanding of these membrane-level interactions is essential for the rational design of new aminoglycoside derivatives with improved efficacy and for combating the rise of antibiotic resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate relationship between this compound and the bacterial cell envelope.

References

Methodological & Application

Application Notes and Protocols for Netilmicin In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Netilmicin. The following sections cover the mechanism of action, standardized testing methodologies, quality control parameters, and interpretation guidelines based on established standards.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic. It is effective against a wide range of Gram-negative bacteria and some Gram-positive organisms. Accurate in vitro susceptibility testing is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the drug development process. Standardized methods, such as those established by the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for reproducible and comparable results.

Mechanism of Action

Aminoglycosides, including this compound, are potent inhibitors of bacterial protein synthesis. The antibiotic enters the bacterial cell and binds irreversibly to the 16S ribosomal RNA within the 30S ribosomal subunit. This binding interferes with the translation process in several ways: it can block the formation of the initiation complex, cause misreading of the mRNA genetic code, and inhibit the translocation of the ribosome, leading to the production of nonfunctional or toxic proteins and subsequent bacterial cell death.[1][2]

cluster_cell Bacterial Cell NET This compound MEM Cytoplasmic Membrane NET->MEM Uptake RIB 30S Ribosomal Subunit MEM->RIB Binding PRO Protein Synthesis (Translation) RIB->PRO Inhibition & Misreading ERR Truncated or Faulty Proteins PRO->ERR DEATH Cell Death ERR->DEATH

Caption: this compound mechanism of action pathway.

Standardized Testing Methodologies

The three primary methods for quantitative and semi-quantitative in vitro susceptibility testing are Broth Dilution, Disk Diffusion, and Gradient Diffusion.

Broth Dilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It can be performed in tubes (macrodilution) or microtiter plates (microdilution).

Experimental Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound powder of known potency in a suitable solvent (e.g., sterile deionized water).

  • Prepare Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cation concentration is critical for aminoglycoside activity.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB across a series of tubes or microtiter plate wells to achieve a range of final concentrations (e.g., 64 to 0.03 µg/mL).

  • Inoculum Preparation: From a pure culture on a non-selective agar (B569324) plate (18-24 hours growth), select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well or tube.

  • Inoculation: Add the diluted inoculum to each well/tube containing the this compound dilutions. Include a growth control (broth + inoculum, no antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plates/tubes at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).

A Prepare Serial Dilutions of this compound in Broth C Dilute and Add Inoculum to each Dilution (Final ~5x10^5 CFU/mL) A->C B Prepare 0.5 McFarland Standard Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Examine for Turbidity D->E F Record Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for the Broth Dilution MIC Test.

Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method where antibiotic-impregnated disks are placed on an agar surface inoculated with the test organism. The diameter of the resulting zone of inhibition is measured and correlated to susceptibility categories.

Experimental Protocol:

  • Prepare Media: Use Mueller-Hinton Agar (MHA) poured to a uniform depth of 4 mm in petri dishes. The surface should be dry before use.

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism in sterile saline as described for broth dilution.

  • Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even coverage.

  • Disk Application: Aseptically apply a this compound disk (typically 30 µg) to the surface of the agar. Ensure complete contact between the disk and the agar.

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (in millimeters) using a ruler or calipers. Interpret the result based on established zone diameter breakpoints.

A Prepare 0.5 McFarland Standard Inoculum B Inoculate Mueller-Hinton Agar Plate Evenly A->B C Aseptically Apply This compound Disk (30 µg) B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret Category (S/I/R) using Breakpoints E->F A Prepare 0.5 McFarland Standard Inoculum B Inoculate Mueller-Hinton Agar Plate Evenly A->B C Aseptically Apply This compound Gradient Strip B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC at Intersection of Growth Ellipse and Strip D->E F Record MIC Value (µg/mL) E->F

References

Application Notes and Protocols for HPLC Quantification of Netilmicin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Netilmicin in biological samples using High-Performance Liquid Chromatography (HPLC). This compound, a semi-synthetic aminoglycoside antibiotic, is effective against a broad spectrum of Gram-negative bacteria.[1][2][3] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicology assessments.

Due to this compound's weak UV chromophore, direct UV detection at low concentrations is challenging.[2][3] Consequently, many analytical methods employ derivatization techniques to enhance detection, while others utilize alternative detection methods like mass spectrometry (MS), charged aerosol detection (CAD), or evaporative light scattering detection (ELSD).

Experimental Workflow Overview

The general workflow for quantifying this compound in biological samples by HPLC involves several key stages, from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Derivatization Derivatization (Pre- or Post-column) Extraction->Derivatization If required Injection HPLC Injection Extraction->Injection Direct analysis Derivatization->Injection Separation Chromatographic Separation (Reversed-Phase) Injection->Separation Detection Detection (UV, FLD, CAD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Netilmicin_Mechanism_of_Action This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to Initiation Inhibition of Initiation Complex Ribosome->Initiation Disrupts Misreading mRNA Misreading Ribosome->Misreading mRNA mRNA mRNA->Ribosome Template Protein_Synth Inhibition of Protein Synthesis Initiation->Protein_Synth Misreading->Protein_Synth Cell_Death Bacterial Cell Death Protein_Synth->Cell_Death

References

Application Notes and Protocols for Netilmicin Dosage Calculation in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netilmicin, a semisynthetic aminoglycoside antibiotic, is primarily used to treat serious bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[1] While its antibacterial properties are well-documented, its application in cell culture requires careful consideration of its cytotoxic effects on mammalian cells. These application notes provide a comprehensive guide to determining the optimal dosage of this compound for in vitro cell culture experiments, ensuring the effective control of bacterial contamination with minimal impact on the experimental cell line.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation complex, causes misreading of the mRNA, and leads to premature termination of protein synthesis.[2] The resulting non-functional or toxic proteins disrupt bacterial cell function and viability. In mammalian cells, high concentrations of aminoglycosides can induce cytotoxicity through mechanisms that are not fully elucidated but are thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis.

Data Presentation: Cytotoxicity of Aminoglycosides on Mammalian Cell Lines

AntibioticCell LineConcentration Range TestedObserved EffectReference
DihydrostreptomycinBHK-21812.5 - 20,000 µg/mLSignificant decrease in viability at ≥ 3500 µg/mL[1][2]
DihydrostreptomycinVERO812.5 - 20,000 µg/mLSignificant decrease in viability at 20,000 µg/mL[1]
DihydrostreptomycinFEA812.5 - 20,000 µg/mLSignificant decrease in viability at ≥ 2500 µg/mL
NeomycinBHK-211000 - 20,000 µg/mLSignificant decrease in viability at ≥ 9000 µg/mL
NeomycinFEA1000 - 20,000 µg/mLSignificant decrease in viability at 3000 µg/mL
GentamicinHEI-OC11 - 2.5 mMIC50 ≈ 2 mM
GentamicinUB/OC-21 - 2.5 mMIC50 ≈ 1.25 mM

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve Assay

This protocol outlines the steps to determine the minimum concentration of this compound required to prevent bacterial contamination while minimizing cytotoxicity to the mammalian cell line of interest.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 50 mg/mL)

  • Sterile 96-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Incubator (37°C, 5% CO2)

  • Microplate reader (optional, for quantitative analysis)

  • MTT reagent (or other viability assay reagent)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. A typical starting density is 5,000-10,000 cells per well.

    • Incubate the plate overnight to allow the cells to attach (for adherent cells).

  • Preparation of this compound Dilutions:

    • Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 µg/mL to 1000 µg/mL. It is recommended to perform serial dilutions to cover a broad range of concentrations.

  • Treatment:

    • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Include a "no antibiotic" control group (cells in medium only) and a "no cells" control group (medium only, for background measurement).

  • Incubation and Observation:

    • Incubate the plate for a period that is relevant to your typical cell culture experiments (e.g., 3-7 days).

    • Observe the cells daily under a microscope for signs of cytotoxicity, such as changes in morphology, detachment, or reduced proliferation.

  • Cell Viability Assessment (e.g., MTT Assay):

    • At the end of the incubation period, assess cell viability using a method such as the MTT assay.

    • MTT Assay Steps:

      • Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize.

      • Add 10 µL of the MTT stock solution to each well.

      • Incubate the plate for 2-4 hours at 37°C.

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

      • Mix gently to dissolve the formazan (B1609692) crystals.

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the "no antibiotic" control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

    • The optimal concentration is the lowest concentration that effectively prevents bacterial contamination (if tested in parallel with intentionally contaminated wells) without causing significant cytotoxicity.

Protocol 2: General Calculation for Dosing Cell Culture Medium

This protocol provides a simple formula for calculating the volume of a stock solution needed to achieve a desired final concentration in your cell culture medium.

Formula:

V1 x C1 = V2 x C2

Where:

  • V1 = Volume of the stock solution to be added

  • C1 = Concentration of the stock solution

  • V2 = Final volume of the cell culture medium

  • C2 = Desired final concentration in the cell culture medium

Example:

To prepare 100 mL of cell culture medium with a final this compound concentration of 50 µg/mL from a 50 mg/mL stock solution:

V1 = (100 mL * 50 µg/mL) / 50,000 µg/mL V1 = 0.1 mL or 100 µL

Therefore, you would add 100 µL of the 50 mg/mL this compound stock solution to 99.9 mL of your cell culture medium.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with this compound Dilutions Cell_Seeding->Treatment Prepare_Dilutions Prepare this compound Serial Dilutions Prepare_Dilutions->Treatment Incubation Incubate for 3-7 Days Treatment->Incubation Observation Daily Microscopic Observation Incubation->Observation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Observation->Viability_Assay Data_Analysis Analyze Data & Plot Dose-Response Curve Viability_Assay->Data_Analysis Determine_Optimal_Conc Determine Optimal Concentration Data_Analysis->Determine_Optimal_Conc Aminoglycoside_Apoptosis_Pathway This compound This compound ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

References

Application of Netilmicin in Experimental Models of Bacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Netilmicin is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria. It functions by irreversibly binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1][2][3] This mechanism of action leads to a bactericidal effect. This document provides detailed application notes and protocols for the use of this compound in established experimental models of bacterial infection, including endocarditis and soft tissue infections. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Data Presentation

In Vitro Susceptibility of Common Pathogens to this compound

The in vitro activity of this compound against various clinical isolates is a crucial parameter for predicting its potential in vivo efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial species.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference
Escherichia coli1,9900.51≤0.06 - >128[1]
Klebsiella pneumoniae1,6700.52≤0.06 - >128[1]
Escherichia coli900.5>320.25 - >32
Klebsiella pneumoniae1451>320.25 - >32
Klebsiella spp.N/A16324 - 64
E. coliN/AN/AN/AN/A
K. pneumoniaeN/AN/AN/AN/A

Note: MIC values can vary depending on the testing methodology and the geographic origin of the isolates.

Pharmacokinetic Parameters of this compound in Animal Models

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens in preclinical studies.

Animal ModelDoseRouteCmax (µg/mL)T½ (hours)Vd (L/kg)CL (mL/min)Reference
Human2 mg/kgIV11.82-40.2-0.4N/A
Human100 mgIV InfusionN/AN/AVc: 14.5 L, Vp: 10.2 L3.9 L/h

Cmax: Maximum plasma concentration; T½: Half-life; Vd: Volume of distribution; CL: Clearance; Vc: Volume of central compartment; Vp: Volume of peripheral compartment. N/A: Not Available.

Experimental Protocols

Rabbit Model of Infective Endocarditis

This model is highly relevant for studying the efficacy of antibiotics against deep-seated infections.

a. Induction of Endocarditis:

  • Anesthetize a New Zealand White rabbit (2-3 kg) following approved institutional animal care and use committee (IACUC) protocols.

  • surgically expose the right carotid artery and insert a sterile polyethylene (B3416737) catheter.

  • Advance the catheter into the left ventricle to induce trauma to the aortic valve, leading to the formation of sterile vegetations. The catheter is typically left in place for a set period (e.g., 2 hours) and then removed, or it can be left for the duration of the infection phase.

  • 24 hours after catheter placement, inoculate the rabbit intravenously (e.g., via the marginal ear vein) with a clinical isolate of a relevant bacterium, such as Staphylococcus aureus or Enterococcus faecalis, at a concentration of approximately 10^5 - 10^8 colony-forming units (CFU).

b. This compound Treatment Regimen:

  • Initiate treatment 12-24 hours after bacterial inoculation.

  • Administer this compound intramuscularly (IM) or intravenously (IV) at a dose determined by preliminary pharmacokinetic studies in rabbits. A general starting dose could be in the range of 4-6 mg/kg, administered every 8 to 12 hours, to mimic human dosing regimens.

  • Continue treatment for a specified duration, typically 3-7 days.

c. Evaluation of Efficacy:

  • At the end of the treatment period, euthanize the rabbits.

  • Aseptically remove the heart and excise the aortic valve vegetations.

  • Homogenize the vegetations in sterile saline or broth.

  • Perform quantitative bacterial cultures by plating serial dilutions of the homogenate onto appropriate agar (B569324) plates.

  • Calculate the mean log10 CFU per gram of vegetation for each treatment group and compare with an untreated control group. A significant reduction in bacterial load indicates efficacy.

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.

a. Induction of Neutropenia and Infection:

  • Render mice (e.g., ICR or Swiss Webster) neutropenic by intraperitoneal (IP) administration of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.

  • On the day of infection, anesthetize the mice.

  • Inject a clinical isolate of a relevant bacterium (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) intramuscularly into the thigh muscle at a concentration of approximately 10^6 - 10^7 CFU in a volume of 0.1 mL.

b. This compound Treatment Regimen:

  • Initiate treatment 2 hours post-infection.

  • Administer this compound subcutaneously (SC) or intraperitoneally (IP) at various dose levels. Dosing can be administered as a single dose or in divided doses over a 24-hour period to determine the pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy.

c. Evaluation of Efficacy:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically dissect the thigh muscle.

  • Homogenize the muscle tissue in a known volume of sterile saline or broth.

  • Perform quantitative bacterial cultures by plating serial dilutions of the homogenate.

  • Calculate the mean log10 CFU per gram of thigh tissue for each treatment group and compare it to the bacterial burden at the start of therapy to determine the net bactericidal or bacteriostatic effect.

Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

a. Induction of Sepsis:

  • Anesthetize the mouse following approved IACUC protocols.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The length of the ligated cecum can be varied to modulate the severity of sepsis.

  • Puncture the ligated cecum once or twice with a needle (e.g., 21- to 27-gauge). The size of the needle will also influence the severity.

  • Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.

  • Return the cecum to the abdomen and close the incision in layers.

  • Administer fluid resuscitation (e.g., 1 mL of sterile saline, subcutaneously) immediately after surgery.

b. Suggested this compound Treatment Regimen:

  • Initiate antibiotic therapy at a clinically relevant time point post-CLP (e.g., 6-12 hours).

  • Administer this compound (e.g., 4-6.5 mg/kg) subcutaneously or intraperitoneally every 8 or 12 hours. The optimal dose and frequency would need to be determined in pilot studies.

  • Continue treatment for a defined period (e.g., 3-7 days).

c. Evaluation of Efficacy:

  • Monitor survival rates over a period of 7-10 days.

  • Collect blood and peritoneal lavage fluid at various time points to determine bacterial load and inflammatory cytokine levels.

  • Assess organ damage through histological analysis of tissues such as the liver, lungs, and kidneys.

Mandatory Visualizations

This compound's Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits bacterial protein synthesis.

Netilmicin_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition of Protein Synthesis This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to mRNA mRNA tRNA tRNA NonFunctional_Protein Non-functional or Truncated Protein Ribosome->NonFunctional_Protein Causes misreading of mRNA & premature termination Protein Functional Protein mRNA->Protein Translation Cell_Death Bacterial Cell Death NonFunctional_Protein->Cell_Death

This compound's inhibitory effect on bacterial protein synthesis.
Experimental Workflow for the Rabbit Endocarditis Model

This diagram outlines the key steps involved in the rabbit model of infective endocarditis.

Rabbit_Endocarditis_Workflow start Start catheterization Induce Aortic Valve Trauma (Catheterization) start->catheterization infection Intravenous Bacterial Inoculation (e.g., S. aureus) catheterization->infection 24h treatment Initiate this compound Treatment (IM or IV) infection->treatment 12-24h monitoring Monitor for Clinical Signs (e.g., fever, weight loss) treatment->monitoring endpoint Euthanasia & Vegetation Excision monitoring->endpoint 3-7 days analysis Quantitative Bacteriology (CFU/g of vegetation) endpoint->analysis end End analysis->end Murine_Thigh_Infection_Logic start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Intramuscular Bacterial Inoculation in Thigh neutropenia->infection Day 4 & 1 pre-infection treatment_decision Initiate Treatment? infection->treatment_decision 2h post-infection treatment_group Administer this compound (SC or IP) treatment_decision->treatment_group Yes control_group Administer Vehicle Control treatment_decision->control_group No endpoint Euthanize Mice at 24h treatment_group->endpoint control_group->endpoint analysis Quantify Bacterial Load (CFU/g of thigh) endpoint->analysis end End analysis->end

References

Application Notes and Protocols: Netilmicin Combination Therapy with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, the simultaneous administration of two or more antibiotics, is a promising strategy to combat resistance. Synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects, are of particular interest as they can enhance therapeutic efficacy, lower required dosages, and potentially reduce the development of further resistance.[1] This document provides detailed application notes and protocols for investigating the combination of netilmicin, an aminoglycoside antibiotic, with β-lactam antibiotics.

Aminoglycosides, like this compound, inhibit protein synthesis by binding to the bacterial ribosome.[2] β-lactam antibiotics inhibit bacterial cell wall synthesis. The combination of these two classes of antibiotics can lead to synergistic bactericidal activity, particularly against Gram-negative bacteria and certain Gram-positive organisms.[3] In vitro evidence suggests that β-lactams may increase the uptake of aminoglycosides into the bacterial cell, leading to enhanced antimicrobial effect.

These notes will detail the experimental protocols for assessing synergy, present available data on the efficacy of these combinations, and provide visual representations of experimental workflows and interaction mechanisms.

Data Presentation: Efficacy of this compound and β-Lactam Combinations

The following tables summarize quantitative data from clinical and in vitro studies on the combination of this compound with various β-lactam antibiotics.

Table 1: Clinical Trial Outcomes of this compound and β-Lactam Combination Therapy in Febrile Neutropenic Patients [4]

β-Lactam AntibioticOverall Response Rate (%)Response in Microbiologically Documented Infections (%)
Cefoperazone5640
Mezlocillin76Not Reported
PiperacillinNot Reported80
TicarcillinNot ReportedNot Reported
Overall 66 70

Adverse effects reported in the study included nephrotoxicity (6.7%), hypokalemia (29%), rashes (6.6%), and ototoxicity (4.7%).[4]

Table 2: In Vitro Synergistic Activity of this compound and β-Lactam Combinations against Various Bacteria

Organismβ-LactamThis compound Combination EffectMean FIC IndexReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Imipenem + VancomycinEnhanced bactericidal activity with the addition of this compoundNot Reported
Methicillin-Resistant Staphylococcus aureus (MRSA)Cefazolin + VancomycinEnhanced bactericidal activity with the addition of this compoundNot Reported
Methicillin-Resistant Staphylococcus aureus (MRSA)VancomycinIndifferent1.096
Gentamicin-Resistant Gram-Negative Bacilli14 different β-lactamsSynergistic in 22% of assaysNot Reported

Experimental Protocols

Detailed methodologies for key experiments to determine the synergistic potential of this compound and β-lactam combinations are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which classifies the interaction as synergistic, additive, indifferent, or antagonistic.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and β-lactam antibiotic stock solutions (at least 10x the highest concentration to be tested)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare serial twofold dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10) in CAMHB.

    • Prepare serial twofold dilutions of this compound along the y-axis (e.g., rows A-G) in CAMHB.

    • The resulting plate will contain various combinations of the two antibiotics.

    • Include a row with only the β-lactam dilutions and a column with only the this compound dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.

    • Determine the MIC of each antibiotic alone and in combination.

  • Calculation of the FIC Index:

    • The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the bactericidal activity of antimicrobial agents over time and is a dynamic method to confirm synergy.

Objective: To evaluate the rate and extent of bacterial killing by the antibiotic combination compared to the individual agents.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound and β-lactam antibiotic solutions at desired concentrations (e.g., 0.5x MIC, 1x MIC)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Apparatus for serial dilutions and colony counting (e.g., agar (B569324) plates, spreader)

Procedure:

  • Preparation of Inoculum:

    • Grow the test organism in CAMHB to the exponential phase (e.g., an optical density at 600 nm of approximately 0.25).

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone

      • β-lactam antibiotic alone

      • This compound and β-lactam in combination

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_0 Bacterial Cell cluster_1 Beta_Lactam β-Lactam Antibiotic Cell_Wall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Cell_Wall_Damage Cell Wall Damage & Increased Permeability Netilmicin_Uptake Increased this compound Uptake Cell_Wall_Damage->Netilmicin_Uptake Enhances Bactericidal_Effect Synergistic Bactericidal Effect Cell_Wall_Damage->Bactericidal_Effect Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Inhibition Protein_Synthesis->Bactericidal_Effect This compound This compound

Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of this compound (Rows) and β-Lactam (Columns) start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate 96-Well Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MICs (Individual and Combination) incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Time_Kill_Workflow start Start prep_culture Prepare Exponential Phase Bacterial Culture start->prep_culture setup_tubes Set Up Test Tubes: - Growth Control - this compound Alone - β-Lactam Alone - Combination prep_culture->setup_tubes inoculate Inoculate Tubes with ~5x10^5 CFU/mL setup_tubes->inoculate incubate_sample Incubate with Shaking and Sample at Time Points (0, 2, 4, 6, 8, 24h) inoculate->incubate_sample plate_count Perform Serial Dilutions and Plate for Viable Counts incubate_sample->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data analyze Analyze for Synergy (≥2-log10 Decrease) plot_data->analyze end End analyze->end

References

Application Notes and Protocols for Testing Netilmicin Synergy with Other Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of Netilmicin in combination with other antimicrobial agents. The information herein is intended to guide researchers in the setup, execution, and interpretation of in vitro synergy studies, which are crucial for the development of effective combination therapies to combat multidrug-resistant pathogens.

Introduction to this compound and Antimicrobial Synergy

This compound is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves irreversible binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis, leading to a bactericidal effect.[1][2] The use of this compound in combination with other antimicrobials, particularly those that inhibit cell wall synthesis like beta-lactams, can result in synergistic activity. This synergy often arises from the increased uptake of the aminoglycoside into the bacterial cell following damage to the cell wall by the partner drug.[3]

Testing for synergy is essential to:

  • Enhance therapeutic efficacy against resistant organisms.

  • Reduce the required dosages of individual drugs, potentially minimizing toxicity.

  • Prevent the emergence of antibiotic resistance.

The most common in vitro methods to evaluate antimicrobial synergy are the checkerboard assay, the time-kill curve analysis, and the E-test method.[4]

Data Presentation: Summary of this compound Synergistic Combinations

The following tables summarize quantitative data from various studies on the synergistic effects of this compound with other antimicrobials against different bacterial species.

Table 1: Synergy of this compound with Beta-Lactams (Checkerboard and E-test Methods)
CombinationBacterial SpeciesMethodSynergy Rate (% of isolates)FICI/ΣFIC Range for SynergyReference(s)
This compound + Piperacillin/TazobactamPseudomonas aeruginosaE-test/Agar (B569324) Dilution90% - 93.3%Not Specified
This compound + PiperacillinEnterobacteriaceaeCheckerboard61%Not Specified
This compound + PiperacillinVarious clinical isolatesCheckerboard52% (synergism), 32% (partial synergism)Not Specified
This compound + CarbenicillinPseudomonas aeruginosaNot Specified45.7% (21 of 46 isolates)Not Specified
This compound + CefotaximeEnterobacteriaceaeTime-Kill68%Not Applicable
This compound + CeftriaxonePseudomonas aeruginosaCheckerboardHigher rate of synergy compared to Ceftriaxone/PiperacillinNot Specified
This compound + CeftriaxoneStreptococcus faecalisCheckerboardSynergy observed in all strainsNot Specified
This compound + CefazolinKlebsiella spp.Not Specified4.8% (1 of 21 isolates)Not Specified

*FICI: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FICI of ≤ 0.5.

Table 2: Synergy of this compound with Other Antimicrobials
CombinationBacterial SpeciesMethodSynergy InterpretationFBC Index*Reference(s)
This compound + FosfomycinMethicillin-resistant Staphylococcus aureusCheckerboardAdditive to moderately synergistic~0.53
This compound + PefloxacinMethicillin-resistant Staphylococcus aureusCheckerboardAdditive~0.82
This compound + VancomycinMethicillin-resistant Staphylococcus aureusCheckerboardIndifferent1.096 (mean FICI)

*FBC Index: Fractional Bactericidal Concentration Index.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Materials:

  • This compound and the second antimicrobial agent (potency-adjusted powders)

  • Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U- or V-bottom)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of this compound and the partner antibiotic in a suitable solvent. From these stocks, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Setup:

    • In a 96-well plate, add 50 µL of CAMHB to each well.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the second antibiotic.

    • Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).

    • Row H should contain only the dilutions of this compound to determine its MIC.

    • Well H12 serves as the growth control (broth and inoculum only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: FICI > 0.5 to ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity of antimicrobial combinations over time.

Materials:

  • This compound and the second antimicrobial agent

  • Appropriate broth medium (e.g., CAMHB)

  • Bacterial inoculum

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Apparatus for colony counting (e.g., spiral plater, agar plates)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and dilute it in the appropriate broth to a starting concentration of approximately 5 x 10⁵ to 10⁶ CFU/mL.

  • Experimental Setup: Prepare tubes or flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC)

    • Second antibiotic alone (at a specific concentration)

    • Combination of this compound and the second antibiotic (at the same concentrations as the individual agents)

  • Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension and incubate at 35°C with shaking.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube/flask.

  • Perform serial dilutions of the samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each experimental condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).

    • Indifference: A < 2-log₁₀ change in CFU/mL.

    • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL.

E-test Synergy Method

The E-test (epsilometer test) is a gradient diffusion method that can be adapted for synergy testing.

Materials:

  • This compound and second antibiotic E-test strips

  • Appropriate agar medium (e.g., Mueller-Hinton agar)

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculation: Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the 0.5 McFarland bacterial suspension over the entire surface of the agar plate.

  • E-test Strip Application:

    • Place the E-test strip for the first antibiotic on the agar surface.

    • Place the E-test strip for the second antibiotic at a 90° angle to the first strip, with the intersection point at the respective MIC values of each drug.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be formed. Read the MIC value for each antibiotic alone and the MIC value of each antibiotic in the presence of the other at the point where the inhibition ellipse intersects the E-test strip.

  • Calculation and Interpretation: Calculate the FICI as described for the checkerboard assay. The interpretation of synergy, additivity/indifference, and antagonism is also the same.

Mandatory Visualizations

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_plate_setup Plate Setup (96-well) cluster_execution Execution & Analysis cluster_interpretation Interpretation prep_abx Prepare Antibiotic Stock Solutions dilute_net Serial Dilute this compound (Columns 1-10) prep_abx->dilute_net dilute_drugB Serial Dilute Drug B (Rows A-G) prep_abx->dilute_drugB prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate dilute_net->inoculate dilute_drugB->inoculate controls Setup Controls: - Drug A alone (Row H) - Drug B alone (Col 11) - Growth Control (H12) controls->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Visually Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results calc_fici->interpret Experimental_Workflow_Time_Kill_Assay cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes Prepare Culture Tubes: - Growth Control - this compound Alone - Drug B Alone - Combination prep_tubes->inoculate incubate Incubate with Shaking at 35°C inoculate->incubate sample Sample at Time Points (0, 2, 4, 6, 24h) incubate->sample plate_count Perform Serial Dilutions and Plate for Viable Counts sample->plate_count count_colonies Count Colonies (CFU/mL) plate_count->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves interpret Interpret Synergy based on log10 Reduction plot_curves->interpret

References

Application Notes and Protocols for Netilmicin in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Netilmicin formulations for ophthalmic research, including detailed protocols for preclinical evaluation.

Introduction to this compound for Ophthalmic Applications

This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin.[1][2] Its bactericidal action, coupled with a favorable safety profile, makes it a valuable candidate for treating superficial ocular infections such as bacterial conjunctivitis and for prophylactic use in ocular surgeries.[3][4] Ophthalmic formulations of this compound are available as eye drops and hydrogels, often in a 0.3% concentration.[5] Furthermore, a fixed combination of this compound with the corticosteroid Dexamethasone has been developed to concurrently manage inflammation and infection, particularly in post-operative scenarios.

This compound Formulations and Physicochemical Properties

This compound is typically used as this compound sulfate (B86663) in ophthalmic preparations. Various formulations have been developed to enhance its ocular bioavailability and therapeutic efficacy.

Table 1: this compound Ophthalmic Formulations

Formulation TypeCompositionKey Features
Eye Drops 0.3% this compound Sulfate SolutionStandard formulation, easy to administer.
Hydrogel 0.3% this compound with a gelling agent (e.g., xanthan gum)Increased viscosity for prolonged contact time with the ocular surface.
Ointment 0.3% this compound in a petrolatum-based vehicleProvides a longer-lasting effect, suitable for overnight use.
Fixed Combination 0.3% this compound and 0.1% DexamethasoneCombines antibacterial and anti-inflammatory actions.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to misreading of the mRNA codon and ultimately resulting in the production of non-functional proteins and bacterial cell death.

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell Bacterial Ribosome Bacterial Ribosome 30S Subunit 30S Subunit Bacterial Ribosome->30S Subunit 50S Subunit 50S Subunit Bacterial Ribosome->50S Subunit Protein Synthesis Protein Synthesis 30S Subunit->Protein Synthesis Non-functional Proteins Non-functional Proteins 30S Subunit->Non-functional Proteins Causes mRNA misreading 50S Subunit->Protein Synthesis mRNA mRNA mRNA->30S Subunit Binds to tRNA tRNA tRNA->30S Subunit Binds to A-site Bacterial Cell Death Bacterial Cell Death Non-functional Proteins->Bacterial Cell Death Leads to This compound This compound This compound->30S Subunit Binds to 16S rRNA G Proposed Inflammatory Signaling Pathway for Investigation cluster_cell Ocular Epithelial Cell TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NFkB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Cytokines Induces Gene Transcription LPS Lipopolysaccharide (LPS) LPS->TLR4 Binds to This compound This compound This compound->IKK Potential Modulation? This compound->NFkB Potential Modulation?

References

Application Notes and Protocols for In Vitro Pharmacokinetic Models Studying Netilmicin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Netilmicin is a semisynthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial pathogens, including strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin.[1] To optimize its therapeutic use and understand its dose-response relationship, robust in vitro pharmacokinetic (PK) and pharmacodynamic (PD) models are essential. These models allow for the controlled evaluation of an antibiotic's efficacy under conditions that mimic human physiological states, providing valuable data for preclinical drug development and for refining clinical dosing regimens.[2][3]

This document provides detailed application notes and protocols for establishing in vitro models to study the efficacy of this compound. It covers key experimental setups, including the hollow-fiber infection model and dynamic one-compartment models, as well as essential assays for determining drug concentration and antibacterial activity.

Key Pharmacokinetic and Pharmacodynamic Parameters of this compound

Understanding the PK/PD properties of this compound is crucial for designing and interpreting in vitro studies. The following table summarizes key quantitative data for this compound.

ParameterValueOrganism(s)Reference
Minimum Inhibitory Concentration (MIC)
0.8 µg/mL or lessEscherichia coli, Klebsiella pneumoniae, Enterobacter spp., Staphylococcus aureus[4]
3.1 µg/mL or lessPseudomonas aeruginosa (78% of isolates)[4]
Protein Binding 0-30%Human Serum
7.45%Chicken Serum
Elimination Half-life (t½) ~2-2.5 hours (in vivo, normal renal function)Humans
Volume of Distribution (Vd) ~20% of body weight (in vivo)Humans
Central (Vc): 14.5 LHumans
Peripheral (Vp): 10.2 LHumans
Clearance (CL) 3.9 L/hHumans

Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit. The binding of this compound to the 16S rRNA within the 30S subunit interferes with several stages of protein translation, leading to cell death.

The key steps in this compound's mechanism of action are:

  • Inhibition of Initiation Complex Formation: this compound binding obstructs the proper assembly of the mRNA and initiator tRNA with the ribosomal subunits, stalling the initiation of protein synthesis.

  • mRNA Misreading: The antibiotic induces conformational changes in the ribosome, leading to errors in the decoding of the mRNA sequence. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, producing nonfunctional or toxic proteins.

  • Premature Termination: this compound can cause the premature detachment of the ribosome from the mRNA, leading to the production of truncated, nonfunctional proteins.

Netilmicin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_effects Inhibition of Protein Synthesis 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit Inhibit_Initiation Inhibition of Initiation Complex 30S_Subunit->Inhibit_Initiation mRNA_Misreading mRNA Misreading & Incorporation of Incorrect Amino Acids 30S_Subunit->mRNA_Misreading Premature_Termination Premature Termination of Translation 30S_Subunit->Premature_Termination mRNA mRNA tRNA Aminoacyl-tRNA Polypeptide Growing Polypeptide Chain This compound This compound This compound->30S_Subunit Binds to Bacterial_Cell_Death Bacterial_Cell_Death Inhibit_Initiation->Bacterial_Cell_Death mRNA_Misreading->Bacterial_Cell_Death Premature_Termination->Bacterial_Cell_Death

This compound's mechanism of action on the bacterial ribosome.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile diluents (e.g., water or saline)

  • Incubator (35 ± 2°C)

  • ELISA reader (optional, for automated reading)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve it in a suitable sterile diluent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution using a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the wells in the first column.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, an ELISA reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that reduces growth by a predetermined percentage (e.g., >90%) compared to the growth control.

Hollow-Fiber Infection Model (HFIM)

Objective: To simulate the human pharmacokinetic profile of this compound and evaluate its effect on a bacterial population over time, including the potential for resistance development.

Materials:

  • Hollow-fiber cartridge (e.g., polysulfone or cellulose (B213188) acetate)

  • Peristaltic pump

  • Central reservoir

  • Diluent reservoir (fresh culture medium)

  • Waste reservoir

  • Tubing and connectors

  • Bacterial culture

  • This compound solution

  • Incubator

Protocol:

  • System Setup:

    • Assemble the HFIM circuit as shown in the diagram below. The central reservoir contains the culture medium and the drug, which is circulated through the intracapillary space of the hollow-fiber cartridge.

    • The bacterial culture is inoculated into the extracapillary space of the cartridge.

    • The peristaltic pump controls the flow rate of the medium from the central reservoir through the cartridge and back.

    • A separate pump controls the inflow of fresh medium from the diluent reservoir into the central reservoir and the outflow of medium to the waste reservoir, simulating drug clearance.

  • Inoculation:

    • Prepare a bacterial inoculum in the mid-logarithmic growth phase.

    • Inoculate the extracapillary space of the hollow-fiber cartridge with the bacterial suspension to achieve a desired starting density (e.g., 10⁶ - 10⁷ CFU/mL).

  • Simulation of this compound Pharmacokinetics:

    • Introduce this compound into the central reservoir as a bolus or a simulated infusion to achieve the desired peak concentration (Cmax).

    • The elimination of the drug is simulated by pumping fresh medium into the central reservoir and removing the mixed medium at a rate calculated to mimic the desired half-life of this compound.

  • Sampling and Analysis:

    • At predetermined time points, collect samples from the extracapillary space of the cartridge.

    • Perform quantitative bacterial counts (CFU/mL) on the collected samples to generate a time-kill curve.

    • Samples can also be plated on antibiotic-containing agar (B569324) to assess the emergence of resistant subpopulations.

    • Collect samples from the central reservoir to measure the this compound concentration and confirm that the desired pharmacokinetic profile is being achieved.

HFIM_Workflow Diluent_Reservoir Diluent Reservoir (Fresh Medium) Peristaltic_Pump_2 Peristaltic Pump (Clearance) Diluent_Reservoir->Peristaltic_Pump_2 Central_Reservoir Central Reservoir (Medium + this compound) Waste_Reservoir Waste Reservoir Central_Reservoir->Waste_Reservoir Elimination Peristaltic_Pump_1 Peristaltic Pump (Circulation) Central_Reservoir->Peristaltic_Pump_1 Hollow_Fiber_Cartridge Hollow-Fiber Cartridge (Bacteria in Extracapillary Space) Hollow_Fiber_Cartridge->Central_Reservoir Sampling_Port Sampling Port Hollow_Fiber_Cartridge->Sampling_Port Peristaltic_Pump_1->Hollow_Fiber_Cartridge Peristaltic_Pump_2->Central_Reservoir

Workflow of the Hollow-Fiber Infection Model (HFIM).
Dynamic One-Compartment Model

Objective: To simulate the pharmacokinetics of this compound in a single, well-stirred compartment and assess its bactericidal activity.

Materials:

  • A central culture vessel (e.g., a spinner flask)

  • Peristaltic pumps

  • Fresh medium reservoir

  • Waste reservoir

  • Magnetic stirrer

  • Bacterial culture

  • This compound solution

Protocol:

  • Model Setup:

    • The central vessel contains the bacterial culture in a defined volume of broth.

    • A magnetic stirrer ensures continuous mixing.

    • A peristaltic pump introduces fresh, drug-free medium into the vessel, and another pump removes the culture medium to a waste container at the same rate to maintain a constant volume.

  • Inoculation and Drug Administration:

    • Inoculate the central vessel with the test organism to a starting density of ~10⁶ CFU/mL.

    • Allow the bacteria to acclimate and begin growing before introducing the antibiotic.

    • Administer this compound as a bolus directly into the vessel to achieve the target initial concentration.

  • Pharmacokinetic Simulation:

    • The elimination of this compound is simulated by the continuous dilution of the culture with fresh medium. The flow rate is adjusted to correspond to the desired elimination half-life of this compound.

  • Sampling and Data Collection:

    • At regular intervals, withdraw samples from the central vessel for bacterial counting (CFU/mL) and determination of this compound concentration.

One_Compartment_Model Fresh_Medium Fresh Medium Reservoir Pump_In Pump In Fresh_Medium->Pump_In Central_Vessel Central Vessel (Bacteria + this compound) Pump_Out Pump Out Central_Vessel->Pump_Out Stirrer Magnetic Stirrer Central_Vessel->Stirrer Sampling Sampling Central_Vessel->Sampling Waste Waste Reservoir Pump_In->Central_Vessel Pump_Out->Waste

Diagram of a dynamic one-compartment in vitro model.
This compound Concentration Measurement

Objective: To accurately quantify the concentration of this compound in samples from the in vitro models.

Methods:

  • Enzyme Multiplied Immunoassay Technique (EMIT):

    • This is a homogenous immunoassay that is rapid and can be automated.

    • Principle: The assay involves an antibody specific to the drug, the drug in the sample, and a known quantity of enzyme-labeled drug. The drug in the sample competes with the enzyme-labeled drug for binding sites on the antibody. The enzyme's activity is altered when bound to the antibody. The change in enzyme activity is proportional to the concentration of the drug in the sample.

    • General Procedure:

      • Mix the sample containing this compound with a fixed quantity of enzyme-bound this compound and the specific antibody.

      • Add the enzyme's substrate.

      • Measure the rate of the enzymatic reaction by monitoring the change in absorbance using a spectrophotometer.

      • The concentration of this compound is determined by comparing the reaction rate to a standard curve.

  • Bioassay:

    • This method relies on the inhibitory effect of the antibiotic on the growth of a susceptible indicator microorganism.

    • General Procedure:

      • Prepare agar plates seeded with a lawn of a highly susceptible indicator bacterium.

      • Apply standards with known this compound concentrations and the unknown samples to wells cut into the agar or to sterile paper discs placed on the agar surface.

      • Incubate the plates to allow bacterial growth and diffusion of the antibiotic.

      • Measure the diameter of the zones of growth inhibition around the standards and samples.

      • The concentration of this compound in the samples is determined by comparing the zone sizes to the standard curve.

Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. Time-kill curves should be plotted as log₁₀ CFU/mL versus time. The efficacy of different dosing regimens can be compared by analyzing parameters such as the rate and extent of bacterial killing and the time to achieve a 99.9% reduction in the bacterial population (3-log₁₀ kill).

By employing these detailed protocols and models, researchers can gain valuable insights into the pharmacokinetic and pharmacodynamic properties of this compound, aiding in the development of more effective and safer antibiotic therapies.

References

Microbiological Assay of Netilmicin: Protocols for Potency and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-01

Introduction

Netilmicin is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections, particularly those caused by Gram-negative bacteria.[1] Ensuring the potency (activity) and purity of this compound sulfate (B86663), the active pharmaceutical ingredient (API), is critical for guaranteeing its therapeutic efficacy and patient safety. While chemical methods like High-Performance Liquid Chromatography (HPLC) are essential for quantifying the API and its related substance impurities, the microbiological assay remains the definitive method for confirming biological activity.[2][3]

This document provides detailed protocols for determining the potency of this compound using the cylinder-plate microbiological assay, a method widely recognized by pharmacopeias such as the United States Pharmacopeia (USP).[3][4] This assay is based on the principle that the antibiotic, diffusing through a solid agar (B569324) medium, will inhibit the growth of a susceptible microorganism, creating a "zone of inhibition." The diameter of this zone is proportional to the concentration of the antibiotic, allowing for the quantification of its potency.

Part 1: Potency Determination by Cylinder-Plate Assay

The cylinder-plate, or agar diffusion, assay is a standard method for determining the potency of antibiotics. It involves placing solutions of a known standard and the unknown test sample into cylinders on an agar plate uniformly seeded with a susceptible test microorganism. After incubation, the resulting zones of growth inhibition are measured.

Principle

The assay relies on the diffusion of this compound from a cylinder through an agar layer. This creates a concentration gradient, and where the concentration is above the Minimum Inhibitory Concentration (MIC) for the test organism, growth is prevented. The potency of the test sample is calculated by comparing the size of its inhibition zone to the zones produced by a series of known standard concentrations.

Materials and Reagents
  • Test Organism: Staphylococcus aureus (ATCC 6538P) or other suitable susceptible organism.

  • Culture Media: Media suitable for the growth of the test organism (e.g., USP-specified media). Media must be prepared from listed ingredients or reconstituted from dehydrated media, ensuring they provide good growth and a clear standard curve response.

  • Petri Dishes: Glass or plastic, approximately 20 x 100 mm.

  • Assay Cylinders: Stainless steel or porcelain, with specific dimensions (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm length).

  • This compound Reference Standard (RS): A precisely known potency, as specified by a pharmacopeia (e.g., USP or EP).

  • Phosphate Buffers: Prepared as specified by the relevant pharmacopeia to dilute the antibiotic solutions.

  • Sterile Saline Solution

  • Incubator: Capable of maintaining a constant temperature (e.g., 32-37°C).

  • Calipers or Zone Reader: For measuring the zones of inhibition with a precision of at least 0.25 mm.

Experimental Protocol

1. Preparation of Inoculum

  • Maintain the test organism on agar slants and transfer weekly to fresh slants.

  • Prepare a suspension of the organism in sterile saline. The density of the suspension should be adjusted to yield zones of inhibition of satisfactory size and clarity. This is often determined empirically by preparing trial plates.

  • This stock suspension is then used to inoculate the molten agar for the seeded layer.

2. Preparation of Assay Plates

  • Prepare a base layer of un-inoculated agar medium in Petri dishes and allow it to solidify on a level surface.

  • Prepare a seeded layer by inoculating molten agar (cooled to 45-50°C) with the prepared organism suspension.

  • Pour the seeded agar over the base layer to a uniform thickness.

  • Once solidified, place 4 to 6 assay cylinders on the agar surface, spaced evenly.

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh a quantity of the this compound Reference Standard and dissolve it in a specified buffer to create a stock solution of known concentration.

  • Standard Curve Solutions: From the stock solution, prepare a series of at least five dilutions (e.g., S1 to S5) with stepwise concentrations. A common ratio between successive dilutions for cylinder-plate assays is 1:1.25. The median concentration (S3) will serve as the reference.

  • Sample (Test) Solution: Prepare a stock solution of the this compound sample to be tested based on its assumed potency. Dilute this stock to a nominal concentration equivalent to the median (S3) of the standard curve.

Data Presentation: Solution Preparation

Table 1: Example Preparation of this compound Standard Solutions

StandardConcentration (µg/mL)Preparation from Stock (1000 µg/mL)
S16.4Dilute S2 1:1.25
S28.0Dilute S3 1:1.25
S3 (Median) 10.0 1.0 mL stock diluted to 100 mL
S412.5Dilute 1.25 mL stock to 100 mL
S515.6Dilute S4 1.25:1

Table 2: Example Preparation of this compound Sample Solution

SolutionAssumed PotencyPreparationFinal Concentration
Sample (U3)1000 µg/mgWeigh 10 mg, dissolve in buffer to 100 mL, then dilute 1:10.~10.0 µg/mL

4. Assay Procedure

  • Fill the cylinders on each plate with the prepared standard and sample solutions according to a defined plate layout. For instance, on plates for the standard curve, three alternate cylinders can be filled with the reference concentration (S3) and the other three with one of the other standard concentrations (S1, S2, S4, or S5).

  • For the sample plates, fill three alternate cylinders with the reference standard (S3) and the other three with the sample solution (U3).

  • Incubate the plates at the specified temperature (e.g., 32-37°C) for 16-20 hours.

5. Data Collection and Calculation

  • After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.

  • Average the diameters for each concentration.

  • Plot the average zone diameters for the standard solutions against the logarithm of their concentrations.

  • Determine the concentration of the sample solution by interpolating its average zone diameter on the standard curve.

  • Calculate the final potency of the this compound sample by multiplying the determined concentration by the dilution factor and correcting for the initial weight. The potency is typically expressed in µg of this compound per mg of the sample.

Data Presentation: Example Assay Results

Table 3: Example Data for Zones of Inhibition

Concentration (µg/mL)Replicate 1 (mm)Replicate 2 (mm)Replicate 3 (mm)Average Diameter (mm)
S1 (6.4)16.216.516.316.3
S2 (8.0)17.517.817.617.6
S3 (10.0)18.919.119.019.0
S4 (12.5)20.220.020.120.1
S5 (15.6)21.321.521.421.4
U3 (Sample)19.218.919.119.1

Workflow Diagram

Potency_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Culture Media (Base & Seeded Agar) pour_plates Pour Assay Plates (Base + Seeded Layers) prep_media->pour_plates prep_inoculum Prepare Test Organism Inoculum (e.g., S. aureus) prep_inoculum->pour_plates prep_std Prepare Standard Solutions (S1-S5) fill_cylinders Fill Cylinders with Standard & Sample Solutions prep_std->fill_cylinders prep_sample Prepare Sample Solution (U3) prep_sample->fill_cylinders place_cylinders Place Assay Cylinders pour_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (e.g., 37°C for 18h) fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve (Zone Diameter vs. Log Conc.) measure_zones->plot_curve calculate Calculate Sample Potency measure_zones->calculate plot_curve->calculate start Start start->prep_media start->prep_inoculum start->prep_std start->prep_sample

Caption: Workflow for the this compound cylinder-plate potency assay.

Part 2: Purity Assessment

It is crucial to understand that microbiological assays primarily measure biological potency, not chemical purity in the sense of identifying and quantifying related substances or impurities. Purity, especially the profile of related substances, is accurately determined by chemical methods like HPLC. Pharmacopeial monographs for this compound list known impurities, such as sisomicin (B1680986) (Impurity A) and 1-N-ethylgaramine (Impurity B), which are typically controlled within specified limits using chromatography.

However, the microbiological potency assay provides an indirect measure of "active purity." A lower-than-expected potency result can indicate:

  • The presence of inactive or less active related substances.

  • Degradation of the this compound API.

  • The presence of impurities that may interfere with the antibiotic's activity.

Therefore, while not a direct purity test, a potency assay is a critical quality control check. If a sample shows full potency, it suggests that the amount of active this compound is as expected, and any impurities present are not significantly impacting its biological function at a detectable level. For direct quantification of impurities, a validated HPLC method is required.

Data Presentation: Purity Specifications

Table 4: Typical Acceptance Criteria for this compound Purity (by HPLC)

ImpurityAcceptance CriterionMethod
Sisomicin (Impurity A)Not more than 1.0%HPLC
1-N-ethylgaramine (Impurity B)Not more than 1.0%HPLC
Any Unspecified ImpurityNot more than 0.5%HPLC
Total ImpuritiesNot more than 2.0%HPLC

Logical Relationship Diagram

Purity_Potency_Relationship api This compound API Batch hplc Purity Test (HPLC) api->hplc bioassay Potency Test (Microbiological Assay) api->bioassay impurities Quantifies Known & Unknown Impurities (e.g., Sisomicin) hplc->impurities potency_val Determines Biological Activity (Potency in µg/mg) bioassay->potency_val result_hplc Result: Purity Profile (Pass/Fail vs. Specs) impurities->result_hplc potency_val->impurities Low potency may indicate high levels of inactive impurities result_bioassay Result: Potency Value (Pass/Fail vs. Specs) potency_val->result_bioassay release Batch Release Decision result_hplc->release result_bioassay->release

Caption: Relationship between chemical purity and biological potency testing.

Conclusion

The microbiological assay is an indispensable tool for determining the biological potency of this compound, complementing chemical purity tests like HPLC. The cylinder-plate method provides a reliable and standardized protocol for quantifying the antibiotic's activity by measuring its inhibitory effect on a susceptible microorganism. While HPLC is the method of choice for impurity profiling, the potency assay serves as a crucial final check to ensure that the product possesses the expected biological function, which is fundamental to its clinical effectiveness. Following these detailed protocols will enable researchers and quality control professionals to accurately assess the quality of this compound sulfate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Netilmicin Concentration for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Netilmicin concentration to minimize cytotoxicity in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in mammalian cells?

A1: While this compound is designed to target bacterial ribosomes, at high concentrations it can affect mammalian cells.[1] The primary mechanisms of cytotoxicity involve the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress.[2] This can subsequently trigger downstream signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and caspases, ultimately leading to apoptosis or programmed cell death.[2]

Q2: Which mammalian cell lines are particularly sensitive to this compound?

A2: Cells of the kidney and inner ear are known to be particularly susceptible to aminoglycoside toxicity. Therefore, cell lines derived from these tissues, such as human kidney proximal tubule cells (e.g., HK-2) and cochlear hair cells, are expected to be more sensitive to this compound.[3][4]

Q3: What is a typical starting concentration range for this compound in in vitro cytotoxicity assays?

A3: The optimal concentration of this compound is highly cell-type dependent. For sensitive cell lines like inner ear explants, morphological changes have been observed at concentrations of 100 µg/mL and higher after a 5-day exposure, while concentrations of 1 and 10 µg/mL showed no significant damage. For initial range-finding experiments, it is advisable to test a broad range of concentrations (e.g., 1, 10, 50, 100, 250, 500, and 1000 µg/mL) to determine the cytotoxic profile for your specific cell line.

Q4: How long should I expose my cells to this compound to observe cytotoxic effects?

A4: The duration of exposure is a critical factor. Cytotoxic effects can be observed at different time points depending on the concentration and cell type. Typical incubation times for cytotoxicity assays range from 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal endpoint for your study.

Data Presentation: this compound and Aminoglycoside Cytotoxicity

The following tables summarize available data on the cytotoxic concentrations of this compound and other aminoglycosides in relevant in vitro models. It is important to note that direct IC50 values for this compound across a wide range of mammalian cell lines are not extensively published. The data below is compiled from various studies and should be used as a guideline for experimental design.

Table 1: In Vitro Cytotoxicity of this compound

Cell Type/ModelConcentrationExposure TimeObserved Effect
Fetal Mouse Inner Ear Explants1 - 10 µg/mL5 daysNo significant morphological damage to hair cells.
Fetal Mouse Inner Ear Explants100 - 1000 µg/mL5 daysMorphological changes in various epithelia, indicating general toxicity.

Table 2: Comparative In Vitro Cytotoxicity of Aminoglycosides

AminoglycosideCell LineIC50Exposure Time
GentamicinHK-2 (Human Kidney)22.3 mM24 hours
NeomycinMouse Cochlear Explants (OHCs & IHCs)~250 µM24 hours

Note: This data is provided for comparative purposes to aid in the design of experiments with this compound, a related aminoglycoside.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results Between Replicates

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension between plating each set of wells to prevent cell settling.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outermost wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, dispense the liquid against the side of the well to avoid disturbing the cell monolayer.

Issue 2: Lower-Than-Expected Cytotoxicity Observed

  • Possible Cause: Suboptimal this compound concentration.

    • Solution: The effective concentration is cell-line dependent. Perform a dose-response experiment with a wider range of concentrations to determine the appropriate range for your specific cells.

  • Possible Cause: Insufficient incubation time.

    • Solution: The cytotoxic effects may take longer to manifest. Extend the incubation period (e.g., to 48 or 72 hours).

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may have intrinsic resistance mechanisms. Confirm the sensitivity of your cell line to a known cytotoxic agent as a positive control.

Issue 3: High Background Signal in the Assay

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check cultures for microbial contamination. Use aseptic techniques and consider testing for mycoplasma.

  • Possible Cause: Interference from media components.

    • Solution: Phenol (B47542) red in culture media can interfere with absorbance readings in some colorimetric assays. Consider using phenol red-free media for the assay. Serum can also contribute to background; if possible, reduce the serum concentration during the assay.

  • Possible Cause: this compound interferes with the assay reagent.

    • Solution: Run a control with this compound in cell-free media to check for any direct chemical interaction with your assay reagent.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay in HK-2 Cells

This protocol outlines a method to assess the cytotoxicity of this compound on the human kidney proximal tubule cell line, HK-2, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • HK-2 cells

  • Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS, L-glutamine, and antibiotics)

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HK-2 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) for background control and wells with cells in medium containing the vehicle (e.g., sterile water or PBS) as the untreated control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (which represent 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

Experimental_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 3/4/5: Cytotoxicity Assay seed_cells Seed HK-2 cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound serial dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570nm solubilize->read_plate

Figure 1. Experimental workflow for determining this compound cytotoxicity.

Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress JNK_pathway JNK Pathway Activation OxidativeStress->JNK_pathway Caspases Caspase Activation OxidativeStress->Caspases Apoptosis Apoptosis JNK_pathway->Apoptosis Caspases->Apoptosis

Figure 2. Simplified signaling pathway of this compound-induced cytotoxicity.

Troubleshooting_Logic start Inconsistent Cytotoxicity Results? check_seeding Review Cell Seeding Protocol start->check_seeding Yes check_pipetting Verify Pipetting Accuracy start->check_pipetting Yes check_edge_effects Evaluate Edge Effects start->check_edge_effects Yes homogenize_suspension Ensure Homogenous Cell Suspension check_seeding->homogenize_suspension calibrate_pipettes Calibrate Pipettes Regularly check_pipetting->calibrate_pipettes avoid_outer_wells Avoid Outer Wells / Use PBS Moat check_edge_effects->avoid_outer_wells

Figure 3. Troubleshooting logic for inconsistent cytotoxicity results.

References

Technical Support Center: Overcoming Netilmicin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Netilmicin resistance in Pseudomonas aeruginosa strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in P. aeruginosa?

A1: The most common mechanism of resistance to this compound and other aminoglycosides in P. aeruginosa is the enzymatic modification of the antibiotic by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, often encoded by genes on mobile genetic elements like plasmids, can inactivate the drug through acetylation, phosphorylation, or adenylation. Additionally, overexpression of efflux pumps, such as the MexXY-OprM system, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration. Mutations in the ribosomal target site are a less frequent cause of resistance.

Q2: My P. aeruginosa strain shows resistance to this compound. What are the first steps to overcome this?

A2: The initial and most promising strategy is to investigate combination therapy. This compound often exhibits synergistic or additive effects when combined with other classes of antibiotics, particularly β-lactams (e.g., ceftazidime, piperacillin/tazobactam). This is because β-lactams can increase the permeability of the bacterial cell wall, facilitating the uptake of this compound. Performing a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index is the standard method to quantify the degree of synergy.

Q3: How can I determine if my resistant strain possesses known aminoglycoside resistance genes?

A3: Molecular methods such as Polymerase Chain Reaction (PCR) are highly effective for detecting the presence of specific AME genes. Genes such as aac(6')-I (aminoglycoside acetyltransferase) and ant(2'')-I (aminoglycoside nucleotidyltransferase) are commonly associated with aminoglycoside resistance in P. aeruginosa. Using specific primers for these genes, you can quickly screen your isolates.

Q4: What are two-component regulatory systems, and how do they relate to this compound resistance?

A4: Two-component systems (TCS) are signaling pathways that allow bacteria to sense and respond to environmental stimuli, including the presence of antibiotics. In P. aeruginosa, the AmgRS and ParRS systems are implicated in aminoglycoside resistance.[1] Environmental stress or certain mutations can activate these systems, leading to the upregulation of resistance mechanisms, such as the MexXY-OprM efflux pump, which contributes to reduced susceptibility to aminoglycosides.[1][2]

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays
IssuePossible Cause(s)Suggested Solution(s)
Inconsistent MIC values across replicates - Inoculum density variation.- Pipetting errors during serial dilutions.- Contamination of the culture.- Standardize inoculum to a 0.5 McFarland standard.- Use calibrated pipettes and fresh tips for each dilution.- Streak culture for purity before starting the assay.
Skipped wells (growth in higher concentration wells, no growth in lower concentration wells) - Well-to-well contamination during inoculation.- Inaccurate drug concentrations in prepared wells.- Be careful during inoculation to avoid splashing.- Prepare fresh antibiotic stock solutions and verify dilution calculations.
"Trailing" endpoints (reduced but persistent growth across a wide range of concentrations) - This can be an intrinsic characteristic of some strains, making visual determination of the MIC difficult.- Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control.- Use a spectrophotometer to determine the MIC at 50% or 90% growth inhibition (MIC50 or MIC90).
No growth in the positive control well - Inoculum was not viable.- No inoculum was added.- Use a fresh, actively growing culture.- Repeat the assay, ensuring all wells are inoculated correctly.
MIC values for Quality Control (QC) strains are out of range - Issue with the testing medium (e.g., incorrect cation concentration).- Degradation of antibiotic stock.- Procedural error.- Ensure Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used.- Prepare fresh antibiotic stocks.- Review the entire protocol with the QC strain (P. aeruginosa ATCC® 27853™).
Troubleshooting Checkerboard Synergy Assays
IssuePossible Cause(s)Suggested Solution(s)
FIC index indicates antagonism (>4.0) - True antagonism between the compounds.- Experimental error leading to inaccurate MIC determination for one or both drugs.- Repeat the assay to confirm the result.- Ensure the individual MICs of each drug alone are accurately determined on the same plate as the combination.
No clear "corner" of inhibition - The concentration ranges tested may be too high or too low for one or both drugs.- Adjust the dilution series to bracket the expected MICs of both the individual drugs and their synergistic concentrations.
Results are not reproducible - Same as for MIC assays (inoculum, pipetting, contamination).- Adhere strictly to standardized protocols for inoculum preparation and plate setup.
Difficulty interpreting the FIC index - The cutoff values for synergy (≤0.5), additivity/indifference (>0.5 to 4.0), and antagonism (>4.0) are conventions. Borderline values can be ambiguous.- Consider the result in conjunction with other methods, such as time-kill assays, for a more comprehensive understanding of the interaction.

Data Presentation: Synergy of this compound in Combination Therapy

The following table summarizes the in vitro activity of this compound (NET) and Piperacillin/Tazobactam (TZP) alone and in combination against metallo-β-lactamase (MβL)-producing P. aeruginosa isolates. The data demonstrates a significant synergistic effect.

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound (NET)0.5 - 256332
Piperacillin/Tazobactam (TZP)0.5 - 2561.524

Adapted from a study on 30 MβL-producing P. aeruginosa isolates.[3][4]

CombinationInteractionPercentage of Isolates
NET + TZPSynergy (FIC ≤ 0.5)93.3%
Indifference (FIC > 0.5 to 4.0)6.7%
Antagonism (FIC > 4.0)0%

Synergy was determined by the Etest/agar dilution method.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Aminoglycoside Resistance

The following diagrams illustrate key regulatory pathways involved in acquired resistance to aminoglycosides in P. aeruginosa.

AmgRS_Pathway cluster_membrane Cellular Envelope AmgS AmgS (Sensor Kinase) AmgR AmgR (Response Regulator) AmgS->AmgR phosphorylates Membrane_Damage Membrane Damage (e.g., from mistranslated proteins) Membrane_Damage->AmgS activates AmgR_P AmgR-P Target_Genes Target Genes (e.g., htpX, PA5528) AmgR_P->Target_Genes activates transcription Resistance Increased Aminoglycoside Resistance Target_Genes->Resistance

Caption: The AmgRS two-component system senses envelope stress and upregulates resistance genes.

ParRS_Pathway cluster_membrane_par Cellular Envelope ParS ParS (Sensor Kinase) ParR ParR (Response Regulator) ParS->ParR phosphorylates Peptides Cationic Peptides (e.g., Polymyxins) Peptides->ParS activates ParR_P ParR-P MexXY_operon mexXY operon ParR_P->MexXY_operon activates transcription MexXY_OprM MexXY-OprM Efflux Pump MexXY_operon->MexXY_OprM expression Resistance Aminoglycoside Efflux MexXY_OprM->Resistance

Caption: The ParRS system can upregulate the MexXY-OprM efflux pump, leading to resistance.

Experimental Workflows

The following workflows outline key experimental procedures for investigating this compound resistance.

MIC_Workflow start Start: Isolate P. aeruginosa Strain prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilution of this compound in CAMHB in a 96-well plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine MIC Value read_mic->end Checkerboard_Workflow start Start: Determine Individual MICs of Drug A (this compound) & Drug B plate_setup Prepare 96-well plate with 2-fold dilutions of Drug A (rows) and Drug B (columns) start->plate_setup inoculate Inoculate Plate with Standardized 0.5 McFarland Inoculum plate_setup->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_wells Identify MIC of each drug alone and in combination incubate->read_wells calculate_fic Calculate FIC Index: FIC(A) + FIC(B) read_wells->calculate_fic interpret Interpret Result: Synergy (≤0.5) Indifference (>0.5-4) Antagonism (>4) calculate_fic->interpret end End: Determine Drug Interaction interpret->end

References

Improving the solubility of Netilmicin for experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges related to the solubility of Netilmicin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it typically supplied?

A1: this compound is a semisynthetic, water-soluble aminoglycoside antibiotic.[1][2][3] It is primarily active against Gram-negative bacteria and some Gram-positive bacteria.[2][4] For laboratory use, it is commonly supplied as this compound sulfate (B86663) salt in a powder form.

Q2: What is the best solvent for dissolving this compound?

A2: The recommended solvent for this compound, particularly this compound sulfate, is water. It is highly soluble in aqueous solutions. Conversely, it is generally reported as insoluble or poorly soluble in organic solvents like DMSO and ethanol.

Q3: I've seen conflicting data on this compound's solubility in water. What concentration can I expect to achieve?

A3: Reported solubility values for this compound sulfate in water vary, with figures ranging from 10 mg/mL to over 100 mg/mL. This variability can be attributed to the specific salt form, purity, and the temperature and pH of the water. For most in vitro assays, achieving a working concentration is readily accomplished in water.

Q4: Can I use DMSO to dissolve this compound?

A4: It is generally not recommended to use DMSO as a primary solvent for this compound sulfate, as most sources indicate it is insoluble. Some reports suggest that moisture-absorbing DMSO can further decrease solubility and that fresh DMSO is essential if attempted. Given its high aqueous solubility, water is the superior and recommended solvent.

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, dissolve the this compound sulfate powder in sterile, purified water (e.g., water for injection or cell culture grade water) to your desired concentration. It is advisable to filter-sterilize the final stock solution using a 0.22 μm filter before use in cell-based assays to ensure sterility.

Q6: How should I store my this compound stock solution?

A6: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to preserve potency. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to a loss of potency. Once an aliquot is thawed, it should be used promptly and any remainder discarded.

Data Presentation

This compound Sulfate Solubility Data
SolventReported Solubility (mg/mL)Reference(s)Notes
Water10 - 288Highly soluble; recommended solvent.
DMSO< 1 (Insoluble)Not recommended. Moisture can reduce solubility further.
Ethanol< 1 (Insoluble)Not recommended.

Experimental Protocols

Protocol for Preparation of a 50 mg/mL this compound Sulfate Aqueous Stock Solution
  • Preparation: Bring the this compound sulfate powder vial to room temperature before opening to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of this compound sulfate powder in a sterile container.

  • Dissolution: Add the required volume of sterile, cell-culture grade water to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of water to 50 mg of powder.

  • Mixing: Gently vortex or sonicate the solution to ensure the powder is completely dissolved. A clear solution should be obtained.

  • Sterilization: Sterilize the stock solution by passing it through a sterile 0.22 μm syringe filter into a sterile, nuclease-free tube.

  • Aliquoting and Storage: Dispense the sterilized stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C for long-term use.

Mandatory Visualization

experimental_workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution & Sterilization cluster_storage Storage start Start weigh Weigh this compound Sulfate Powder start->weigh add_water Add Sterile Water weigh->add_water mix Vortex/Sonicate to Dissolve add_water->mix filter Filter-Sterilize (0.22 µm filter) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for Preparing this compound Stock Solution.

signaling_pathway This compound's Mechanism of Action: Protein Synthesis Inhibition This compound This compound bacterial_cell_wall Bacterial Cell Wall This compound->bacterial_cell_wall Enters Cell ribosome_30s 30S Ribosomal Subunit bacterial_cell_wall->ribosome_30s Binds to inhibition Inhibition bacterial_cell_wall->inhibition protein_s12 S12 Protein ribosome_30s->protein_s12 rrna_16s 16S rRNA ribosome_30s->rrna_16s protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis mrna mRNA mrna->ribosome_30s Translation inhibition->protein_synthesis Blocks

Caption: this compound's Mechanism of Action.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Cell Culture Media After Adding this compound Stock High Final Concentration: The concentration of this compound in the media exceeds its solubility limit under specific media conditions.- Decrease the final working concentration of this compound.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Temperature Shift: Adding a cold stock solution to warmer media or vice versa can cause components to precipitate.- Always use pre-warmed (37°C) cell culture media for making dilutions.- Ensure your this compound stock is at room temperature before adding it to the media.
Interaction with Media Components: this compound may interact with salts (e.g., calcium, magnesium) or other components in the media, forming insoluble complexes.- Add the this compound stock solution to the media slowly while gently vortexing or swirling to ensure rapid and even distribution.- If possible, test the solubility in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.
pH Shift: The addition of the this compound solution might alter the pH of the culture medium, causing precipitation of media components.- Check the pH of the final working solution. For some formulations, a pH range of 5.3-5.7 is optimal. If necessary, adjust the pH of your stock solution or the final medium.
Cloudiness or Turbidity in the this compound Stock Solution Incomplete Dissolution: The powder has not fully dissolved in the water.- Continue to vortex or sonicate the solution until it becomes clear. Warming the solution slightly (to 37°C) may aid dissolution.
Contamination: Bacterial or fungal contamination can cause the solution to appear cloudy.- Discard the solution and prepare a fresh stock using sterile technique. Always use a 0.22 μm filter for sterilization after dissolution.
Loss of Antibiotic Activity in Assays Improper Storage: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can degrade the antibiotic.- Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Ensure storage at a stable -20°C or -80°C.
Degradation in Media: The compound may not be stable in the cell culture media over the duration of the experiment.- Prepare fresh working solutions of this compound in media for each experiment. Avoid storing diluted solutions for extended periods.

References

How to prevent Netilmicin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Netilmicin during sample preparation. Adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, a semi-synthetic aminoglycoside antibiotic, is susceptible to degradation from several factors. The most critical are:

  • Temperature: Elevated temperatures accelerate chemical degradation.

  • Light: this compound is photosensitive, and exposure to light can lead to degradation.[1]

  • pH: As an aminoglycoside, this compound's stability is pH-dependent. Extreme pH values, especially acidic conditions, can be detrimental.

  • Enzymatic Activity: In biological matrices, bacterial enzymes, if present due to contamination, can inactivate this compound through modifications like acetylation, phosphorylation, or adenylation.[2]

Q2: What are the optimal storage conditions for this compound samples (e.g., plasma, serum)?

A2: To ensure the stability of this compound in biological samples, it is recommended to:

  • Short-term storage: Store samples at 2-8°C for up to 24-48 hours.

  • Long-term storage: For storage longer than 48 hours, freezing at -20°C or, ideally, -80°C is recommended to minimize chemical and enzymatic degradation. A review on antibiotic stability suggests that for some aminoglycosides, storage at -20°C for up to 7 days is acceptable, while longer-term storage should be at -80°C.[3]

  • Protection from light: Always store samples in amber-colored tubes or wrapped in aluminum foil to protect them from light.[1]

Q3: How does pH affect this compound stability, and what pH should I maintain during sample preparation?

A3: The activity of aminoglycosides like this compound can be significantly reduced in acidic conditions. While specific degradation pathways related to pH for this compound are not extensively detailed in the provided search results, it is a known characteristic of this class of antibiotics. It is advisable to maintain the pH of the sample and any buffers used during extraction within a neutral to slightly alkaline range (pH 7-8) to ensure stability.

Q4: Are there any specific enzymes I should be concerned about, and how can I inhibit them?

A4: The primary enzymatic threat to this compound in a research setting would come from bacterial contamination of the sample. Bacteria resistant to aminoglycosides can produce enzymes that modify and inactivate the antibiotic.[2] To mitigate this:

  • Aseptic Technique: Use sterile techniques during sample collection and handling to prevent bacterial contamination.

  • Immediate Processing or Freezing: Process samples immediately after collection or freeze them promptly to inhibit bacterial growth and enzymatic activity.

  • Enzyme Inhibitors: While not a standard practice for routine sample preparation, in specific research contexts where enzymatic degradation is suspected, broad-spectrum enzyme inhibitors could be considered, though their compatibility with the analytical method would need to be validated.

Q5: I'm observing poor peak shape and low recovery in my HPLC analysis of this compound. What could be the cause and how can I troubleshoot this?

A5: Poor chromatography for this compound is a common issue due to its polar nature and lack of a strong UV chromophore. Here are some troubleshooting tips:

  • Low Recovery:

    • Incomplete Protein Precipitation: Ensure complete protein removal. Using cold acetonitrile (B52724) and vortexing thoroughly can improve precipitation.

    • Adsorption: this compound can adsorb to glass and plastic surfaces. Using low-adsorption tubes and minimizing sample transfer steps can help. Adsorption to hemofiltration filters has been observed, suggesting it can bind to certain materials.

    • Degradation: Review your sample handling and storage procedures to ensure you are minimizing exposure to light and elevated temperatures.

  • Poor Peak Shape (Tailing or Broadening):

    • Secondary Interactions: this compound's amino groups can interact with free silanols on silica-based HPLC columns, leading to peak tailing.

      • Use of Ion-Pairing Agents: Incorporating an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) into the mobile phase can improve peak shape.

      • Column Choice: Consider using a column with end-capping or a polymer-based column to minimize silanol (B1196071) interactions.

    • Inappropriate Mobile Phase pH: Ensure the mobile phase pH is optimal for the column and the analyte.

    • Sample Solvent: Whenever possible, dissolve the final extract in the initial mobile phase to avoid peak distortion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Response 1. This compound degradation during storage or processing. 2. Incomplete extraction from the sample matrix. 3. Adsorption to labware.1. Review storage conditions (temperature, light protection). Process samples on ice. 2. Optimize protein precipitation or solid-phase extraction (SPE) protocol. 3. Use polypropylene (B1209903) or low-adsorption microcentrifuge tubes.
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase. 2. Column overload.1. Add an ion-pairing reagent (e.g., 0.1% TFA) to the mobile phase. Use an end-capped column or a polymer-based column. 2. Reduce the injection volume or dilute the sample.
Ghost Peaks 1. Carryover from a previous injection.1. Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.
Baseline Noise or Drift 1. Mobile phase instability or contamination. 2. Detector lamp aging (for UV detectors).1. Prepare fresh mobile phase daily. Filter and degas the mobile phase. 2. Check the detector lamp's usage hours and replace if necessary.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition.1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Prepare mobile phase accurately and use a gradient proportioning valve that is functioning correctly.

Quantitative Data on this compound Stability

The following table summarizes available data on the stability of this compound under various conditions.

Matrix/Solvent Concentration Storage Condition Storage Duration Stability (% Remaining) Reference
Polypropylene Syringe10 mg/mL & 100 mg/mL7°C90 daysStable
Polypropylene Syringe10 mg/mL & 100 mg/mL25°C / 60% RH30 daysStable
Polypropylene Syringe10 mg/mLRoom Temperature (in light)9 daysStable

Note: "Stable" indicates that the drug concentration remained within acceptable limits as defined in the study.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound sulfate (B86663) reference standard.

    • Dissolve in a 10 mL volumetric flask using HPLC-grade water.

    • Vortex until fully dissolved.

    • Store the stock solution in an amber vial at 2-8°C for up to one week or at -20°C for longer-term storage.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with water or the initial mobile phase to the desired concentrations for calibration standards and quality controls.

    • Prepare fresh working solutions daily.

Protocol 2: Sample Preparation from Plasma/Serum via Protein Precipitation
  • Sample Thawing:

    • Thaw frozen plasma/serum samples on ice or at room temperature.

  • Protein Precipitation:

    • Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional, for concentration):

    • If higher sensitivity is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Vortex the final sample and transfer it to an HPLC vial for analysis.

Visualizations

cluster_degradation Factors Leading to this compound Degradation Degradation This compound Degradation Temp High Temperature Temp->Degradation Light Light Exposure Light->Degradation pH Extreme pH (especially acidic) pH->Degradation Enzyme Enzymatic Activity (Bacterial Contamination) Enzyme->Degradation

Caption: Key factors contributing to the degradation of this compound during sample handling and preparation.

Start Start: Plasma/Serum Sample Add_Solvent Add 3 volumes of ice-cold Acetonitrile Start->Add_Solvent Vortex Vortex for 1 minute Add_Solvent->Vortex Centrifuge Centrifuge at 10,000 x g for 10 min at 4°C Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Optional, <40°C) Transfer->Evaporate Analyze Analyze by HPLC/LC-MS Transfer->Analyze Direct Injection Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Analyze

Caption: Recommended workflow for this compound sample preparation from biological matrices using protein precipitation.

References

Addressing variability in Netilmicin minimum inhibitory concentration (MIC) assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Netilmicin minimum inhibitory concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound MIC results?

A1: Several factors can significantly impact the variability of this compound MIC assays. The most critical include the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the growth medium, the size of the bacterial inoculum, and the incubation time.[1][2][3] Adherence to standardized protocols from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is crucial for reproducibility.[4][5]

Q2: How does cation concentration affect this compound MIC values?

A2: Divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), have a marked effect on the activity of aminoglycosides like this compound, especially when testing Pseudomonas aeruginosa. Increased cation concentrations in the test medium can lead to higher MIC values. It is essential to use Mueller-Hinton medium with a standardized and controlled concentration of these cations.

Q3: What is the acceptable inoculum size for a this compound MIC assay?

A3: The standardized inoculum size for broth microdilution methods is typically 5 x 10⁵ CFU/mL. Deviations from this concentration can lead to what is known as the "inoculum effect," where a higher inoculum size results in an elevated MIC value.

Q4: What are the recommended incubation conditions?

A4: For most standard bacteria, MIC assays should be incubated at 35 ± 1°C for 18-24 hours under aerobic conditions. It is important to ensure a consistent and appropriate incubation environment for reliable results.

Q5: How do I interpret results when there are trailing endpoints or pinpoint growth?

A5: For bactericidal drugs like this compound, the MIC should be read as the lowest concentration that shows complete inhibition of visible growth. Faint hazes, microcolonies, or isolated colonies within the inhibition zone should be carefully examined. For some bacteriostatic agents, pinpoint growth at the bottom of a well in broth microdilution may be disregarded, but for aminoglycosides, clear endpoints are expected.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High MIC variability between experiments Inconsistent cation concentration in Mueller-Hinton medium.Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (B569324) (CAMHA) from a reputable commercial supplier. Verify the cation concentration if preparing in-house.
Variation in inoculum density.Standardize your inoculum preparation procedure to achieve a final concentration of 5 x 10⁵ CFU/mL. Use a spectrophotometer or McFarland standards to verify turbidity.
Inconsistent incubation time or temperature.Ensure incubators are properly calibrated and maintain a consistent temperature of 35 ± 1°C. Read results at a consistent time point within the 18-24 hour window.
Consistently high or low MICs for Quality Control (QC) strains Improper storage of this compound stock solutions or strips.Store this compound according to the manufacturer's instructions, typically frozen at -20°C or below. Avoid repeated freeze-thaw cycles.
Contamination or mutation of QC strains.Use fresh, sub-cultured QC strains from a reputable source (e.g., ATCC). Follow proper storage and handling procedures for stock cultures.
Incorrect preparation of antibiotic dilutions.Ensure accurate weighing and dissolving of the this compound powder. Use calibrated pipettes and sterile diluents.
Discrepancies between broth dilution and agar-based methods (e.g., E-test) Inherent differences in methodologies.While correlation is generally good, some discrepancies can occur. Broth microdilution is the reference method recommended by both EUCAST and CLSI for many bacteria.
Improper application or reading of gradient strips.Ensure the agar surface is dry before applying the strip and that the strip adheres firmly. Read the MIC at the point where the ellipse of inhibition intersects the strip.

Experimental Protocols

Broth Microdilution MIC Assay (Adapted from CLSI and EUCAST guidelines)
  • Preparation of this compound Stock Solution:

    • Accurately weigh a certified standard powder of this compound.

    • Dissolve in a suitable sterile solvent (e.g., water or a buffer recommended by the manufacturer) to create a high-concentration stock solution.

    • Aliquot and store at -20°C or below.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth, no bacteria).

    • Incubate at 35 ± 1°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Quality Control (QC)
  • Perform QC testing with each batch of MIC assays using reference strains with known this compound MIC ranges (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213).

  • The obtained MIC values for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST.

Quantitative Data Summary

Table 1: Impact of Inoculum Size on MICs of Various Antibiotics

OrganismAntibioticInoculum Size (CFU/mL)Fold Increase in MICReference
Lactic Acid BacteriaMultiple3 x 10⁴ to 3 x 10⁵1-2
P. aeruginosaAmikacin5 x 10⁵ to 5 x 10⁶2
P. aeruginosaPiperacillin5 x 10⁶ to 5 x 10⁷>4
Cefepime-resistant strainsCefepime1 x 10⁶ to 2 x 10⁶~3

Table 2: CLSI and EUCAST Quality Control Ranges for this compound

Quality Control StrainMIC Range (µg/mL) - CLSIMIC Range (µg/mL) - EUCAST
Escherichia coli ATCC 259220.25 - 10.12 - 1
Pseudomonas aeruginosa ATCC 278531 - 40.5 - 4
Staphylococcus aureus ATCC 292130.12 - 0.50.06 - 0.5
Enterococcus faecalis ATCC 292128 - 324 - 32

Note: QC ranges are subject to change and users should always refer to the latest CLSI M100 or EUCAST QC documents.

Visualizations

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth/Agar start->prep_media prep_antibiotic Prepare this compound Stock & Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates/Tubes prep_media->inoculate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Read MIC Endpoint (No Visible Growth) incubate->read_results qc_check Compare QC Strain Results to Acceptable Ranges read_results->qc_check interpret Interpret Test Strain Results qc_check->interpret QC Pass troubleshoot Troubleshoot Assay qc_check->troubleshoot QC Fail end End interpret->end

Caption: Standard workflow for a this compound MIC assay.

MIC_Variability_Factors cluster_media Medium Composition cluster_bacterial Bacterial Factors cluster_technical Technical Execution center_node This compound MIC Result Variability cation Cation Concentration (Ca²⁺, Mg²⁺) cation->center_node ph pH of Medium ph->center_node agar Agar vs. Broth agar->center_node inoculum Inoculum Size (Inoculum Effect) inoculum->center_node growth_phase Growth Phase of Bacteria growth_phase->center_node resistance Resistance Mechanisms resistance->center_node incubation Incubation Time & Temperature incubation->center_node reading Endpoint Reading (Subjectivity) reading->center_node pipetting Pipetting Accuracy pipetting->center_node

Caption: Key factors contributing to this compound MIC variability.

References

Technical Support Center: Optimization of Liquid Chromatography Methods for Netilmicin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of liquid chromatography (LC) methods for Netilmicin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges encountered during the analysis of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the liquid chromatography analysis of this compound.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common issue in HPLC analysis and can significantly affect the accuracy and precision of quantification.

Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the basic this compound molecule and acidic silanol (B1196071) groups on the silica-based column packing.[1]- Use a base-deactivated column or an end-capped column.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[2]- Operate at a lower pH to ensure this compound is fully protonated.- Consider a polymer-based or pentafluorophenyl (PFP) column.[3]
Column overload.- Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Column collapse or void formation.[1]- Operate within the column's recommended pH and temperature ranges.- Replace the column if a void is suspected.
Split Peaks Partially blocked column frit.[4]- Filter all samples and mobile phases before use.- Reverse flush the column (if recommended by the manufacturer).- Replace the column frit or the entire column.
Injector issues.- Inspect and clean the injector port and syringe.
Co-elution with an interfering peak.- Optimize the mobile phase composition or gradient to improve separation.

Problem: Inconsistent or Shifting Retention Times

Retention time variability can lead to misidentification of peaks and inaccurate quantification.

Symptom Potential Cause Suggested Solution
Gradual Shift in Retention Time Column aging or contamination.- Implement a regular column cleaning and regeneration protocol.- Replace the column if performance does not improve.
Changes in mobile phase composition due to evaporation of the more volatile component.- Prepare fresh mobile phase daily and keep the reservoir capped.
Sudden or Drastic Shift in Retention Time Incorrect mobile phase preparation.- Carefully re-prepare the mobile phase, ensuring accurate measurements and pH adjustment.
Leak in the system.- Inspect all fittings and connections for leaks.
Change in flow rate.- Check the pump for proper operation and ensure there are no air bubbles in the system.
Change in column temperature.- Use a column oven to maintain a consistent temperature.

Problem: Low Detector Response or Poor Sensitivity

This compound's lack of a strong UV chromophore presents a significant challenge for detection.

Symptom Potential Cause Suggested Solution
Low Signal with UV Detection This compound has a weak UV chromophore.- Use a low wavelength for detection (e.g., 205-210 nm).- Consider derivatization (pre- or post-column) with a UV-absorbing or fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride.
Inappropriate detector settings.- Optimize detector parameters such as wavelength, bandwidth, and response time.
General Low Sensitivity Suboptimal mobile phase for the chosen detector.- For Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), use volatile mobile phase components.
Sample degradation.- Ensure proper sample handling and storage. Prepare fresh standards and samples.
Detector malfunction.- Check the detector lamp (for UV) or other detector components for performance and lifetime.

Frequently Asked Questions (FAQs)

Q1: Why is this compound analysis challenging by reversed-phase HPLC?

A1: this compound presents several challenges for RP-HPLC analysis due to its physicochemical properties:

  • High Polarity: this compound is highly polar and water-soluble, making it difficult to retain on traditional C8 or C18 columns.

  • Weak UV Chromophore: It lacks a significant UV-absorbing chromophore, leading to low sensitivity with UV detection.

  • Insolubility in Organic Solvents: Its low solubility in many organic solvents limits the proportion of organic modifier that can be used in the mobile phase.

Q2: What are the alternative detection methods for this compound analysis without derivatization?

A2: Several detection methods can be used for the direct analysis of this compound:

  • Charged Aerosol Detection (CAD): This is a sensitive technique that can detect any non-volatile analyte and is not dependent on chromophores.

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a universal detector suitable for non-volatile compounds.

  • Pulsed Electrochemical Detection (PED): This method is highly sensitive for aminoglycosides like this compound.

  • Mass Spectrometry (MS): LC-MS/MS offers high sensitivity and selectivity for this compound analysis and can be performed without derivatization or ion-pairing agents.

Q3: What type of column is recommended for this compound analysis?

A3: Due to this compound's high polarity, conventional C18 columns may not provide adequate retention. The following column types have been successfully used:

  • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity through pi-pi interactions and are effective for retaining polar compounds like this compound.

  • Polymer-based Columns: Columns with a styrene-divinylbenzene copolymer stationary phase can be used.

  • Standard C18 Columns with Ion-Pairing Agents: A C18 column can be used with an ion-pairing agent in the mobile phase to enhance the retention of this compound.

Q4: How can I improve the retention of this compound on a reversed-phase column?

A4: To improve retention, you can:

  • Use Ion-Pairing Agents: Add ion-pairing agents like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) to the mobile phase. These agents pair with the ionized this compound molecules, increasing their hydrophobicity and retention on the stationary phase.

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase, thereby affecting retention.

  • Use a Highly Aqueous Mobile Phase: Employing a mobile phase with a high percentage of water can increase the retention of polar analytes. However, be mindful of potential stationary phase collapse with some C18 columns.

Q5: What are the critical parameters to consider during method validation for this compound analysis?

A5: According to ICH guidelines, the following parameters are crucial for validating an LC method for this compound:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Comparison of Liquid Chromatography Methods for this compound Analysis

Parameter Method 1 (RP-HPLC with CAD) Method 2 (RP-HPLC with UV) Method 3 (RP-LC with PED) Method 4 (RP-HPLC with ELSD)
Column Restek Allure PFP (100 x 4.6 mm, 5 µm)Symmetry C18 (150 x 4.6 mm, 5 µm)Zorbax SB C-18 (250 x 4.6 mm, 5 µm)Agilent SB-C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% PFPA in Water:Acetonitrile (96:4)Methanol (B129727):Water (45:55 v/v)20 g/L Sodium Sulfate (B86663), 0.3 g/L Sodium Octanesulfonate, 20 mL/L THF, 50 mL/L 0.2 M Phosphate Buffer pH 3.00.05 mol/L TFA in Water:Acetone (90:10)
Mobile Phase B 1% TFA in Water:Acetonitrile (96:4)---
Flow Rate Gradient0.8 mL/minIsocraticIsocratic
Detection Charged Aerosol Detector (CAD)UV at 260 nmPulsed Electrochemical Detection (PED)Evaporative Light Scattering Detector (ELSD)
Linearity Range 0.0025 - 0.5 mg/mL24 - 120 µg/mLNot Specified28 - 870 mg/L
LOD 0.0025 mg/mLNot SpecifiedNot Specified5.6 mg/L
LOQ 0.005 mg/mLNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD) for this compound and Related Substances

  • Chromatographic System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and a charged aerosol detector.

  • Column: Restek Allure Pentafluorophenyl (PFP), 100 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Mix 0.1 mL of pentafluoropropionic acid (PFPA) with 96 mL of water and 4 mL of acetonitrile.

  • Mobile Phase B: Mix 1 mL of trifluoroacetic acid (TFA) with 96 mL of water and 4 mL of acetonitrile.

  • Gradient Program:

    • 0-15 min: 100% A

    • 15-30 min: Linear gradient to 100% B

    • 30-35 min: 100% B

    • 35-36 min: Linear gradient to 100% A

    • 36-45 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • CAD Settings:

    • Nebulizer Temperature: 35°C

    • Evaporation Tube Temperature: 50°C

    • Gas Pressure: 60 psi

  • Sample Preparation: Dissolve the this compound sulfate sample in water to a final concentration of 0.25 mg/mL.

Protocol 2: RP-HPLC with UV Detection for this compound

  • Chromatographic System: An HPLC system with an isocratic pump, autosampler, and UV-Vis detector.

  • Column: Symmetry C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Methanol and Water (45:55 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Run Time: 6 minutes.

  • Sample Preparation: Prepare stock solutions of this compound in methanol. Further dilutions are made with methanol to achieve the desired concentration range (e.g., 24-120 µg/mL).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape in this compound Analysis Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) Check_All_Peaks Does the issue affect all peaks? Start->Check_All_Peaks All_Peaks_Cause Potential Causes: - Column Inlet Blockage - System-wide Issue (e.g., Leak) - Incorrect Mobile Phase Check_All_Peaks->All_Peaks_Cause Yes Some_Peaks_Cause Potential Causes: - Secondary Interactions (Tailing) - Sample Solvent Mismatch - Co-elution Check_All_Peaks->Some_Peaks_Cause No Inspect_Frit Inspect/Replace Column Frit All_Peaks_Cause->Inspect_Frit Check_System Check for Leaks and Proper Flow Rate All_Peaks_Cause->Check_System Prepare_New_MP Prepare Fresh Mobile Phase All_Peaks_Cause->Prepare_New_MP End Peak Shape Improved Inspect_Frit->End Check_System->End Prepare_New_MP->End Optimize_MP Optimize Mobile Phase (pH, Ion-Pair Agent) Some_Peaks_Cause->Optimize_MP Change_Column Use Base-Deactivated or PFP Column Some_Peaks_Cause->Change_Column Adjust_Sample_Solvent Dissolve Sample in Mobile Phase Some_Peaks_Cause->Adjust_Sample_Solvent Optimize_MP->End Change_Column->End Adjust_Sample_Solvent->End

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

LC_Method_Selection Logical Flow for this compound LC Method Selection Start Start: this compound Analysis Required Detector_Availability What detectors are available? Start->Detector_Availability UV_Detector UV Detector Detector_Availability->UV_Detector UV Universal_Detector Universal Detectors (CAD, ELSD, PED, MS) Detector_Availability->Universal_Detector CAD, ELSD, PED, MS Derivatization Is derivatization feasible? UV_Detector->Derivatization Pre_Post_Deriv Use Pre- or Post-Column Derivatization (e.g., OPA) Derivatization->Pre_Post_Deriv Yes Low_UV Direct Detection at Low UV (205-210 nm) - Lower Sensitivity Derivatization->Low_UV No Column_Selection Select Column Pre_Post_Deriv->Column_Selection Low_UV->Column_Selection Select_Universal Select appropriate detector based on sensitivity and mobile phase compatibility. Universal_Detector->Select_Universal Select_Universal->Column_Selection PFP_Column PFP Column for Enhanced Retention Column_Selection->PFP_Column C18_IP C18 Column with Ion-Pairing Reagent (TFA/PFPA) Column_Selection->C18_IP Final_Method Optimized LC Method PFP_Column->Final_Method C18_IP->Final_Method

Caption: Logical flow for selecting an appropriate LC method for this compound analysis.

References

Technical Support Center: Mitigating Divalent Cation Effects on Netilmicin In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vitro activity of Netilmicin due to the presence of divalent cations.

Frequently Asked Questions (FAQs)

Q1: Why am I observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against my bacterial isolates, especially Pseudomonas aeruginosa?

A1: Increased this compound MICs are often due to the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in your in vitro test medium.[1][2][3] These cations are known to antagonize the activity of aminoglycoside antibiotics like this compound. The effect is particularly pronounced for Pseudomonas aeruginosa.[3][4]

Q2: How do divalent cations interfere with this compound's activity?

A2: Divalent cations interfere with the uptake of this compound into the bacterial cell. The initial step of aminoglycoside entry involves the displacement of Mg²⁺ and Ca²⁺ that stabilize the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. High concentrations of these cations in the medium can competitively inhibit this process, thus reducing the amount of this compound that reaches its ribosomal target.

Q3: What is the recommended testing medium to obtain accurate this compound MIC values?

A3: For antimicrobial susceptibility testing of rapidly growing aerobic bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended. It is crucial to use a medium with a standardized concentration of divalent cations. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for the appropriate concentrations of Ca²⁺ and Mg²⁺.

Q4: Can I use a chelating agent to counteract the effect of divalent cations?

A4: Yes, a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be used to mitigate the inhibitory effects of divalent cations. EDTA binds to Ca²⁺ and Mg²⁺, making them unavailable to interfere with this compound's activity. This can result in a significant reduction in the observed MIC values.

Q5: Are there any other factors that can affect this compound's in vitro activity?

A5: Besides divalent cations, the pH of the medium can also influence this compound's activity. This compound is generally more active at an alkaline pH. Acidic conditions can reduce its efficacy.

Troubleshooting Guides

Issue: High and Variable this compound MICs

Table 1: Troubleshooting Guide for Inconsistent this compound MIC Results

Potential Cause Recommended Action
Inconsistent Divalent Cation Concentration in Media Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Verify the lot-specific cation concentrations if provided. For maximum consistency, prepare your own CAMHB with precise cation concentrations as detailed in the experimental protocols below.
High Divalent Cation Content in Water Source Use deionized, distilled water for all media and reagent preparations to avoid introducing additional cations.
Incorrect pH of the Medium Verify that the final pH of your Mueller-Hinton Broth is between 7.2 and 7.4 at room temperature. Adjust if necessary, as lower pH can decrease this compound activity.
Bacterial Strain-Specific Effects The inhibitory effect of divalent cations is most pronounced against Pseudomonas aeruginosa. Be aware that different species and even strains may exhibit varying degrees of susceptibility to this effect.

Data Presentation

Table 2: Effect of Divalent Cations on this compound MICs against Pseudomonas aeruginosa

MediumCa²⁺ (mg/L)Mg²⁺ (mg/L)This compound MIC (µg/mL)Reference
Unsupplemented BrothLow/VariableLow/Variable≤ 4.0
Broth with Half Cations~25~12.5≤ 12.0
Broth with Full Cations~50~25≤ 32.0

Table 3: Recommended Cation Concentrations for Mueller-Hinton Broth

CationRecommended Concentration (mg/L)Reference
Calcium (Ca²⁺)20 - 25
Magnesium (Mg²⁺)10 - 12.5

Experimental Protocols

Protocol 1: Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

This protocol is adapted from CLSI guidelines and relevant literature.

Materials:

  • Mueller-Hinton Broth powder

  • Deionized, distilled water

  • Stock solution of CaCl₂ (e.g., 1.0 g/L)

  • Stock solution of MgCl₂·6H₂O (e.g., 2.0 g/L)

  • Sterile glassware

  • Autoclave

  • pH meter

Procedure:

  • Prepare Mueller-Hinton Broth according to the manufacturer's instructions using deionized, distilled water.

  • Sterilize the broth by autoclaving.

  • Allow the broth to cool to room temperature.

  • Aseptically add the required volumes of the sterile CaCl₂ and MgCl₂·6H₂O stock solutions to achieve the final desired concentrations (e.g., 25 mg/L Ca²⁺ and 12.5 mg/L Mg²⁺).

  • Mix thoroughly.

  • Verify the final pH is between 7.2 and 7.4.

  • The prepared CAMHB is now ready for use in MIC testing.

Protocol 2: Using EDTA to Mitigate Cation Effects in MIC Testing

This protocol provides a general framework for using EDTA as an adjuvant. The optimal EDTA concentration may need to be determined empirically for your specific experimental conditions.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile EDTA solution (e.g., 100 mM)

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

Procedure:

  • Perform a preliminary experiment to determine the MIC of EDTA alone for your bacterial strain to ensure the concentration used is not inhibitory. Concentrations of 1-2 mM are often sub-inhibitory for many bacteria.

  • Prepare serial dilutions of this compound in CAMHB in a 96-well plate.

  • Add a fixed, sub-inhibitory concentration of EDTA to each well containing the this compound dilutions. For example, to achieve a final concentration of 1 mM EDTA in a 200 µL final well volume, you would add 2 µL of a 100 mM EDTA stock solution.

  • Inoculate the wells with the standardized bacterial suspension.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC of this compound in the presence of EDTA by observing the lowest concentration that inhibits visible bacterial growth.

Mandatory Visualizations

Divalent_Cation_Inhibition cluster_membrane Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) This compound This compound Cell_Entry Cellular Uptake This compound->Cell_Entry Normal Uptake Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) Divalent_Cations->Blockage Competitively Inhibit Ribosome Ribosome (Target) Cell_Entry->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Blockage->Cell_Entry

Caption: Divalent cation interference with this compound uptake.

EDTA_Mitigation_Workflow cluster_preparation Preparation cluster_assay Microdilution Assay cluster_analysis Analysis Prepare_CAMHB Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare_this compound Prepare this compound Serial Dilutions Prepare_CAMHB->Prepare_this compound Combine_Reagents Combine this compound, EDTA, and Inoculum in 96-well plate Prepare_this compound->Combine_Reagents Prepare_EDTA Prepare Sub-inhibitory EDTA Solution Prepare_EDTA->Combine_Reagents Prepare_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Combine_Reagents Incubate Incubate at 35-37°C for 16-20 hours Combine_Reagents->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC

Caption: Workflow for MIC testing with EDTA.

References

Technical Support Center: Strategies to Mitigate Netilmicin-Induced Renal Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies investigating strategies to reduce Netilmicin-induced renal toxicity in animal models.

Troubleshooting Guides

Issue 1: Inconsistent or Insufficient Induction of Nephrotoxicity

Problem: The expected signs of renal toxicity (e.g., elevated serum creatinine (B1669602), BUN) are not observed or are highly variable after this compound administration.

Possible Causes and Solutions:

  • Incorrect Dosage or Administration Route: this compound dosage is critical and species-dependent. Ensure the correct dose and route are being used for your model. Intramuscular (i.m.) and intraperitoneal (i.p.) injections are common.

  • Duration of Treatment: The development of nephrotoxicity is time-dependent. A short duration of treatment may not be sufficient to induce significant renal damage.

  • Animal Strain and Age: Different strains of rats (e.g., Sprague-Dawley, Wistar) may exhibit varying sensitivities to aminoglycoside-induced nephrotoxicity. Age can also be a factor, with older animals potentially being more susceptible.

  • Hydration Status: Dehydration can exacerbate renal toxicity. Ensure all animals have free access to water throughout the experiment.

Recommended Protocols for Inducing this compound Nephrotoxicity:

Animal ModelDosageRoute of AdministrationDurationExpected Outcome
Rat (Sprague-Dawley) 30-120 mg/kg/day[1][2]i.p. or i.m.8-15 days[3]Dose-dependent increases in serum creatinine, BUN, proteinuria, and decreased urine osmolality.[3]
Rabbit 20 mg/kg every 8 hours[4]i.m.5 daysMild renal failure with a significant reduction in glomerular filtration rate.
Rabbit 7 mg/kg every 12 hoursi.m.Prolonged treatmentTubular necrosis, with high interindividual variability.
Issue 2: High Mortality in the this compound-Treated Group

Problem: A significant number of animals in the this compound-only group are dying before the end of the experimental period.

Possible Causes and Solutions:

  • Excessive Dosage: The administered dose of this compound may be too high for the specific animal model, leading to severe, acute renal failure and death. Consider reducing the dose or performing a dose-response study to find a sublethal toxic dose.

  • Underlying Health Issues: Pre-existing health problems in the animals can increase their susceptibility to drug-induced toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment.

  • Dehydration: As mentioned previously, dehydration can significantly worsen the toxic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key mechanisms of this compound-induced renal toxicity?

A1: this compound, like other aminoglycosides, is primarily toxic to the proximal tubule cells of the kidney. The key mechanisms are:

  • Cellular Uptake: After glomerular filtration, this compound is reabsorbed into the proximal tubule cells via endocytosis, a process mediated by the megalin-cubilin receptor system on the apical membrane.

  • Lysosomal Dysfunction: Once inside the cell, this compound accumulates in lysosomes, leading to their enlargement and the development of myeloid bodies, which are indicative of phospholipidosis. This disrupts normal cellular function.

  • Oxidative Stress: this compound induces the generation of reactive oxygen species (ROS), leading to oxidative stress. This damages cellular components like lipids, proteins, and DNA.

  • Mitochondrial Damage: Oxidative stress and direct effects of the drug can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

  • Apoptosis: The culmination of these insults triggers programmed cell death (apoptosis) in the renal tubular cells, contributing to tubular necrosis and a decline in renal function.

Q2: What are the most common protective strategies being investigated?

A2: The most common strategies aim to counteract the mechanisms of toxicity:

  • Antioxidants: Co-administration of antioxidants like N-acetylcysteine (NAC), vitamin C, or other natural compounds can help mitigate the oxidative stress induced by this compound.

  • Calcium Channel Blockers: Diltiazem (B1670644) has been shown to offer protection, potentially through a glomerular mechanism, although its effect on tubular toxicity may be limited. However, some studies with gentamicin (B1671437) have shown that diltiazem can enhance nephrotoxicity in rats, so careful dose selection is crucial.

  • Fosfomycin: This antibiotic has been shown to reduce the nephrotoxicity of aminoglycosides. Its protective effects may be related to reducing oxidative stress by inhibiting iron release from mitochondria and potentially interfering with aminoglycoside accumulation in lysosomes.

Q3: How should I assess renal function and injury in my animal model?

A3: A comprehensive assessment should include:

  • Biochemical Markers:

    • Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard markers of glomerular filtration rate.

    • Urinary Protein: Increased protein in the urine (proteinuria) is a sign of kidney damage.

    • Urine Osmolality: A decrease in urine concentrating ability is an early sign of tubular dysfunction.

    • Urinary Enzymes: Increased levels of enzymes like N-acetyl-β-D-glucosaminidase (NAG) indicate tubular cell damage.

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): A marker of lipid peroxidation.

    • Superoxide Dismutase (SOD) and Catalase (CAT): Levels of these antioxidant enzymes can indicate the cellular response to oxidative stress.

  • Histopathology:

    • Kidney tissue should be collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to observe structural changes.

    • Key features of this compound-induced nephrotoxicity include acute tubular necrosis, loss of brush border in proximal tubules, formation of proteinaceous casts, and interstitial inflammation.

Q4: Is there a standardized method for scoring histopathological changes?

A4: Yes, several scoring systems exist. The Endothelial, Glomerular, Tubular, and Interstitial (EGTI) scoring system is a comprehensive method for assessing kidney damage in animal models. It evaluates each component of the kidney separately, providing a more detailed analysis than older, more generalized scoring systems.

Experimental Protocols

Protocol 1: Co-administration of Diltiazem in a Rabbit Model
  • Animal Model: New Zealand White Rabbits.

  • Induction of Nephrotoxicity: Administer this compound at a dose of 20 mg/kg every 8 hours via intramuscular (i.m.) injection for 5 days.

  • Protective Strategy: Co-administer Diltiazem at a therapeutic dose of 1 mg/kg every 8 hours (i.m.) for the same 5-day period.

  • Assessment:

    • Monitor glomerular filtration rate (GFR) throughout the study.

    • At the end of the study, collect blood for serum creatinine and BUN analysis.

    • Collect kidneys for histopathological examination.

Protocol 2: Co-administration of Fosfomycin in a Rat Model
  • Animal Model: Wistar or Sprague-Dawley Rats.

  • Induction of Nephrotoxicity: Administer an aminoglycoside like gentamicin (as a proxy for this compound in this cited protocol) at 50 mg/kg/day for 8 days.

  • Protective Strategy: Co-administer Fosfomycin at a dose of 500 mg/kg/day for the 8-day period. A lower dose of 100 mg/kg was found to be ineffective, while a higher dose of 1000 mg/kg did not offer additional protection.

  • Assessment:

    • Monitor renal function markers (serum creatinine, BUN).

    • Assess urinary enzyme levels (e.g., alanine (B10760859) aminopeptidase).

    • Perform histopathological analysis of the kidneys to evaluate the degree of proximal tubular cell alterations.

Protocol 3: General Antioxidant Co-therapy in a Rat Model
  • Animal Model: Wistar or Sprague-Dawley Rats.

  • Induction of Nephrotoxicity: Administer this compound at a nephrotoxic dose (e.g., 100 mg/kg/day, i.p.) for a specified duration (e.g., 8-10 days).

  • Protective Strategy: Co-administer an antioxidant of choice. For example, N-acetylcysteine (NAC) can be administered at a dose of 150 mg/kg/day (i.p.).

  • Assessment:

    • Measure serum creatinine and BUN.

    • Analyze kidney tissue homogenates for oxidative stress markers:

      • Malondialdehyde (MDA) levels (to assess lipid peroxidation).

      • Activities of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).

      • Glutathione (GSH) levels.

    • Conduct histopathological examination of the kidneys.

Data Presentation

Table 1: Effect of Protective Agents on Renal Function Markers in this compound-Induced Nephrotoxicity Models

Treatment GroupAnimal ModelSerum Creatinine (mg/dL)BUN (mg/dL)Glomerular Filtration Rate (ml/min/kg)
Control Rabbit--3.68 ± 0.78
This compound Rabbit--1.78 ± 0.46
This compound + Diltiazem Rabbit--3.39 ± 0.58
Control Rat---
Gentamicin (proxy) RatIncreasedIncreasedDecreased
Gentamicin + Fosfomycin RatReduced increaseReduced increaseImproved

Note: Quantitative data for all parameters across all studies is not always available in a directly comparable format. This table provides a template for organizing such data when available.

Table 2: Effect of Protective Agents on Oxidative Stress Markers in this compound-Induced Nephrotoxicity Models

Treatment GroupAnimal ModelRenal MDA LevelsRenal SOD ActivityRenal Catalase Activity
Control RatBaselineBaselineBaseline
Gentamicin (proxy) RatSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Gentamicin + Antioxidant RatSignificantly ReducedSignificantly IncreasedSignificantly Increased

This table illustrates the expected trends based on the literature. Specific values will vary depending on the antioxidant used and the experimental conditions.

Visualizations

G cluster_uptake Cellular Uptake cluster_damage Cellular Damage This compound This compound in Glomerular Filtrate Receptors Megalin/Cubilin Receptors This compound->Receptors Binds to Endocytosis Endocytosis Receptors->Endocytosis Internalization via Lysosome Lysosomal Accumulation & Phospholipidosis Endocytosis->Lysosome Mitochondria Mitochondrial Dysfunction Lysosome->Mitochondria ROS Increased ROS (Oxidative Stress) Lysosome->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors ROS->Mitochondria Necrosis Acute Tubular Necrosis Apoptosis->Necrosis G cluster_workflow Experimental Workflow start Animal Acclimatization grouping Randomization into Groups: - Control - this compound Only - this compound + Protective Agent start->grouping treatment Daily Treatment Administration grouping->treatment monitoring In-life Monitoring: - Body Weight - Water Intake - Urine Output treatment->monitoring collection Terminal Sample Collection: - Blood (for serum) - Kidneys monitoring->collection analysis Sample Analysis: - Biochemical Markers (BUN, Creatinine) - Oxidative Stress Markers - Histopathology collection->analysis end Data Analysis & Interpretation analysis->end G cluster_apoptosis Apoptosis Signaling Pathway This compound This compound-induced Cellular Stress Bax Bax activation This compound->Bax Bcl2 Bcl-2 inhibition This compound->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Netilmicin Dosage Adjustment in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Netilmicin dosage in the presence of renal impairment models. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: How does renal impairment affect the pharmacokinetics of this compound?

Renal impairment significantly alters the pharmacokinetics of this compound, primarily by reducing its elimination from the body.[1][2] this compound is primarily excreted unchanged by the kidneys through glomerular filtration.[3] Therefore, a decrease in renal function, as indicated by a reduced glomerular filtration rate (GFR) or creatinine (B1669602) clearance (CrCl), leads to a prolonged elimination half-life of the drug.[2][4] This can result in drug accumulation and an increased risk of toxicity, particularly ototoxicity and nephrotoxicity.

The half-life of this compound can increase from approximately 2.2-2.7 hours in individuals with normal renal function to 42 hours or more in patients who are functionally anephric. This extended half-life necessitates adjustments in the dosing regimen to prevent the accumulation of the drug to toxic levels.

Q2: What are the target therapeutic serum concentrations for this compound?

Effective and safe therapy with this compound requires maintaining serum concentrations within a specific therapeutic window. Therapeutic drug monitoring is crucial, especially in patients with renal impairment.

Table 1: Target Therapeutic Serum Concentrations for this compound

ParameterTarget Concentration Range
Peak Level 5 - 10 mg/L
Trough Level < 2 mg/L (in normal renal function)
Trough Level (Advanced Renal Failure) 2.5 - 5 mg/L

Note: Peak levels are typically drawn 30-60 minutes after the completion of an intravenous infusion or 60 minutes after an intramuscular injection. Trough levels are drawn just before the next dose.

Q3: How do I adjust the this compound dosage based on creatinine clearance?

Dosage adjustments for this compound in patients with renal impairment are typically based on their creatinine clearance (CrCl), which is an estimate of the glomerular filtration rate. A common approach is to administer a standard loading dose followed by adjusted maintenance doses or extended dosing intervals.

Table 2: Recommended this compound Dosage Adjustments Based on Renal Function

Creatinine Clearance (mL/min)Recommended Dosage Adjustment
> 80 (Normal Renal Function)Standard dose every 8-12 hours.
50 - 8050-90% of the usual dose every 8-12 hours or the full dose every 12-24 hours.
20 - 50Administer the usual dose every 24 hours.
10 - 20Administer the usual dose every 24-48 hours.
< 102 mg/kg once daily.

Note: These are general recommendations. Individual patient factors and therapeutic drug monitoring should guide final dosage decisions.

Troubleshooting Guides

Problem: Unexpectedly high trough concentrations of this compound are observed.

Possible Causes:

  • Overestimation of renal function: The patient's actual renal function may be lower than estimated.

  • Incorrect dosage calculation: Errors in calculating the maintenance dose or dosing interval.

  • Dehydration: Reduced renal perfusion can further decrease drug clearance.

  • Concomitant nephrotoxic drugs: Other medications may be exacerbating renal impairment.

Solutions:

  • Re-evaluate Renal Function: Repeat serum creatinine measurement and recalculate creatinine clearance. Consider more accurate methods for GFR estimation if available.

  • Verify Dosage Calculations: Double-check all calculations for the maintenance dose and dosing interval.

  • Ensure Adequate Hydration: Patients should be well-hydrated to maintain renal blood flow.

  • Review Concomitant Medications: Assess for other drugs that could be contributing to nephrotoxicity.

  • Adjust Dosing Regimen: Withhold the next dose and adjust the subsequent maintenance dose or extend the dosing interval based on the measured trough level and a reassessment of renal function.

Problem: Sub-therapeutic peak concentrations of this compound are achieved.

Possible Causes:

  • Underdosing: The administered dose may be too low for the patient's volume of distribution or the severity of the infection.

  • Altered Volume of Distribution: Conditions such as sepsis or large fluid shifts can increase the volume of distribution, leading to lower peak concentrations.

  • Inaccurate timing of blood draw: Drawing the peak level too late after dose administration.

Solutions:

  • Re-evaluate the Dosing Regimen: Consider if the initial dose was appropriate for the clinical indication.

  • Adjust the Dose: Increase the dose to achieve therapeutic peak concentrations, while continuing to monitor trough levels closely.

  • Ensure Correct Timing of Peak Level Measurement: Draw the blood sample at the appropriate time after dose administration (30-60 minutes post-infusion).

Experimental Protocols

Protocol 1: Determination of Creatinine Clearance (CrCl)

Creatinine clearance is a widely used method to estimate the glomerular filtration rate.

Methodology:

  • Serum Creatinine Measurement:

    • Collect a blood sample in a serum separator tube.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Analyze the serum for creatinine concentration using a calibrated automated analyzer, typically employing methods like the Jaffe reaction or enzymatic assays.

  • Calculation of Creatinine Clearance:

    • The Cockcroft-Gault equation is a commonly used formula to estimate CrCl:

      • For Males: CrCl (mL/min) = [(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)

      • For Females: CrCl (mL/min) = 0.85 x {[(140 - age in years) x weight in kg] / (72 x serum creatinine in mg/dL)}

    • Note: This formula may be less accurate in certain populations, such as the elderly, obese, or those with very low muscle mass. Other equations like the Modification of Diet in Renal Disease (MDRD) or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) may provide more accurate GFR estimates.

Protocol 2: Therapeutic Drug Monitoring of this compound

Monitoring serum this compound concentrations is essential for optimizing therapy and minimizing toxicity.

Methodology:

  • Sample Collection:

    • Peak Level: Collect a blood sample 30-60 minutes after the end of a 30-60 minute intravenous infusion or 60 minutes after an intramuscular injection.

    • Trough Level: Collect a blood sample immediately before the next scheduled dose.

  • Sample Processing:

    • Collect blood in a serum separator tube.

    • Allow the blood to clot, then centrifuge to separate the serum.

  • Analysis:

    • This compound serum concentrations are typically measured using immunoassays, such as fluorescence polarization immunoassay (FPIA) or enzyme-linked immunosorbent assay (ELISA). High-performance liquid chromatography (HPLC) methods are also available.

    • Follow the specific instructions and calibration procedures of the chosen assay kit and instrument.

  • Interpretation and Dose Adjustment:

    • Compare the measured peak and trough concentrations to the target therapeutic ranges (see Table 1).

    • Adjust the dose or dosing interval as necessary to achieve therapeutic goals.

Visualizations

Netilmicin_Dosage_Adjustment_Workflow start Patient with Suspected Gram-Negative Infection assess_renal Assess Renal Function (Measure Serum Creatinine, Calculate CrCl) start->assess_renal loading_dose Administer Standard Loading Dose assess_renal->loading_dose calculate_maintenance Calculate Maintenance Dose and/or Interval Based on CrCl loading_dose->calculate_maintenance administer_maintenance Administer Maintenance Dose calculate_maintenance->administer_maintenance tdm Therapeutic Drug Monitoring (Measure Peak and Trough Levels) administer_maintenance->tdm in_range Concentrations in Therapeutic Range? tdm->in_range continue_therapy Continue Current Regimen and Monitor in_range->continue_therapy Yes adjust_dose Adjust Dose or Interval in_range->adjust_dose No adjust_dose->administer_maintenance

Caption: Workflow for this compound dosage adjustment in renal impairment.

Netilmicin_Pharmacokinetics_Renal_Impairment cluster_0 Renal Function cluster_1 This compound Pharmacokinetics normal_renal Normal Renal Function (High CrCl) elimination This compound Elimination (Glomerular Filtration) normal_renal->elimination Efficient impaired_renal Impaired Renal Function (Low CrCl) impaired_renal->elimination Reduced half_life This compound Half-Life elimination->half_life Determines accumulation Drug Accumulation & Risk of Toxicity half_life->accumulation Influences

Caption: Impact of renal function on this compound pharmacokinetics.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for Netilmicin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Netilmicin. The performance of this method is objectively compared with established analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound and Analytical Challenges

This compound is a semi-synthetic, broad-spectrum aminoglycoside antibiotic effective against a wide range of bacterial infections.[1][2] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. However, the analysis of this compound presents challenges due to its high polarity, lack of a strong UV chromophore, and water solubility, which can complicate separation and detection.[1][2] Consequently, various analytical methods have been developed, each with its own advantages and limitations. This guide introduces a robust HPLC-UV method and compares it against other common techniques.

Overview of Analytical Methods for this compound Detection

Several methods are available for the determination of this compound, including microbiological assays, immunoassays, and various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high specificity and ability to separate this compound from related substances.[3] Detection methods coupled with HPLC for this compound analysis include:

  • Ultraviolet (UV) Detection: Often requires derivatization to enhance the chromophoric properties of this compound, though direct UV detection at low wavelengths is also possible.

  • Evaporative Light Scattering Detection (ELSD): A universal detector suitable for non-volatile compounds like this compound, but it can have limitations in sensitivity and linearity.

  • Charged Aerosol Detection (CAD): Offers higher sensitivity than ELSD and a broader dynamic range.

  • Pulsed Amperometric Detection (PAD): A highly sensitive and specific method for electroactive compounds like aminoglycosides, as described in the European Pharmacopoeia.

  • Mass Spectrometry (MS): Provides high sensitivity and structural information, making it a powerful tool for identification and quantification.

Immunoassays, such as enzyme-multiplied immunoassay technique (EMIT), offer rapidity and are suitable for therapeutic drug monitoring in serum. Microbiological assays are also employed but generally exhibit lower specificity compared to chromatographic methods.

The Novel HPLC-UV Method: Validation and Performance

A new, simple, and rapid reversed-phase HPLC method with UV detection has been developed and validated for the quantification of this compound.

Experimental Protocol: The New HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Symmetry C18 column (4.6 x 150mm, 5µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (45:55 v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Run Time: 6 minutes.

  • Standard and Sample Preparation: Stock solutions of this compound are prepared in methanol. Further dilutions are made with the mobile phase to achieve the desired concentrations for the calibration curve and sample analysis.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Weigh this compound Standard S2 Dissolve in Methanol (Stock) S1->S2 S4 Dilute to Working Concentrations S2->S4 S3 Prepare Sample Solution S3->S4 H1 Inject into HPLC System S4->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 260 nm H2->H3 D1 Record Chromatogram H3->D1 D2 Integrate Peak Area D1->D2 D3 Quantify using Calibration Curve D2->D3

Figure 1. Experimental workflow for the new HPLC-UV method.
Method Validation

The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2. Key parameters for analytical method validation.

Comparative Performance Analysis

The performance of the new HPLC-UV method is compared with other established methods for this compound detection in the tables below.

Table 1: Comparison of Chromatographic Methods for this compound Detection
ParameterNew HPLC-UV Method HPLC-ELSD HPLC-CAD HPLC-PAD (EP Method) LC-MS/MS
Linearity (r²) ≥ 0.9990.9999> 0.99 (over a wide range)> 0.997> 0.99
Linear Range 24 - 120 µg/mL28 - 870 mg/L1% - 200% of 0.25 mg/mL10 - 30 µg/mL1.2 - 30 mg/L
Accuracy (% Recovery) 98.0% - 102.0%99.9%Not explicitly statedNot explicitly statedNot explicitly stated
Precision (% RSD) < 2.0%1.1%Not explicitly stated< 2.0% for impurities, 0.6% for this compoundNot explicitly stated
LOD Not explicitly stated5.6 mg/L0.0025 mg/mLNot explicitly stated0.7 mg/L
LOQ Not explicitly statedNot explicitly stated0.005 mg/mLNot explicitly statedNot explicitly stated
Specificity HighGoodHighHighVery High
Derivatization Not requiredNot requiredNot requiredNot requiredNot required
Table 2: Comparison of the New HPLC-UV Method with Non-Chromatographic Techniques
ParameterNew HPLC-UV Method Enzyme Immunoassay (EIA) Microbiological Assay
Specificity HighModerate (potential cross-reactivity)Low to Moderate
Correlation with other methods N/AGood correlation with microbioassay (r² = 0.985) and radioimmunoassay (r² = 0.986)N/A
Precision (% RSD) < 2.0%Generally higher than HPLC≤ 5.0% (Repeatability), ≤ 10.0% (Intermediate Precision)
Accuracy (% Recovery) 98.0% - 102.0%Varies95.0% - 105.0%
Speed Rapid (6 min run time)Very RapidSlow
Cost ModerateEconomicalLow
Application Quality control, formulation analysisTherapeutic drug monitoring in serumPotency determination

Detailed Experimental Protocols for Compared Methods

HPLC-ELSD Method Protocol
  • Column: Agilent SB-C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: 0.05 mol·L⁻¹ trifluoroacetic acid-acetone (90:10).

  • ELSD Drift Tube Temperature: 50 °C.

  • Nebulizing Gas Pressure: 3.5 × 10⁵ Pa.

Homogeneous Enzyme Immunoassay (EIA) Protocol
  • Principle: A competitive binding immunoassay.

  • Procedure: A serum sample containing this compound is mixed with a reagent containing antibodies to an aminoglycoside (e.g., gentamicin) and an enzyme-labeled aminoglycoside. The free drug in the serum competes with the enzyme-labeled drug for antibody binding sites. The enzyme activity is then measured, which is proportional to the concentration of the drug in the sample.

  • Instrumentation: A microcentrifugal analyzer.

Conclusion

The newly developed HPLC-UV method for this compound detection demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a suitable and reliable method for routine quality control and analysis of pharmaceutical formulations. While other methods such as LC-MS/MS offer higher sensitivity and specificity, the presented HPLC-UV method provides a good balance of performance, cost-effectiveness, and accessibility. Immunoassays are a rapid and economical alternative, particularly for clinical monitoring, though they may lack the specificity of chromatographic techniques. The choice of analytical method should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

A Comparative Analysis of Netilmicin and Gentamicin Efficacy Against Clinical Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two critical aminoglycoside antibiotics, Netilmicin and Gentamicin, against a range of clinical bacterial isolates. The information presented herein is supported by experimental data from multiple studies to assist researchers and drug development professionals in their understanding and application of these antimicrobial agents.

Comparative In Vitro Efficacy:

This compound, a semi-synthetic derivative of sisomicin, and Gentamicin, a widely used aminoglycoside, both exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Gentamicin against various clinical isolates, providing a quantitative comparison of their potency. A lower MIC value indicates greater efficacy.

Table 1: Comparative In Vitro Activity of this compound and Gentamicin Against Enterobacteriaceae

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliThis compound0.51.0
Gentamicin0.52.0
Klebsiella pneumoniaeThis compound0.52.0
Gentamicin1.04.0
Enterobacter spp.This compound1.04.0
Gentamicin1.08.0
Serratia marcescensThis compound2.08.0
Gentamicin1.04.0
Proteus mirabilisThis compound1.04.0
Gentamicin1.04.0
Providencia stuartiiThis compound4.016.0
Gentamicin2.08.0

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Activity of this compound and Gentamicin Against Pseudomonas aeruginosa and Staphylococcus aureus

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosaThis compound2.08.0
Gentamicin1.04.0
Staphylococcus aureusThis compound0.250.5
Gentamicin0.251.0

Experimental Protocols

The data presented in this guide is primarily derived from antimicrobial susceptibility testing conducted via the agar (B569324) dilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.

1. Preparation of Antimicrobial Stock Solutions:

  • Aseptically weigh a precise amount of the antimicrobial powder (this compound or Gentamicin).

  • Dissolve the powder in a suitable sterile solvent (e.g., deionized water) to create a high-concentration stock solution.

  • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • For each antimicrobial concentration, add a specific volume of the diluted antimicrobial solution to a defined volume of molten agar to achieve the final desired concentration. Mix thoroughly by gentle inversion.

  • Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify on a level surface.

  • Prepare a control plate containing only Mueller-Hinton agar without any antimicrobial agent.

3. Inoculum Preparation:

  • From a pure, 18-24 hour culture of the test organism, select several colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.

4. Inoculation of Plates:

  • Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.

  • Allow the inoculated spots to dry completely before inverting the plates.

5. Incubation:

  • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

6. Interpretation of Results:

  • Following incubation, examine the plates for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Both this compound and Gentamicin are aminoglycosides that exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways, ultimately leading to cell death.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell cluster_effects Effects on Protein Synthesis aminoglycoside Aminoglycoside (this compound/Gentamicin) porin Porin Channel aminoglycoside->porin Entry periplasmic_space Periplasmic Space porin->periplasmic_space transport Active Transport periplasmic_space->transport cytoplasm Cytoplasm transport->cytoplasm ribosome_30s 30S Ribosomal Subunit cytoplasm->ribosome_30s Binding inhibition Inhibition of Initiation Complex ribosome_30s->inhibition misreading mRNA Misreading & Codon Misinterpretation ribosome_30s->misreading truncation Premature Termination of Translation ribosome_30s->truncation nonfunctional_proteins Production of Non-functional or Toxic Proteins inhibition->nonfunctional_proteins misreading->nonfunctional_proteins truncation->nonfunctional_proteins cell_death Bacterial Cell Death nonfunctional_proteins->cell_death

Aminoglycoside Mechanism of Action

Discussion

The in vitro data suggests that both this compound and Gentamicin are highly active against a broad range of clinical isolates. Generally, this compound has shown comparable or slightly better activity against many Enterobacteriaceae compared to Gentamicin, particularly against some Gentamicin-resistant strains.[1] However, against Pseudomonas aeruginosa, Gentamicin appears to be more potent in vitro.[2]

It is important to note that in vitro susceptibility can be influenced by the testing medium.[3] For instance, the activity of aminoglycosides can be affected by the concentration of divalent cations like calcium and magnesium in the media.[4]

While both antibiotics share a common mechanism of action, structural differences may account for variations in their activity against specific bacterial enzymes that confer resistance. This compound has been shown to be active against some bacterial strains that are resistant to Gentamicin due to the presence of certain aminoglycoside-modifying enzymes.

References

A Comparative Analysis of Netilmicin and Tobramycin Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two critical aminoglycoside antibiotics, netilmicin and tobramycin (B1681333), against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is supported by experimental data to aid in research and development efforts targeting this formidable bacterium.

Executive Summary

Tobramycin generally exhibits greater in vitro potency against Pseudomonas aeruginosa compared to this compound. This is reflected in lower minimum inhibitory concentration (MIC) values, with studies consistently reporting lower MIC50 and MIC90 values for tobramycin. While both antibiotics are effective, the choice between them may be influenced by local resistance patterns and specific strain characteristics. The primary mechanism of resistance to both agents in P. aeruginosa involves the production of aminoglycoside-modifying enzymes (AMEs).

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) data for tobramycin against a large collection of P. aeruginosa isolates. While directly comparable large-scale studies for this compound are less readily available in the reviewed literature, it is generally observed that this compound's MIC values for P. aeruginosa are often higher than those of tobramycin.[1]

AntibioticNumber of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Percent Susceptible
Tobramycin1,2400.5 - >5121894.6%

Data extracted from a study on P. aeruginosa isolates from cystic fibrosis patients.

Experimental Protocols

The determination of in vitro antibiotic susceptibility is crucial for understanding the efficacy of antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against Pseudomonas aeruginosa, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Broth Microdilution Susceptibility Testing Protocol

This protocol outlines the steps for determining the MIC of this compound and tobramycin against P. aeruginosa.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of Pseudomonas aeruginosa grown on a suitable non-selective agar (B569324) medium (e.g., Tryptic Soy Agar).

  • Antimicrobial Agents: Stock solutions of this compound and tobramycin of known concentrations.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of aminoglycosides against P. aeruginosa.

  • Microtiter Plates: Sterile 96-well microtiter plates.

  • Inoculum Preparation: 0.5 McFarland standard solution.

  • Instrumentation: Spectrophotometer or nephelometer, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • Select several well-isolated colonies of P. aeruginosa from the agar plate.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antimicrobial Dilutions:

  • Prepare a series of twofold serial dilutions of this compound and tobramycin in CAMHB in the 96-well microtiter plates.

  • The final concentration range should typically span from a concentration below the expected MIC to one above it (e.g., 0.25 to 128 µg/mL).

  • Include a growth control well (containing only inoculated broth) and a sterility control well (containing uninoculated broth).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • The final volume in each well should be uniform (e.g., 100 µL).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results:

  • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the established clinical breakpoints provided by CLSI or EUCAST.

G Broth Microdilution Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start culture Prepare P. aeruginosa Culture start->culture media Prepare Cation-Adjusted Mueller-Hinton Broth start->media antibiotics Prepare Antibiotic Stock Solutions start->antibiotics inoculum Standardize Inoculum (0.5 McFarland) culture->inoculum dilution Perform Serial Dilutions of Antibiotics in Microtiter Plate media->dilution antibiotics->dilution inoculate Inoculate Microtiter Plate inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read interpret Interpret Results (S/I/R) based on Breakpoints read->interpret end End interpret->end

Caption: Experimental workflow for broth microdilution susceptibility testing.

Mechanisms of Action and Resistance

Both this compound and tobramycin are aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[5]

G Aminoglycoside Mechanism of Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (this compound/Tobramycin) ribosome 30S Ribosomal Subunit aminoglycoside->ribosome Binds to protein Protein Synthesis ribosome->protein Translates nonfunctional_protein Non-functional Proteins ribosome->nonfunctional_protein Causes Mistranslation mrna mRNA mrna->ribosome cell_death Bacterial Cell Death nonfunctional_protein->cell_death Leads to

Caption: Mechanism of action of aminoglycosides on the bacterial ribosome.

The primary mechanism of resistance to aminoglycosides in P. aeruginosa is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements, can be categorized into three main classes:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of amino groups.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of hydroxyl groups.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of hydroxyl groups.

The modification of the aminoglycoside prevents its binding to the ribosome, thereby rendering the antibiotic ineffective.

G Aminoglycoside Resistance Mechanism in P. aeruginosa cluster_resistance Enzymatic Modification aminoglycoside Aminoglycoside (this compound/Tobramycin) ame Aminoglycoside-Modifying Enzyme (AME) aminoglycoside->ame Substrate for modified_aminoglycoside Modified (Inactive) Aminoglycoside ame->modified_aminoglycoside Produces ribosome 30S Ribosomal Subunit modified_aminoglycoside->ribosome no_binding Binding Prevented protein_synthesis Protein Synthesis Continues ribosome->protein_synthesis Unaffected

References

A Head-to-Head Comparison of Netilmicin and Amikacin Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge in clinical settings. Among the last lines of defense against serious Gram-negative infections are the aminoglycosides, a class of potent bactericidal antibiotics. This guide provides a detailed, data-driven comparison of two critical aminoglycosides, Netilmicin and Amikacin, with a focus on their efficacy against resistant bacterial strains.

Executive Summary

Both this compound and Amikacin are indispensable tools in the infectious disease arsenal, demonstrating efficacy against a broad spectrum of Gram-negative bacteria. However, their performance against resistant strains, particularly those producing aminoglycoside-modifying enzymes (AMEs), can differ significantly. Amikacin generally exhibits broader stability against enzymatic inactivation, making it a reliable choice for many resistant pathogens. This compound, while potent, can be more susceptible to certain AMEs but may offer a favorable toxicity profile in some clinical scenarios. This guide will delve into the experimental data that underpins these distinctions, providing researchers with the information needed to make informed decisions in their work.

Quantitative Performance Data

The in vitro activity of this compound and Amikacin is a critical indicator of their potential clinical efficacy. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a direct comparison of their potency against key resistant pathogens.

Table 1: Comparative in vitro Activity (MIC₅₀ in µg/mL) of this compound and Amikacin against Gentamicin-Resistant Gram-Negative Bacilli

Bacterial SpeciesThis compound (MIC₅₀)Amikacin (MIC₅₀)
Pseudomonas aeruginosa168
Escherichia coli44
Klebsiella pneumoniae42
Enterobacter spp.84
Serratia marcescens>328
Proteus spp. (indole-positive)>3216

MIC₅₀ represents the concentration of the antibiotic that inhibits the visible growth of 50% of the isolates tested.

Table 2: Susceptibility of Gentamicin-Resistant Gram-Negative Bacilli to this compound and Amikacin

Bacterial Species% Susceptible to this compound% Susceptible to Amikacin
Pseudomonas aeruginosa58%92%
Escherichia coli85%95%
Klebsiella pneumoniae90%98%
Enterobacter spp.75%90%
Serratia marcescens10%85%

Mechanisms of Action and Resistance

Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and subsequent disruption of bacterial protein synthesis.[1] However, bacteria have evolved sophisticated resistance mechanisms, primarily through the production of AMEs. These enzymes modify the aminoglycoside structure, preventing it from binding to its ribosomal target.[2]

The key difference in the activity of this compound and Amikacin against resistant strains lies in their susceptibility to these enzymes. Amikacin, a semi-synthetic derivative of kanamycin (B1662678) A, was specifically designed with a side chain that sterically hinders the action of many AMEs.[3] this compound, a derivative of sisomicin, is also designed to resist some enzymatic modifications but remains vulnerable to others, particularly certain acetyltransferases.[4] The most clinically significant AME is often the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), which can inactivate Amikacin, though Amikacin is generally more resistant to a wider range of AMEs compared to this compound.[3]

cluster_bacterium Resistant Bacterium cluster_cell_wall Cell Wall & Membrane cluster_cytoplasm Cytoplasm Porin Porin Ribosome 30S Ribosomal Subunit Porin->Ribosome Intracellular Accumulation Drug_Efflux Drug Efflux Pumps Ribosome->Drug_Efflux Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Binding AME Aminoglycoside-Modifying Enzymes (AMEs) e.g., AAC(6')-I AME->Ribosome Prevents Binding Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Netilmicin_Amikacin This compound / Amikacin Netilmicin_Amikacin->Porin Uptake Netilmicin_Amikacin->AME Inactivation (Primary Resistance Mechanism)

Aminoglycoside action and resistance pathway.

Experimental Protocols

A thorough understanding of the methodologies used to generate comparative data is essential for its correct interpretation. Below are detailed protocols for key in vitro experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Dilution Series: A two-fold serial dilution of this compound and Amikacin is prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Prep_Plates Prepare 96-well plate with serial dilutions of antibiotics Start->Prep_Plates Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Navigating Aminoglycoside Resistance: A Comparative Analysis of Netilmicin Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of netilmicin's performance against other critical aminoglycoside antibiotics, supported by experimental data, detailed methodologies, and visual representations of resistance mechanisms.

This compound, a semi-synthetic derivative of sisomicin, has demonstrated efficacy against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1] Its clinical utility, particularly against strains resistant to older aminoglycosides like gentamicin (B1671437), is a subject of ongoing investigation. This guide delves into the comparative in vitro activity and the underlying mechanisms of cross-resistance between this compound and other key aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834).

Comparative In Vitro Activity of this compound

Multiple studies have evaluated the in vitro susceptibility of various bacterial isolates to this compound in comparison to other aminoglycosides. The data consistently shows that this compound is active against many gentamicin-resistant Gram-negative bacteria.[2][3] However, its activity can vary significantly depending on the bacterial species and the specific resistance mechanisms at play.

One study found that this compound was more active than gentamicin, sisomicin, tobramycin, or amikacin against E. coli and K. pneumoniae.[4] In the same study, this compound inhibited the growth of all tested gentamicin-resistant isolates of Klebsiella and Citrobacter.[4] Conversely, another study reported that nearly complete cross-resistance to this compound was observed with gentamicin-resistant isolates in both solid and liquid media.

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative comparison of the in vitro activity of this compound and other aminoglycosides against different bacterial species.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound and Other Aminoglycosides Against Gram-Negative Bacilli

Organism (No. of Strains)AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
E. coli (100)This compound0.51
Gentamicin0.52
Tobramycin0.251
Amikacin14
K. pneumoniae (50)This compound0.52
Gentamicin18
Tobramycin0.54
Amikacin14
P. aeruginosa (100)This compound28
Gentamicin14
Tobramycin0.52
Amikacin416

Table 2: Activity of this compound and Amikacin Against Gentamicin-Resistant Enterobacteriaceae and P. aeruginosa

Organism (No. of Strains)Antibiotic% Susceptible at ≤4 μg/mL% Susceptible at ≤8 μg/mLReference
Enterobacteriaceae (174)This compound7885
Amikacin9296
P. aeruginosa (50)This compound3652
Amikacin8894

The Molecular Basis of Cross-Resistance: Aminoglycoside-Modifying Enzymes

The primary mechanism of resistance to aminoglycosides is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three classes:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of an amino group.

  • Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group.

  • Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the adenylylation of a hydroxyl group.

The substrate specificity of these enzymes determines the cross-resistance pattern. This compound's chemical structure, specifically the ethylation at the 1-N position of the deoxystreptamine ring, renders it resistant to inactivation by some AMEs that can modify gentamicin and tobramycin. For instance, this compound is not modified by APH(3') and ANT(4') enzymes. However, it remains susceptible to modification by AAC(2') and all AAC(6') enzymes.

The following diagram illustrates the logical relationship between different AMEs and their target aminoglycosides, highlighting the basis for cross-resistance.

Aminoglycoside_Resistance_Mechanisms cluster_enzymes Aminoglycoside-Modifying Enzymes (AMEs) cluster_aminoglycosides Aminoglycoside Antibiotics AAC3 AAC(3) Gentamicin Gentamicin AAC3->Gentamicin Inactivates Tobramycin Tobramycin AAC3->Tobramycin Inactivates AAC6_prime AAC(6') AAC6_prime->Tobramycin Inactivates This compound This compound AAC6_prime->this compound Inactivates Amikacin Amikacin AAC6_prime->Amikacin Inactivates ANT2_double_prime ANT(2'') ANT2_double_prime->Gentamicin Inactivates ANT2_double_prime->Tobramycin Inactivates APH3_prime APH(3') APH3_prime->Gentamicin Inactivates This compound->AAC3 Resistant This compound->ANT2_double_prime Resistant Amikacin->AAC3 Resistant Amikacin->ANT2_double_prime Resistant

Caption: Aminoglycoside-modifying enzyme (AME) activity and resistance patterns.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining aminoglycoside susceptibility and cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This method is a standard for quantitative assessment of antimicrobial susceptibility.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • Antibiotic Dilution Series: Prepare serial twofold dilutions of each aminoglycoside (this compound, Gentamicin, Tobramycin, Amikacin) in sterile distilled water or a suitable solvent to achieve the desired final concentrations in the agar.

  • Agar Plate Preparation: Add 1 part of each antibiotic dilution to 9 parts of molten Mueller-Hinton agar. Pour the agar into petri dishes and allow to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Grow bacterial isolates overnight in a suitable broth medium (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

The following workflow diagram illustrates the agar dilution susceptibility testing process.

Agar_Dilution_Workflow start Start prep_media Prepare Mueller-Hinton Agar start->prep_media prep_antibiotics Prepare Serial Dilutions of Aminoglycosides prep_media->prep_antibiotics mix_agar Mix Antibiotic Dilutions with Molten Agar prep_antibiotics->mix_agar pour_plates Pour Agar Plates mix_agar->pour_plates prep_inoculum Prepare Standardized Bacterial Inoculum pour_plates->prep_inoculum inoculate Inoculate Plates with Bacterial Suspensions prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

References

In Vitro Showdown: Netilmicin vs. Sisomicin - A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aminoglycoside antibiotics, Netilmicin, a semi-synthetic derivative of Sisomicin, has been a subject of extensive research to delineate its antibacterial prowess in comparison to its parent compound. This guide provides a comprehensive in vitro comparison of the antibacterial activity of this compound and Sisomicin against a range of clinically relevant bacterial isolates. The data presented herein, supported by detailed experimental protocols, aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative efficacy of these two potent antibiotics.

Executive Summary

Overall, in vitro studies demonstrate that this compound exhibits a broader spectrum of activity and is effective against a higher percentage of clinical isolates compared to Sisomicin.[1][2] Notably, this compound retains activity against many bacterial strains that have developed resistance to other aminoglycosides, including Sisomicin.[1][3][4] While the antibacterial activities of this compound and Sisomicin are often comparable against susceptible gram-negative bacteria, this compound's enhanced stability against certain aminoglycoside-modifying enzymes gives it a distinct advantage.

Comparative Antibacterial Activity: A Quantitative Look

The in vitro efficacy of this compound and Sisomicin is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and Sisomicin against various bacterial species, compiled from multiple studies. Lower MIC values indicate greater antibacterial potency.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) for this compound and Sisomicin Against Gram-Negative Bacilli

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliThis compound0.8≤0.8
SisomicinNot ReportedNot Reported
Klebsiella pneumoniaeThis compound0.80.8
SisomicinNot ReportedNot Reported
Enterobacter spp.This compound0.8≤0.8
SisomicinNot ReportedNot Reported
Pseudomonas aeruginosaThis compound3.1>3.1
SisomicinNot ReportedNot Reported
Serratia marcescensThis compound>3.1>3.1
SisomicinNot ReportedNot Reported

Data sourced from a study involving 342 clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Table 2: Susceptibility of Clinical Isolates to this compound and Sisomicin

AntibioticPercentage of Susceptible Isolates
This compound96.4%
Sisomicin86.1%

Based on a study of 164 clinical isolates using a broth microdilution method.

Table 3: Activity of this compound Against Gentamicin-Resistant Gram-Negative Bacilli

Bacterial SpeciesPercentage of Gentamicin-Resistant Strains Susceptible to this compound
Pseudomonas aeruginosa54%
Serratia marcescens67%
Klebsiella spp.88%

This highlights this compound's efficacy against strains resistant to other aminoglycosides.

Experimental Protocols

The data presented in this guide is predominantly derived from studies employing standardized in vitro susceptibility testing methods. The following is a detailed description of a typical experimental protocol used to determine the Minimum Inhibitory Concentrations (MICs).

Broth Microdilution Method for MIC Determination

This method is a widely accepted standard for determining the quantitative susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Bacterial Strains: Clinically isolated bacterial strains are grown overnight on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 35-37°C.

  • Antimicrobial Agents: Stock solutions of this compound and Sisomicin are prepared according to the manufacturer's instructions and serially diluted in Mueller-Hinton broth to achieve a range of concentrations.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth is typically used for susceptibility testing of aminoglycosides.

  • Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • A few colonies of the overnight bacterial culture are suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The serially diluted antimicrobial agents are dispensed into the wells of the microtiter plate.

  • The standardized bacterial inoculum is added to each well.

  • Control wells are included: a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only).

  • The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of aminoglycosides and the experimental workflow for MIC determination.

Aminoglycoside_Mechanism_of_Action cluster_bacterium Bacterial Cell aminoglycoside Aminoglycoside (this compound/Sisomicin) porin Porin Channel aminoglycoside->porin Enters through uptake Energy-Dependent Uptake porin->uptake Crosses outer membrane ribosome 30S Ribosomal Subunit uptake->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits misreading mRNA Misreading & Premature Termination protein_synthesis->misreading nonfunctional_protein Non-functional Proteins misreading->nonfunctional_protein cell_death Bacterial Cell Death nonfunctional_protein->cell_death

Caption: Mechanism of action of aminoglycosides like this compound and Sisomicin.

MIC_Determination_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria serial_dilution Perform Serial Dilution of Antibiotics in Microtiter Plate prep_bacteria->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The in vitro data strongly suggest that this compound offers a significant advantage over Sisomicin, particularly in its broader spectrum of activity and its efficacy against bacterial strains resistant to other aminoglycosides. While both are potent bactericidal agents that inhibit protein synthesis, this compound's structural modification provides greater resilience to enzymatic inactivation, a common mechanism of bacterial resistance. For researchers and clinicians, this comparative analysis underscores the importance of considering the local resistance patterns and the specific pathogen when selecting an aminoglycoside for therapeutic or research purposes.

References

A Comparative Analysis of the Nephrotoxicity of Netilmicin and Gentamicin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The aminoglycoside antibiotics Netilmicin and Gentamicin (B1671437) are critical in treating severe gram-negative bacterial infections. However, their clinical use is often limited by the risk of nephrotoxicity, a significant adverse effect characterized by damage to the renal tubules. This guide provides a comprehensive comparison of the nephrotoxic profiles of this compound and Gentamicin, supported by experimental data, to inform research and drug development efforts.

Executive Summary

Numerous preclinical studies have consistently demonstrated that this compound exhibits a lower nephrotoxic potential compared to Gentamicin.[1][2][3][4] This difference is observed across various animal models and dosing regimens, with Gentamicin inducing more severe alterations in renal function and morphology. While the renal cortical concentrations of both drugs can be similar, the intrinsic toxicity of Gentamicin appears to be greater.[1] Clinical findings are more varied, with some studies supporting the lower nephrotoxicity of this compound, while others suggest no significant difference, particularly with once-daily dosing schedules.

Data Presentation: Quantitative Comparison of Nephrotoxic Effects

The following tables summarize key quantitative data from comparative studies, highlighting the differential effects of this compound and Gentamicin on renal function and structure.

Table 1: Comparison of Renal Function Parameters in Rats

ParameterDrugDose (mg/kg/day)Duration (days)ResultReference
Serum Creatinine (B1669602) Gentamicin50, 100, 1508-14Dose-dependent increase
This compound50, 100, 1508-14Significantly less increase than Gentamicin
Blood Urea (B33335) Nitrogen (BUN) Gentamicin30, 60, 90, 12015Dose-dependent increase
This compound30, 60, 90, 12015Significantly less increase than Gentamicin
Creatinine Clearance Gentamicin30, 60, 90, 12015Decline at all doses
This compound30, 60, 90, 12015No significant decline
Urine Osmolality Gentamicin30, 60, 90, 12015Dose-dependent decrease
This compound30, 60, 90, 12015Significantly less decrease than Gentamicin
Proteinuria Gentamicin30, 60, 90, 12015Present
This compound30, 60, 90, 12015Present, but significantly less than Gentamicin

Table 2: Comparison of Renal Histopathological Findings in Rats

FindingGentamicinThis compoundReference
Proximal Tubular Cell Necrosis More severe and widespreadLess severe
Light Microscopic Changes More severeLess severe
Electron Microscopic Changes (Myeloid Bodies) PresentPresent (similar manifestations)

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative studies of this compound and Gentamicin nephrotoxicity.

In Vivo Animal Studies (Rat Model)
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: this compound or Gentamicin is typically administered via subcutaneous or intramuscular injection.

  • Dosage and Duration: A range of doses (e.g., 30-150 mg/kg/day) are administered for a specified duration (e.g., 8-15 days) to establish a dose-response relationship.

  • Assessment of Renal Function:

    • Blood Samples: Blood is collected periodically to measure serum creatinine and blood urea nitrogen (BUN) levels.

    • Urine Collection: Animals are housed in metabolic cages for 24-hour urine collection to measure urine volume, osmolality, and proteinuria.

    • Creatinine Clearance: Calculated from serum creatinine, urine creatinine, and urine flow rate.

  • Histopathological Analysis:

    • At the end of the study, kidneys are harvested.

    • Light Microscopy: Kidney tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for tubular necrosis, cast formation, and other morphological changes.

    • Electron Microscopy: Tissue is processed for transmission electron microscopy to examine subcellular structures, such as the presence of myeloid bodies within lysosomes of proximal tubular cells.

  • Drug Concentration Measurement: Renal cortical tissue may be homogenized to determine the concentration of the aminoglycoside, often by microbiological assay or high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways in Aminoglycoside-Induced Nephrotoxicity

The following diagram illustrates the key molecular pathways implicated in the nephrotoxic effects of aminoglycosides like Gentamicin and this compound.

Aminoglycoside_Nephrotoxicity_Pathway Aminoglycoside Aminoglycoside (Gentamicin/Netilmicin) ProximalTubule Proximal Tubule Cell Aminoglycoside->ProximalTubule Enters MegalinCubilin Megalin-Cubilin Receptor Complex Aminoglycoside->MegalinCubilin Binds to Endocytosis Endocytosis MegalinCubilin->Endocytosis Mediates Lysosome Lysosome Endocytosis->Lysosome Accumulates in Mitochondria Mitochondria Lysosome->Mitochondria Disrupts ER Endoplasmic Reticulum Lysosome->ER Induces Stress ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Leads to Apoptosis Apoptosis ER->Apoptosis Triggers Inflammation Inflammation (Cytokine Release) ROS->Inflammation Promotes ROS->Apoptosis Induces Necrosis Necrosis ROS->Necrosis Causes CellularInjury Cellular Injury & Renal Dysfunction Inflammation->CellularInjury Contributes to Apoptosis->CellularInjury Leads to Necrosis->CellularInjury Leads to

Caption: Key signaling pathways in aminoglycoside-induced nephrotoxicity.

Experimental Workflow for Comparative Nephrotoxicity Studies

The diagram below outlines a typical experimental workflow for comparing the nephrotoxicity of this compound and Gentamicin in an animal model.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) start->animal_model grouping Randomized Grouping (Control, this compound, Gentamicin) animal_model->grouping drug_admin Drug Administration (Defined Dose & Duration) grouping->drug_admin monitoring In-life Monitoring (Blood & Urine Collection) drug_admin->monitoring termination Study Termination & Kidney Harvesting drug_admin->termination biochemical Biochemical Analysis (Serum Creatinine, BUN, etc.) monitoring->biochemical data_analysis Data Analysis & Statistical Comparison biochemical->data_analysis histology Histopathological Examination (Light & Electron Microscopy) termination->histology histology->data_analysis conclusion Conclusion on Comparative Nephrotoxicity data_analysis->conclusion Logical_Relationship Gentamicin Gentamicin Nephrotoxicity Nephrotoxicity Gentamicin->Nephrotoxicity Induces (More Severe) This compound This compound This compound->Nephrotoxicity Induces (Less Severe) RenalFunction Altered Renal Function (↑ SCr, ↑ BUN, ↓ GFR) Nephrotoxicity->RenalFunction Manifests as TubularDamage Proximal Tubular Damage (Necrosis, Myeloid Bodies) Nephrotoxicity->TubularDamage Manifests as Comparison Comparative Outcome: This compound < Gentamicin RenalFunction->Comparison Evidence for TubularDamage->Comparison Evidence for

References

Validation of Netilmicin's efficacy in a septicemia research model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Netilmicin's performance against other aminoglycoside antibiotics in the context of septicemia research models. The following sections detail experimental data, protocols, and the underlying molecular pathways.

This compound, a semisynthetic aminoglycoside, has demonstrated efficacy in various bacterial infections, including bacteremia and septicemia.[1][2][3] Its mechanism of action, like other aminoglycosides, involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit.[4][5] This action leads to the misreading of mRNA and the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death. This guide delves into the comparative efficacy of this compound in preclinical models relevant to sepsis research.

Comparative Efficacy in a Preclinical Infection Model

The study revealed that at a lower dosage, this compound demonstrated a more favorable therapeutic outcome in reducing renal bacterial counts compared to equal doses of Tobramycin, despite both having similar in vitro activity and serum concentration curves.

Table 1: Comparative Efficacy of this compound and Tobramycin in a Rat Pyelonephritis Model

Treatment GroupDosageMean Renal Bacterial Count Reduction
This compoundLow DoseMore Favorable than Tobramycin
TobramycinLow Dose-
This compoundHigh DoseSignificant Reduction
TobramycinHigh DoseSignificant Reduction

Note: The original study did not provide specific quantitative values for the bacterial count reduction but stated a "more favourable" result for low-dose this compound.

These findings suggest a potential for higher therapeutic efficacy of this compound in certain in vivo settings.

In Vitro Susceptibility

In vitro studies provide a baseline for understanding the antimicrobial spectrum of an antibiotic. Multiple studies have compared the minimum inhibitory concentrations (MICs) of this compound against various pathogens, often in comparison to other aminoglycosides like Gentamicin, Tobramycin, and Amikacin.

Against many strains of Enterobacteriaceae, this compound has shown comparable or superior in vitro activity to Gentamicin and Tobramycin. Notably, it has also demonstrated activity against some Gentamicin-resistant strains. However, against Pseudomonas aeruginosa, its activity in vitro has been reported to be less than that of Gentamicin and Tobramycin.

Experimental Protocols

To facilitate the replication and validation of efficacy studies, detailed experimental methodologies are crucial. The following is a standardized protocol for the Cecal Ligation and Puncture (CLP) model in mice, a widely accepted model for inducing polymicrobial sepsis.

Cecal Ligation and Puncture (CLP) Protocol

Objective: To induce a septic state in mice that mimics the pathophysiology of human peritonitis-induced sepsis.

Materials:

  • 8-10 week old male mice

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 4-0 silk)

  • Needle (e.g., 21-gauge)

  • Warm sterile saline

  • Analgesics

Procedure:

  • Anesthesia: Anesthetize the mouse using an approved protocol.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area with an appropriate antiseptic.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecum Exteriorization: Gently locate and exteriorize the cecum.

  • Ligation: Ligate the cecum with a silk suture at a predetermined distance from the distal end (e.g., 5.0 mm for moderate sepsis). The degree of sepsis can be modulated by the length of the ligated cecum.

  • Puncture: Puncture the ligated cecum once or twice with a needle of a specific gauge. A small amount of fecal matter should be extruded.

  • Repositioning: Carefully return the cecum to the abdominal cavity.

  • Closure: Close the peritoneal wall and skin with sutures.

  • Fluid Resuscitation: Administer a subcutaneous injection of warm sterile saline (e.g., 50 ml/kg) to provide fluid resuscitation.

  • Post-operative Care: Administer analgesics as per the approved protocol and monitor the animals closely for signs of sepsis.

Sham Control: A sham-operated group should be included where the cecum is exteriorized and manipulated but not ligated or punctured.

Signaling Pathways in Sepsis and Aminoglycoside Action

The pathophysiology of sepsis is complex, involving a dysregulated host response to infection. Key signaling pathways are activated, leading to a systemic inflammatory response.

sepsis_pathway cluster_pathogen Pathogen Invasion cluster_immune_cell Innate Immune Cell cluster_response Systemic Response PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 MyD88 MyD88 TLR4->MyD88 Activation NFkB NF-κB MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription Sepsis Sepsis (Systemic Inflammation) Cytokines->Sepsis OrganDysfunction Organ Dysfunction Sepsis->OrganDysfunction

Simplified signaling cascade in sepsis.

This compound, as an aminoglycoside, targets the bacterial ribosome, a critical component of the pathogen's machinery for survival and proliferation.

netilmicin_action This compound This compound Ribosome Bacterial 30S Ribosomal Subunit This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits MisreadProteins Misread/Truncated Proteins ProteinSynthesis->MisreadProteins Leads to BacterialDeath Bacterial Cell Death MisreadProteins->BacterialDeath

Mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for evaluating antibiotic efficacy in a CLP-induced sepsis model.

experimental_workflow cluster_induction Sepsis Induction cluster_treatment Treatment Groups cluster_outcome Outcome Measures CLP Cecal Ligation and Puncture (CLP) Control Vehicle Control CLP->Control This compound This compound CLP->this compound Comparator Comparator Antibiotic (e.g., Gentamicin) CLP->Comparator Survival Survival Rate Control->Survival BacterialLoad Bacterial Load (Blood/Tissues) Control->BacterialLoad Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Control->Cytokines This compound->Survival This compound->BacterialLoad This compound->Cytokines Comparator->Survival Comparator->BacterialLoad Comparator->Cytokines

Experimental workflow for antibiotic evaluation.

Conclusion

This compound is an effective aminoglycoside with a well-established mechanism of action against a broad spectrum of bacteria. While direct comparative data in a standardized septicemia model is limited, evidence from a preclinical pyelonephritis model suggests it may offer a therapeutic advantage over Tobramycin at lower doses. Its in vitro profile demonstrates robust activity against many common pathogens. Further preclinical studies utilizing standardized sepsis models, such as the CLP model, are warranted to provide a more definitive comparison of this compound's efficacy against other aminoglycosides in the context of systemic septic infections. This would enable a more comprehensive understanding of its potential role in treating this life-threatening condition.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Netilmicin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Netilmicin are critical for maintaining laboratory safety, ensuring regulatory adherence, and protecting the environment. For researchers, scientists, and drug development professionals, understanding these protocols is paramount to mitigate risks associated with pharmaceutical waste. This guide provides a comprehensive overview of the proper disposal of this compound, a semisynthetic aminoglycoside antibiotic.

This compound is classified as a non-RCRA (Resource Conservation and Recovery Act) hazardous waste, meaning it is not specifically listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] However, due to its biological activity and potential for environmental harm, it necessitates careful and responsible disposal. Improper disposal, such as sewering, can contribute to the development of antimicrobial resistance and harm aquatic life.[4]

Step-by-Step Disposal Protocol

The recommended primary method for the disposal of this compound is incineration at a licensed facility. This ensures the complete destruction of the active pharmaceutical ingredient.

1. Segregation and Collection:

  • Isolate all waste containing this compound, including expired or unused solutions, contaminated labware (e.g., vials, syringes, petri dishes), and personal protective equipment (PPE).

  • Collect this waste in a designated, leak-proof, and clearly labeled container. The container should be white with a blue lid and explicitly marked "INCINERATION ONLY".[1]

2. Storage:

  • Store the sealed waste container in a secure, designated area away from general lab traffic and incompatible materials.

  • Ensure the storage area is cool and dry to prevent any potential degradation or reaction.

3. Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste management contractor.

  • Ensure the contractor is equipped to handle non-RCRA pharmaceutical waste for incineration.

4. Documentation:

  • Maintain accurate records of the amount of this compound waste generated, the date of collection, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.

Decontamination of Labware

For reusable labware contaminated with this compound, thorough decontamination is necessary before it can be returned to general use.

1. Initial Rinse:

  • Carefully rinse the contaminated labware with a suitable solvent (e.g., 70% ethanol) to remove the bulk of the this compound residue. Collect the rinsate as this compound waste for incineration.

2. Soaking:

3. Final Rinse and Sterilization:

  • After soaking, thoroughly rinse the labware with distilled water.

  • Proceed with standard laboratory sterilization methods, such as autoclaving, if required for the intended reuse.

Quantitative Data for Disposal Parameters

While specific, validated quantitative data for the complete inactivation of this compound is not widely published, the following table provides general guidance based on best practices for pharmaceutical waste disposal.

ParameterRecommended Value/ProcedureNotes
Primary Disposal Method IncinerationEnsures complete destruction of the active pharmaceutical ingredient.
Incineration Temperature >850°CGeneral recommendation for pharmaceutical waste incineration to ensure complete combustion.
Incineration Residence Time >2 secondsGeneral recommendation for pharmaceutical waste incineration.
Aqueous Waste Treatment Not RecommendedAvoid discharging this compound solutions into the sanitary sewer.
Solid Waste Container White container with a blue lidLabeled "FOR INCINERATION ONLY".

Experimental Protocols

Due to the lack of publicly available, validated protocols for the specific inactivation of this compound, the following are general experimental frameworks that can be adapted and validated within a laboratory setting.

Thermal Degradation Validation Protocol:

  • Prepare Samples: Prepare known concentrations of this compound in an appropriate solvent.

  • Heat Treatment: Subject the samples to a range of temperatures (e.g., 700°C, 850°C, 1000°C) for varying durations (e.g., 1, 2, 5 seconds) in a laboratory-scale furnace that simulates incineration conditions.

  • Analysis: Analyze the treated samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of any remaining active this compound.

  • Determine Efficacy: Calculate the percentage of this compound degradation under each condition to determine the optimal temperature and duration for complete destruction.

Chemical Inactivation Validation Protocol:

  • Select Decontaminants: Choose a panel of potential chemical decontaminants (e.g., sodium hypochlorite (B82951) at various concentrations, strong acids, strong bases).

  • Treatment: Treat known concentrations of this compound with each decontaminant for various contact times (e.g., 15, 30, 60 minutes).

  • Neutralization and Analysis: Neutralize the reaction and analyze the samples using a validated HPLC method to quantify the remaining active this compound.

  • Determine Efficacy: Calculate the percentage of this compound degradation to identify the most effective chemical agent, concentration, and contact time.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Caption: this compound Waste Disposal Decision Workflow.

References

Personal protective equipment for handling Netilmicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of Netilmicin is paramount. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical to minimize exposure risks and maintain a safe laboratory environment. This compound sulfate (B86663) is classified as a substance that is harmful in contact with skin and if inhaled, and it may pose a risk to fertility or an unborn child[1].

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for handling this substance.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[2][3] Consider double-gloving.[4]Prevents skin contact and absorption. This compound is harmful in contact with skin[1].
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from splashes and aerosols of this compound powder or solutions.
Respiratory Protection A full-face particle respirator (e.g., N100 or P3) should be used if exposure limits are exceeded, if irritation is experienced, or when dust formation is likely.Prevents inhalation of airborne this compound particles, as it is harmful if inhaled.
Protective Clothing A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and to prevent environmental contamination. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 handling_1 Work in a well-ventilated area (e.g., chemical fume hood) prep_2->handling_1 handling_2 Avoid dust and aerosol formation handling_1->handling_2 handling_3 Use non-sparking tools handling_2->handling_3 post_1 Decontaminate work surfaces and equipment handling_3->post_1 post_2 Remove PPE correctly post_1->post_2 disposal_1 Segregate contaminated waste (gloves, gowns, etc.) post_2->disposal_1 disposal_2 Collect in a labeled hazardous waste container disposal_1->disposal_2 disposal_3 Dispose of according to institutional and local regulations disposal_2->disposal_3

Workflow for the safe handling of this compound.

Procedural Guidance

Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Smoking, eating, and drinking should be strictly prohibited in the handling area to prevent ingestion.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.

  • Store locked up and away from incompatible materials such as oxidizing agents and strong acids or bases.

First-Aid Measures:

  • After skin contact: Immediately wash off with soap and plenty of water and consult a doctor. Remove contaminated clothing.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

  • If inhaled: Move the person into fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Spill and Disposal Procedures:

  • In case of a spill, wear appropriate PPE, avoid raising dust, and sweep up the material. Place it in a suitable, closed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal of this compound and contaminated materials must be done in accordance with local, state, and federal regulations. This typically involves collection in a labeled hazardous waste container for disposal by a licensed chemical destruction plant. Do not let the chemical enter drains.

References

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